5-Bromo-1-tert-butyl-6-fluorobenzoimidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-1-tert-butyl-6-fluorobenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2/c1-11(2,3)15-6-14-9-4-7(12)8(13)5-10(9)15/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUNNTOJJDXTFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC2=CC(=C(C=C21)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675204 | |
| Record name | 5-Bromo-1-tert-butyl-6-fluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-67-6 | |
| Record name | 5-Bromo-1-tert-butyl-6-fluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole
Introduction
Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmacologically active molecules. Their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, have established them as "privileged scaffolds" in medicinal chemistry and drug development. The introduction of fluorine atoms and bulky alkyl groups, such as a tert-butyl group, into the benzimidazole framework can significantly enhance metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive technical overview of the synthesis and characterization of a specific substituted benzimidazole, 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole, a compound of interest for researchers and professionals in the field of drug discovery.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial preparation of the key intermediate, 4-bromo-N1-tert-butyl-5-fluorobenzene-1,2-diamine, followed by a cyclization reaction with formic acid to yield the target benzimidazole. This approach is favored due to the ready availability of starting materials and the high efficiency of the individual reaction steps.
Logical Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 4-Bromo-N1-tert-butyl-5-fluorobenzene-1,2-diamine
This initial step involves a nucleophilic aromatic substitution reaction followed by the reduction of a nitro group.
Step 1a: Synthesis of N-tert-butyl-4-bromo-5-fluoro-2-nitroaniline
-
Materials:
-
4-Bromo-5-fluoro-2-nitroaniline
-
tert-Butylamine
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Stir bar
-
Heating mantle with temperature control
-
Condenser
-
-
Procedure:
-
To a solution of 4-bromo-5-fluoro-2-nitroaniline (1.0 eq) in DMSO, add tert-butylamine (2.0-3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The resulting precipitate is collected by vacuum filtration, washed with water, and dried to yield N-tert-butyl-4-bromo-5-fluoro-2-nitroaniline.
-
Causality Behind Experimental Choices:
-
The use of a polar aprotic solvent like DMSO facilitates the nucleophilic aromatic substitution by stabilizing the charged intermediate (Meisenheimer complex).
-
An excess of tert-butylamine is used to drive the reaction to completion.
-
Heating is necessary to overcome the activation energy of the reaction.
Step 1b: Reduction of N-tert-butyl-4-bromo-5-fluoro-2-nitroaniline
-
Materials:
-
N-tert-butyl-4-bromo-5-fluoro-2-nitroaniline
-
Stannous chloride dihydrate (SnCl₂·2H₂O) or Hydrogen gas with Palladium on carbon (H₂/Pd-C)
-
Ethanol or Ethyl acetate
-
Round-bottom flask
-
Stir bar
-
Reflux condenser (for SnCl₂·2H₂O method) or Hydrogenation apparatus (for H₂/Pd-C method)
-
-
Procedure (using SnCl₂·2H₂O):
-
Suspend N-tert-butyl-4-bromo-5-fluoro-2-nitroaniline (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (4.0-5.0 eq) portion-wise.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-bromo-N1-tert-butyl-5-fluorobenzene-1,2-diamine.
-
Causality Behind Experimental Choices:
-
Stannous chloride is a classical and effective reducing agent for aromatic nitro groups, particularly in the presence of other reducible functional groups.
-
Catalytic hydrogenation with H₂/Pd-C is a cleaner alternative, often providing high yields with simpler work-up procedures.
Part 2: Synthesis of this compound
This step involves the cyclization of the synthesized diamine with formic acid, a classic method known as the Phillips benzimidazole synthesis.
-
Materials:
-
4-Bromo-N1-tert-butyl-5-fluorobenzene-1,2-diamine
-
Formic acid (88-98%)
-
Round-bottom flask
-
Stir bar
-
Reflux condenser
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-N1-tert-butyl-5-fluorobenzene-1,2-diamine (1.0 eq) in formic acid (5-10 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a concentrated aqueous solution of sodium hydroxide until a precipitate is formed.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Formic acid serves as both the reagent (source of the C2 carbon of the imidazole ring) and the solvent.
-
Refluxing provides the necessary energy for the condensation and subsequent cyclization to occur.
-
Neutralization is required to deprotonate the benzimidazole product and facilitate its precipitation from the aqueous solution.
Characterization of this compound
Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.
Logical Workflow for the Characterization
Caption: Analytical workflow for the characterization of this compound.
Expected Analytical Data
The following tables summarize the expected analytical data for this compound based on its structure and data from analogous compounds.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~ 8.0-8.2 | s | H-2 |
| ~ 7.6-7.8 | d | H-4 | |
| ~ 7.3-7.5 | d | H-7 | |
| ~ 1.7-1.9 | s | -C(CH₃)₃ | |
| ¹³C | ~ 150-155 (d) | d | C-6 |
| ~ 142-145 | s | C-2 | |
| ~ 135-140 | s | C-7a | |
| ~ 130-135 | s | C-3a | |
| ~ 115-120 (d) | d | C-7 | |
| ~ 110-115 (d) | d | C-4 | |
| ~ 105-110 | s | C-5 | |
| ~ 60-65 | s | -C (CH₃)₃ | |
| ~ 29-32 | q | -C(C H₃)₃ |
Note: 's' denotes singlet, 'd' denotes doublet, 'q' denotes quartet. The fluorine atom will cause splitting of adjacent carbon and proton signals, indicated by (d).
Table 2: Expected Mass Spectrometry Data
| Ion | Expected m/z | Comments |
| [M]⁺ | 270 | Molecular ion with ⁷⁹Br |
| [M+2]⁺ | 272 | Molecular ion with ⁸¹Br (approx. 1:1 ratio with [M]⁺) |
| [M-CH₃]⁺ | 255/257 | Loss of a methyl group from the tert-butyl substituent |
| [M-C₄H₉]⁺ | 213/215 | Loss of the tert-butyl group |
Table 3: Suggested HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | 30 °C |
Conclusion
This in-depth technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The outlined two-step synthetic strategy, beginning with the preparation of the key diamine intermediate followed by a robust cyclization, offers an efficient route to the target molecule. The detailed experimental protocols, coupled with the rationale behind the chosen conditions, are intended to empower researchers in their synthetic endeavors. Furthermore, the provided characterization workflow and expected analytical data serve as a valuable reference for confirming the successful synthesis and purity of this promising benzimidazole derivative. The methodologies described herein are grounded in established chemical principles and are designed to be both reliable and reproducible in a laboratory setting.
References
-
Phillips, M. A. (1928). The Formation of Benzimidazoles. Journal of the Chemical Society (Resumed), 2393-2399. [Link]
-
Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541. [Link]
- Bansal, R. K., & Sharma, S. (1999). Benzimidazoles and Congeneric Tricyclic Compounds. Elsevier.
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(5), 641-648. [Link]
-
El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-526. [Link]
-
Ibrahim, H. K. (2008). SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 61-70. [Link]
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole, a substituted benzimidazole of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively available in public literature, this document outlines the critical importance of its physicochemical profile, the influence of its distinct structural motifs—a bromine atom, a tert-butyl group, and a fluorine atom—on the benzimidazole scaffold, and the established methodologies for determining these essential parameters. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven protocols for the empirical characterization of this and similar molecules.
Introduction: The Benzimidazole Scaffold and the Imperative of Physicochemical Profiling
The benzimidazole core, a bicyclic heterocycle formed from the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The versatility of the benzimidazole structure allows for extensive chemical modifications, enabling the fine-tuning of its biological activity and pharmacokinetic profile.
The journey of a potential drug candidate from a laboratory curiosity to a clinical reality is profoundly influenced by its physicochemical properties.[3][4] These characteristics, including solubility, lipophilicity, and ionization state (pKa), govern a molecule's absorption, distribution, metabolism, and excretion (ADME), collectively known as its pharmacokinetic profile.[5] A suboptimal physicochemical profile can lead to poor bioavailability, off-target effects, and ultimately, the failure of a promising therapeutic agent in the later stages of drug development. Therefore, a thorough understanding and empirical determination of these properties are paramount in the early phases of drug discovery.
This guide focuses on this compound, a molecule that combines the proven benzimidazole core with a unique set of substituents. The bromine and fluorine atoms are expected to modulate the electronic properties and lipophilicity, while the bulky tert-butyl group will significantly influence its steric profile and solubility.
Core Physicochemical Properties: A Predictive and Methodological Overview
Due to the limited availability of direct experimental data for this compound, this section will focus on the anticipated impact of its substituents on the core physicochemical properties and provide standardized protocols for their determination.
Molecular Structure and Basic Identifiers
A foundational step in characterizing any chemical entity is to establish its fundamental identifiers.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1187385-67-6 | [6][7] |
| Molecular Formula | C₁₁H₁₂BrFN₂ | [7] |
| Molecular Weight | 271.13 g/mol | [7][8] |
| Chemical Structure | (See Figure 1) | N/A |
Figure 1. Chemical Structure of this compound.
Melting Point: An Indicator of Purity and Lattice Energy
The melting point of a crystalline solid is a critical physical constant that provides insights into its purity and the strength of its crystal lattice. Pure compounds typically exhibit a sharp melting point range.
Anticipated Properties: The introduction of a bromine atom and a tert-butyl group is expected to result in a relatively high melting point compared to the unsubstituted benzimidazole core due to increased molecular weight and potentially stronger intermolecular interactions.
Experimental Protocol: Capillary Melting Point Determination
This method is a widely accepted and reliable technique for determining the melting point of a solid.[9][10]
Methodology:
-
Sample Preparation: Ensure the sample of this compound is thoroughly dried and finely powdered.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.[9]
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating and Observation: Heat the sample at a controlled rate. A slower heating rate (1-2 °C per minute) near the expected melting point is crucial for accuracy.
-
Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.
Caption: Workflow for Capillary Melting Point Determination.
Solubility: A Key Determinant of Bioavailability
The solubility of a compound in both aqueous and organic media is a critical factor influencing its absorption and distribution in the body.[3]
Anticipated Properties: The benzimidazole core has limited water solubility. The presence of the lipophilic tert-butyl group and the bromine atom is expected to further decrease aqueous solubility. Conversely, the compound is anticipated to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol.
Experimental Protocol: Qualitative and Quantitative Solubility Determination
A tiered approach is often employed to assess solubility.[1]
Methodology:
-
Qualitative Assessment:
-
Add approximately 1-2 mg of the compound to 1 mL of the desired solvent (e.g., water, phosphate-buffered saline, DMSO).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect for the presence of undissolved solid.
-
-
Quantitative Assessment (Shake-Flask Method):
-
Prepare a supersaturated solution of the compound in the chosen solvent.
-
Agitate the solution at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter or centrifuge the solution to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Caption: General Workflow for Solubility Determination.
Acid Dissociation Constant (pKa): Predicting Ionization State
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The benzimidazole scaffold contains a basic nitrogen atom in the imidazole ring.
Anticipated Properties: The basicity of the benzimidazole nitrogen will be influenced by the electronic effects of the substituents. The electron-withdrawing fluorine atom is expected to decrease the basicity (lower the pKa) of the imidazole nitrogen.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[11][12]
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO for poorly soluble compounds).
-
Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
Anticipated ¹H NMR Features:
-
Aromatic Protons: Signals in the aromatic region, with chemical shifts and coupling constants influenced by the bromine and fluorine substituents.
-
tert-Butyl Protons: A characteristic singlet in the upfield region, integrating to nine protons.
-
Imidazole Proton: A singlet corresponding to the proton at the 2-position of the imidazole ring.
Anticipated ¹³C NMR Features:
-
Signals corresponding to the eleven carbon atoms in the molecule, with chemical shifts influenced by the attached atoms and their electronic environment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the elemental composition and fragmentation pattern.
Anticipated Mass Spectrum Features:
-
Molecular Ion Peak (M+): The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units.[13][14]
-
Fragmentation Pattern: Fragmentation may involve the loss of the tert-butyl group or other characteristic cleavages of the benzimidazole ring system.
Computational Prediction of Physicochemical Properties
In the absence of experimental data, computational methods can provide valuable estimations of physicochemical properties.[5] Quantitative Structure-Property Relationship (QSPR) models and other in silico tools can predict parameters such as logP (a measure of lipophilicity), aqueous solubility, and pKa.[2] While these predictions should be interpreted with caution and ultimately validated experimentally, they are invaluable for prioritizing compounds in the early stages of drug discovery.
Conclusion
The physicochemical properties of this compound are critical to its potential as a drug candidate. This guide has provided a comprehensive framework for understanding and determining these properties. While direct experimental data remains to be fully elucidated in the public domain, the provided methodologies offer a clear path for researchers to characterize this and similar benzimidazole derivatives. A thorough physicochemical profiling, combining the experimental protocols and computational predictions outlined herein, will be instrumental in advancing the development of this promising class of compounds.
References
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved January 20, 2026, from [Link]
-
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Retrieved January 20, 2026, from [Link]
-
Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015, February 19). Retrieved January 20, 2026, from [Link]
-
Current Achievements of Benzimidazole: A Review. (2024, December 10). Retrieved January 20, 2026, from [Link]
-
Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. (n.d.). Retrieved January 20, 2026, from [Link]
-
4.3: Melting Point Determination Procedure - Chemistry LibreTexts. (2025, August 20). Retrieved January 20, 2026, from [Link]
-
Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review - ResearchGate. (2025, July 28). Retrieved January 20, 2026, from [Link]
-
Melting point determination. (n.d.). Retrieved January 20, 2026, from [Link]
-
Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved January 20, 2026, from [Link]
-
This compound,(CAS# 1187385-67-6) - Sinfoo Biotech. (n.d.). Retrieved January 20, 2026, from [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC - NIH. (2021, July 9). Retrieved January 20, 2026, from [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). Retrieved January 20, 2026, from [Link]
-
5-Bromo-1,2,3-trifluorobenzene - Magritek. (n.d.). Retrieved January 20, 2026, from [Link]
-
1-Bromo-3,5-ditert-butylbenzene - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 20, 2026, from [Link]
-
Tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate | C10H16BrNO2 | CID 71565253 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
-
Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b) - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). Retrieved January 20, 2026, from [Link]
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - Semantic Scholar. (2014, July 16). Retrieved January 20, 2026, from [Link]
-
The physicochemical properties of synthesized benzimidazole derivatives - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - Beilstein Journals. (n.d.). Retrieved January 20, 2026, from [Link]
-
Assay and physicochemical characterization of the antiparasitic albendazole - SciELO. (n.d.). Retrieved January 20, 2026, from [Link]
-
(PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (2025, August 6). Retrieved January 20, 2026, from [Link]
-
Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023, August 29). Retrieved January 20, 2026, from [Link]
-
Mass Spectrometry - MSU chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
-
This compound,(CAS# 1187385-67-6) - Sinfoo Biotech. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. westlab.com [westlab.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Mass Spectrometry [www2.chemistry.msu.edu]
5-Bromo-1-tert-butyl-6-fluorobenzoimidazole CAS number 1187385-67-6
An In-Depth Technical Guide to 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole
This guide provides a comprehensive technical overview of this compound, a halogenated and alkylated benzimidazole derivative with significant potential in medicinal chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of its chemical identity, plausible synthetic routes, the strategic importance of its structural motifs, and its potential applications.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic aromatic compound. The benzimidazole core is a prevalent scaffold in numerous pharmacologically active molecules. The strategic placement of bromo, fluoro, and tert-butyl groups on this core structure is anticipated to confer unique physicochemical and biological properties.
| Property | Value | Source |
| CAS Number | 1187385-67-6 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₁₁H₁₂BrFN₂ | [1][5] |
| Molecular Weight | 271.13 g/mol | [1][5] |
| Purity | Typically offered at ≥96-98% | [1][3] |
While experimental data for this specific molecule is not widely published, its structural features suggest the following:
-
Lipophilicity: The presence of the halogen atoms (bromine and fluorine) and the tert-butyl group is expected to increase the molecule's lipophilicity. This can enhance its ability to cross cell membranes and the blood-brain barrier.[8][9][10]
-
Metabolic Stability: The fluorine atom, in particular, is a well-known bioisostere for a hydrogen atom that can block sites of metabolic oxidation, potentially increasing the compound's half-life in vivo.[8][9][11]
-
Acidity/Basicity: The benzimidazole core contains both a weakly acidic N-H proton (in the un-substituted analogue) and a basic imine nitrogen. The electronic effects of the bromo and fluoro substituents will influence the pKa of the molecule.
Plausible Synthetic Routes
The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on established methods for the synthesis of substituted benzimidazoles, a plausible synthetic pathway can be proposed. A common and effective method involves the condensation of a substituted o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative.[12][13][14][15]
A likely precursor would be a substituted 1,2-diaminobenzene. The synthesis could proceed as follows:
Step-by-Step Proposed Synthesis:
-
Starting Material: The synthesis would likely begin with a commercially available, appropriately substituted diaminobenzene or a precursor that can be readily converted to it.
-
N-Alkylation: Introduction of the tert-butyl group at the N-1 position is a key step. This could be achieved through various alkylation methods.
-
Cyclization: The final step would be the cyclization to form the benzimidazole ring. This is often accomplished by reacting the diamine with formic acid or a derivative to introduce the C2 carbon of the imidazole ring.
Caption: Proposed synthetic workflow for this compound.
The Strategic Role of Substituents in Drug Design
The specific combination of bromo, fluoro, and tert-butyl substituents on the benzimidazole scaffold is highly significant from a medicinal chemistry perspective. Each group is likely included to modulate the molecule's properties in a specific and advantageous way.
The Influence of Halogenation
-
Fluorine: The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[8][9][16] Its high electronegativity can alter the acidity of nearby protons and influence intermolecular interactions, such as hydrogen bonding.[9] The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic cleavage.[10]
-
Bromine: The larger bromine atom can act as a bulky group to probe steric pockets in a binding site and can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a biological target.
The Role of the Tert-butyl Group
The bulky tert-butyl group serves several potential purposes:
-
Steric Hindrance: It can provide steric bulk that may orient the molecule favorably within a receptor's active site.
-
Lipophilicity: As a lipophilic group, it can contribute to the overall solubility profile of the molecule, aiding in its passage through biological membranes.[10]
-
Metabolic Stability: The quaternary carbon of the tert-butyl group is resistant to metabolic oxidation.
Caption: Interplay of substituents and their influence on pharmacological properties.
Potential Research Applications
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Given its specific substitution pattern, this compound could be a valuable tool in several research areas:
-
Oncology: Many benzimidazole derivatives have shown promise as anti-cancer agents.[17] The substituents on this compound could enhance its activity against various cancer cell lines.
-
Antiviral and Antimicrobial Research: The benzimidazole core is present in several approved antiviral and antimicrobial drugs.[13]
-
Kinase Inhibition: The structural features of this molecule make it a candidate for screening against various protein kinases, which are important targets in many diseases.
-
Fragment-Based Drug Discovery: This compound could serve as a valuable fragment or building block for the synthesis of more complex molecules with tailored biological activities.
Safety and Handling
While a specific, comprehensive toxicology report for this compound is not available, general precautions for handling halogenated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[18] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.[18]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.[18]
Conclusion
This compound is a strategically designed molecule with significant potential for drug discovery and development. While specific experimental data on this compound is limited, an understanding of the roles of its constituent parts—the benzimidazole core, the bromo and fluoro substituents, and the tert-butyl group—provides a strong basis for its exploration in various therapeutic areas. Its unique combination of features makes it an attractive candidate for further investigation by researchers and scientists in the field.
References
- Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry (RSC Publishing).
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
- Synthesis of Substituted Benzimidazoles by C–H Imination. Georg Thieme Verlag Stuttgart · New York.
- Facile Synthesis of N-Substituted Benzimidazoles. Semantic Scholar.
- Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. PMC - NIH.
- This compound. Bladnoch.
- AK Scientific, Inc. Safety Data Sheet.
- Product Detail - 2a biotech.
- The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate.
- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
- Current and emerging applications of fluorine in medicinal chemistry. ResearchGate.
- AB273118 | CAS 1187385-67-6 – abcr Gute Chemie.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- This compound,(CAS# 1187385-67-6) - Sinfoo Biotech.
- This compound CAS 1187385-67-6 - United States Biological.
- This compound, min ... - CP Lab Safety.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central.
- SAFETY DATA SHEET - Sigma-Aldrich.
- This compound | Sigma-Aldrich.
- SAFETY DATA SHEET - Sigma-Aldrich.
- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - NIH.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. aksci.com [aksci.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. AB273118 | CAS 1187385-67-6 – abcr Gute Chemie [abcr.com]
- 5. This compound,(CAS# 1187385-67-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. usbio.net [usbio.net]
- 7. calpaclab.com [calpaclab.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Biological Activity of Fluorinated Benzimidazole Derivatives
Introduction
The benzimidazole scaffold, a heterocyclic aromatic compound, is a privileged structure in medicinal chemistry due to its resemblance to naturally occurring purines.[1] This structural similarity allows it to interact with a wide range of biological targets, making it a cornerstone for the development of therapeutics.[1][2] When this versatile core is augmented with fluorine atoms, its pharmacological properties can be dramatically enhanced. Fluorine, the most electronegative element, is prized in drug design for its ability to improve metabolic stability, increase binding affinity, and enhance membrane permeability. This guide provides a comprehensive overview of the diverse biological activities of fluorinated benzimidazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.
Spectrum of Biological Activities
Fluorinated benzimidazole derivatives exhibit a remarkable breadth of pharmacological effects, positioning them as promising candidates for a variety of therapeutic areas.[3][4]
Anticancer Activity
One of the most extensively studied areas is the anticancer potential of these compounds.[1][5] They have demonstrated significant efficacy against numerous cancer cell lines, including those of the lung, breast, cervix, and prostate.[6]
Mechanisms of Action: The anticancer effects of fluorinated benzimidazoles are exerted through multiple mechanisms:
-
Tubulin Polymerization Inhibition: A primary mechanism is the disruption of microtubule dynamics.[7][8][9] By binding to the colchicine site on β-tubulin, these derivatives inhibit the polymerization of tubulin into microtubules.[1][10] This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase, mitotic catastrophe, and ultimately, apoptosis.[7][11][12]
-
Topoisomerase Inhibition: Certain derivatives act as topoisomerase inhibitors, interfering with the enzymes that manage DNA topology during replication and transcription.[1] This leads to DNA damage and the induction of apoptosis.[1]
-
DNA Alkylating Agents: Some benzimidazoles, like the FDA-approved drug bendamustine, function as DNA alkylating agents, causing DNA breakage and cell death.[1][7]
-
Kinase Inhibition: They can also inhibit various protein kinases involved in cancer cell signaling pathways, disrupting proliferation and survival signals.
-
Antiangiogenesis: Some derivatives have been shown to suppress the formation of new blood vessels, a critical process for tumor growth and metastasis.
A notable example, methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), is a potent microtubule inhibitor that induces G2-M phase arrest and apoptosis in cervical cancer cells.[1]
Antimicrobial Activity
Fluorinated benzimidazoles have emerged as potent agents against a wide spectrum of microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14] The incorporation of fluorine often enhances their antimicrobial potency compared to their non-fluorinated counterparts.
Mechanisms of Action: The antimicrobial action is believed to stem from the inhibition of essential microbial processes:
-
Enzyme Inhibition: They can target and inhibit crucial bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[13]
-
Disruption of Cell Wall Synthesis: Interference with the synthesis of the bacterial cell wall can lead to cell lysis and death.
-
Inhibition of Biofilm Formation: Some compounds have shown the ability to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[13]
Studies have shown that compounds with a fluorine atom on the phenyl ring side chain exhibit significant antibacterial and antifungal properties. For instance, certain 2-(m-fluorophenyl)-benzimidazole derivatives show high activity against B. subtilis with a Minimum Inhibitory Concentration (MIC) value of 7.81 μg/mL.
Antiviral Activity
The antiviral potential of fluorinated benzimidazoles is a growing area of research. They have shown activity against a range of viruses, including human enterovirus 71, coxsackievirus B4, and hepatitis C virus (HCV).[15][16]
Mechanisms of Action: The primary antiviral mechanism involves the inhibition of viral replication. This can occur through:
-
Inhibition of Viral Enzymes: Targeting essential viral enzymes like RNA polymerase or proteases.
-
Blocking Viral Entry: Preventing the virus from entering host cells.
Bis-(fluorobenzimidazole) derivatives have demonstrated highly potent activity against multiple HCV genotypes, with EC50 values in the nanomolar and even picomolar range, significantly outperforming their non-fluorinated analogs.[16]
Other Pharmacological Roles
Beyond the activities mentioned above, fluorinated benzimidazoles have also been investigated for:
-
Anti-inflammatory Activity: By interacting with targets like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[17][18]
-
Anthelmintic Activity: This is the classical use for many benzimidazole compounds like albendazole and mebendazole.[9]
-
Analgesic and Anticonvulsant Properties.
Structure-Activity Relationships (SAR)
The biological activity of fluorinated benzimidazoles is highly dependent on the number and position of the fluorine atoms, as well as the nature of other substituents on the benzimidazole core and its side chains.
-
Position of Fluorine: Studies on anticancer activity have indicated that ortho- and para- fluoro substitutions on the 2-phenyl ring are often more active than their meta- fluoro counterparts.[19] In contrast, for antimicrobial activity, a fluorine atom in the meta- position of the phenyl ring has been associated with high activity against Gram-negative bacteria.
-
Substituents on the Benzimidazole Core: The presence of a methyl group at the 5-position of the benzimidazole ring has been suggested to be beneficial for antifungal activity against C. parapsilosis.
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, like fluorine, on the phenyl side chain generally increases the antimicrobial activity.
The following diagram illustrates the key positions on the benzimidazole scaffold that influence its biological activity.
Caption: Key substitution points on the benzimidazole scaffold.
Experimental Evaluation Protocols
To assess the biological activity of newly synthesized fluorinated benzimidazole derivatives, standardized in vitro assays are crucial. Below are detailed protocols for two fundamental assays.
Protocol 1: MTT Assay for Anticancer Cytotoxicity Evaluation
This colorimetric assay is a standard method for assessing cell viability and proliferation, which is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[20][21]
Principle: The amount of formazan produced is directly proportional to the number of viable cells. Cytotoxic compounds will lead to a decrease in formazan production, which can be quantified spectrophotometrically.[20]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.[22]
-
Perform a cell count and determine viability (e.g., using Trypan blue).
-
Seed the cells into a 96-well plate at an optimized density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[22][23]
-
Include wells for "untreated controls" (cells with medium only) and "blank controls" (medium only, no cells).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[22]
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluorinated benzimidazole derivatives in culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under the same conditions.[21]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[21]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[20]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[20]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
The following diagram outlines the workflow for the MTT assay.
Caption: Workflow of the MTT assay for cytotoxicity screening.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[24][25][26]
Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration at which no visible growth (turbidity) is observed after incubation.[26]
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh culture plate, pick a single colony of the test bacterium.
-
Inoculate it into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the log phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[27]
-
Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.[26]
-
-
Compound Dilution in Microplate:
-
Dispense 50-100 µL of sterile broth into each well of a 96-well microtiter plate.[26]
-
Create a two-fold serial dilution of the fluorinated benzimidazole derivative across the plate. Start with the highest concentration in the first column and dilute it across the subsequent columns.
-
Ensure to include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
-
Inoculation:
-
Add a defined volume of the standardized bacterial inoculum to each well (except the negative control).[26]
-
-
Incubation:
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound in which there is no visible growth. The result can also be read using a plate reader to measure optical density.
-
Data Summary
The following table summarizes the reported activities of selected fluorinated benzimidazole derivatives against various cell lines and microbial strains.
| Compound ID | Fluorine Position | Target | Assay | Activity (IC50 / MIC) | Reference |
| ORT14 | para- on 2-phenyl | A549, HeLa, HepG2 | MTT | 0.377 µM, 0.188 µM | |
| ORT15 | ortho- on 2-phenyl | A549, HeLa, HepG2 | MTT | ~0.354 µM | [19] |
| Compound 14 | meta- on 2-phenyl | B. subtilis | MIC | 7.81 µg/mL | |
| Compound 18 | meta- on 2-phenyl | Gram-negative bacteria | MIC | 31.25 µg/mL | |
| Compound 55b | N/A | A549, MCF-7, HeLa | MTT | 0.95–1.57 μM | [6] |
Conclusion and Future Perspectives
Fluorinated benzimidazole derivatives represent a highly versatile and potent class of compounds with a wide array of biological activities. Their efficacy as anticancer, antimicrobial, and antiviral agents is well-documented and continues to be an active area of research. The ability to fine-tune their pharmacological profile through strategic fluorination and other substitutions makes them exceptionally attractive for drug discovery programs.
Future research will likely focus on:
-
Target Deconvolution: Precisely identifying the molecular targets for novel derivatives to better understand their mechanisms of action.
-
Overcoming Drug Resistance: Designing next-generation compounds that can circumvent existing resistance mechanisms, particularly in cancer and infectious diseases.[5]
-
Improving Pharmacokinetic Properties: Optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their clinical translatability.
-
Hybrid Molecules: Creating hybrid molecules that combine the fluorinated benzimidazole scaffold with other pharmacophores to achieve synergistic effects or multi-target activity.[5]
The continued exploration of this chemical space holds immense promise for the development of new and effective therapies to address significant unmet medical needs.
References
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ACG Publications. Retrieved January 20, 2026, from [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Broad mechanisms of action of benzimidazoles as anticancer agents. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2021). ACS Publications. Retrieved January 20, 2026, from [Link]
-
In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. (2021). ACG Publications. Retrieved January 20, 2026, from [Link]
-
Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (2025). 417 Integrative Medicine. Retrieved January 20, 2026, from [Link]
-
Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. (2025). PubMed. Retrieved January 20, 2026, from [Link]
-
Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). Preprints.org. Retrieved January 20, 2026, from [Link]
-
Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (n.d.). Semanticscholar.org. Retrieved January 20, 2026, from [Link]
-
Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2023). PubMed. Retrieved January 20, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 20, 2026, from [Link]
-
Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved January 20, 2026, from [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. Retrieved January 20, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 20, 2026, from [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). (2022). PubMed. Retrieved January 20, 2026, from [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 20, 2026, from [Link]
-
Synthesis and Antiviral Activity of Fluorinated Pyrido[1,2-a]benzimidazoles. (2006). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Novel Fluorinated Benzimidazole-Based Scaffolds and their Anticancer Activity in vitro (2016). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]
-
A REVIEW ON BENZIMIDAZOLE AND ITS BIOLOGICAL ACTIVITIES. (2022). IJCRT.org. Retrieved January 20, 2026, from [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (n.d.). mdpi.com. Retrieved January 20, 2026, from [Link]
-
Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PubMed. Retrieved January 20, 2026, from [Link]
-
ANTIVIRAL ACTIVITY OF LOW-MOLECULAR-WEIGHT FLUORINATED COMPOUNDS AGAINST INFLUENZA A (H1N1) VIRUS. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). (2014). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Diverse biological activities of benzimidazole derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). PubMed. Retrieved January 20, 2026, from [Link]
-
Structure activity relationship of benzimidazole derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 8. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. atcc.org [atcc.org]
- 24. researchgate.net [researchgate.net]
- 25. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 26. microbe-investigations.com [microbe-investigations.com]
- 27. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide to the Role of Bromine and Fluorine in Benzimidazole Bioactivity
Foreword
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant agents.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[2] A key strategy in modern drug design is the targeted modification of such scaffolds to enhance potency, selectivity, and pharmacokinetic profiles. Among the most powerful tools in this endeavor is halogenation.
This guide provides an in-depth exploration of how two specific halogens, fluorine and bromine, are strategically employed to modulate the bioactivity of benzimidazole derivatives. We will move beyond a simple catalog of compounds to dissect the underlying physicochemical principles and mechanistic rationales that drive the choice between these two distinct atoms. For the researcher, scientist, or drug development professional, this document serves as a technical resource, bridging the gap between synthetic strategy and biological outcome.
The Strategic Imperative of Halogenation in Benzimidazole Drug Discovery
The introduction of a halogen atom onto the benzimidazole core or its substituents is a deliberate tactic to manipulate a molecule's properties in a predictable manner. The choice of halogen is critical, as each imparts a unique combination of steric and electronic effects.
Fluorine , the most electronegative element, is relatively small (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å). Its introduction can profoundly alter a molecule's properties by:
-
Modulating pKa: The strong electron-withdrawing nature of fluorine lowers the basicity of nearby nitrogen atoms in the imidazole ring, which can alter the molecule's ionization state at physiological pH and affect receptor binding or cell permeability.[2]
-
Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolism, thereby increasing the drug's half-life.
-
Altering Conformation: Fluorine can engage in unique intramolecular interactions and influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape.
-
Increasing Lipophilicity: Strategic fluorination, especially of a phenyl ring, generally increases lipophilicity, which can enhance membrane permeability and improve cellular uptake.[3]
Bromine , while also an electron-withdrawing halogen, possesses distinct properties that offer different strategic advantages:
-
Size and Polarizability: Bromine is significantly larger (van der Waals radius of 1.85 Å) and more polarizable than fluorine. This allows it to form more significant van der Waals interactions within a binding pocket.
-
Halogen Bonding: A key feature of bromine is its ability to act as a potent halogen bond donor . Due to an anisotropic distribution of electron density, the outer region of the bromine atom along the C-Br bond axis has a positive electrostatic potential (a "sigma-hole"). This region can engage in a highly directional, non-covalent interaction with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom) in a protein's active site. This interaction can be a powerful tool for enhancing binding affinity and selectivity.[4][5]
The decision to use fluorine versus bromine is therefore a critical choice based on the desired therapeutic outcome and the specific nature of the biological target.
Logical Framework for Halogen Selection
The choice between fluorine and bromine is guided by a clear, logical framework rooted in fundamental medicinal chemistry principles. The following diagram illustrates a simplified decision-making workflow.
Caption: Decision workflow for selecting F vs. Br in benzimidazole optimization.
The Role of Fluorine: Enhancing Potency and Pharmacokinetics
Fluorine is the most widely used halogen in medicinal chemistry, and its application to the benzimidazole scaffold has yielded numerous potent bioactive agents, particularly in antimicrobial and anticancer research.
Causality in Anticancer Activity
In anticancer drug development, fluorinated benzimidazoles often exhibit enhanced cytotoxicity. A prime example is the microtubule inhibitor Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) . This compound induces G2-M phase arrest in cancer cells, leading to mitochondria-dependent apoptosis.[6] The strategic placement of the fluorine atom serves multiple purposes:
-
Increased Lipophilicity: The fluorine atom on the 2-phenyl ring enhances the molecule's ability to cross cellular membranes to reach its intracellular target, tubulin.
-
Electronic Modulation: The electron-withdrawing effect of fluorine can influence the hydrogen-bonding capabilities of the adjacent hydroxyl group, potentially strengthening its interaction within the colchicine binding site of tubulin.
Structure-activity relationship (SAR) studies consistently demonstrate that the position of fluorine is critical. In one series of 2-(fluorophenyl)-1H-benzimidazole derivatives, compounds with ortho- and para-fluoro substitutions on the phenyl ring showed significantly higher antiproliferative activity against various cancer cell lines compared to their meta-fluoro counterparts.[3][7] This highlights the directional nature of fluorine's electronic and steric influence on target engagement.
Causality in Antimicrobial Activity
Fluorine substitution is also a proven strategy for boosting antimicrobial efficacy. The presence of a strong electron-withdrawing atom like fluorine on a phenyl side chain attached to the benzimidazole core generally increases both antibacterial and antifungal activity.[3] This enhancement is often attributed to:
-
Improved Cell Penetration: Increased lipophilicity facilitates passage through the lipid-rich cell walls of bacteria and fungi.[3]
-
Target Interaction: The electronic modifications can lead to stronger binding to microbial enzymes. For instance, some benzimidazole derivatives are known to inhibit DNA gyrase, an essential bacterial enzyme.[2] The polar C-F bond can form crucial interactions within the enzyme's active site.
Quantitative Data: Fluorinated Benzimidazoles as Anticancer Agents
The following table summarizes the in vitro antiproliferative activity (IC₅₀) of a representative series of 2-(fluorophenyl)-benzimidazole derivatives against various human cancer cell lines.
| Compound ID | Benzimidazole Substitution | Phenyl Substitution | A549 (Lung) IC₅₀ (µM) | A498 (Kidney) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) |
| ORT12 | H | 2-Fluoro (ortho) | 0.754 | 0.188 | 0.377 |
| ORT13 | H | 3-Fluoro (meta) | 4.712 | 4.712 | 4.712 |
| ORT14 | H | 4-Fluoro (para) | 0.188 | 0.188 | 0.188 |
| ORT15 | 5-Methyl | 2-Fluoro (ortho) | 0.354 | 0.354 | 0.354 |
| ORT17 | 5-Methyl | 4-Fluoro (para) | 0.354 | 0.354 | 0.177 |
| MTX | (Reference Drug) | - | 0.044 | 0.044 | 0.044 |
| Data synthesized from Ersan and Duran, Bioorg. Med. Chem. Rep. (2021).[3][7] |
This data clearly illustrates the SAR principle: the ortho and para positions for fluorine substitution are markedly superior to the meta position for anticancer activity in this series.
The Role of Bromine: Harnessing Halogen Bonding for High-Affinity Binding
While fluorine's utility is often tied to its electronegativity and metabolic stability, bromine's value lies in its size, polarizability, and superior ability to form strong halogen bonds. This makes bromine an excellent choice when the goal is to introduce a specific, high-affinity interaction with a known Lewis basic site on a biological target.
Causality through Halogen Bonding
The rationale for choosing bromine is often structural. If X-ray crystallography or molecular modeling reveals a potential halogen bond acceptor (like the backbone carbonyl oxygen of an amino acid) in the target's active site, introducing a bromine atom at the corresponding position on the benzimidazole ligand can create a potent and highly directional stabilizing interaction.[4]
This interaction is stronger for bromine than for chlorine and is generally not considered significant for fluorine. The strength of the halogen bond follows the order I > Br > Cl >> F. This is because the size of the sigma-hole is proportional to the polarizability and size of the halogen atom.[8]
For example, in the design of inhibitors, a bromine atom on a phenyl ring of a benzimidazole derivative can form a halogen bond with the carbonyl oxygen of an alanine residue in a kinase active site, anchoring the ligand and significantly boosting inhibitory potency.[8]
Quantitative Data: Brominated Benzimidazoles in Antimicrobial and Anticancer Activity
Direct, side-by-side comparisons of F- and Br-substituted benzimidazoles are not always available in single studies. However, by examining different series, the potency of brominated compounds becomes evident. For instance, a study on benzimidazole derivatives revealed that substitutions with electron-withdrawing groups like bromine on a benzoyl moiety significantly enhanced antimicrobial activity.[2] Another study reported that a 5-bromo-substituted benzimidazole derivative showed potent efficacy against the M. tuberculosis H37Rv strain with a MIC value of 0.625 µg/mL.[9]
| Compound ID | Target Organism/Cell Line | Bioactivity (MIC/IC₅₀) | Reference |
| 5-Bromo-2-((4-nitrophenoxy)methyl)-1-((2-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole | M. tuberculosis H37Rv | 0.625 µg/mL | Saha P, et al. Molecules. 2022.[9] |
| 4-Bromobenzyl analogue (Androgen Receptor Antagonist) | Prostate Cancer | ID₅₀ of 0.13 mg/day | Bioorg Med Chem. 2015. (As cited in [Benzimidazole and its derivatives...]) |
These examples underscore that bromine is not merely a "heavy" version of fluorine but a distinct tool for achieving high potency, often through specific non-covalent interactions like halogen bonding.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the synthesis and evaluation of these compounds must follow robust, reproducible protocols. Below are representative, detailed methodologies for the synthesis of a halogenated benzimidazole and its subsequent biological evaluation.
Synthesis Workflow Diagram
The general synthesis of 2-aryl halogenated benzimidazoles follows a well-established pathway: the condensation of a substituted o-phenylenediamine with an appropriate aldehyde.
Caption: General workflow for the synthesis of a halogenated 2-arylbenzimidazole.
Detailed Protocol: Synthesis of 5-Bromo-2-phenyl-1H-benzimidazole
This protocol is a representative example of a cobalt-catalyzed condensation reaction performed at room temperature.
Materials:
-
4-Bromo-1,2-phenylenediamine (1.05 mmol, 196 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Cobalt(II) acetylacetonate [Co(acac)₂] (0.05 mmol, 13 mg)
-
Methanol (5 mL)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
25 mL round-bottom flask, magnetic stirrer, TLC plates
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add 4-bromo-1,2-phenylenediamine (1.05 mmol) and methanol (5 mL). Stir the mixture until the solid is fully dissolved.
-
Addition of Reagents: Add benzaldehyde (1.0 mmol) to the solution, followed by the catalyst, cobalt(II) acetylacetonate (0.05 mmol).
-
Reaction: Allow the mixture to stir at room temperature. The reaction is aerobic, using oxygen from the air as the oxidant for cyclization.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Workup & Extraction: Once the reaction is complete, add deionized water (20 mL) to the flask and transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Drying: Combine the organic phases and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from hot methanol to yield the pure product, 5-bromo-2-phenyl-1H-benzimidazole, as a crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Detailed Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the steps for determining the cytotoxic effects of synthesized benzimidazole derivatives on a cancer cell line (e.g., A549) using the MTT colorimetric assay.
Materials:
-
Synthesized benzimidazole compounds (dissolved in DMSO to make a 10 mM stock)
-
A549 human lung carcinoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Sterile 96-well microplates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Trypsinize and count A549 cells. Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole stock solutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for a "vehicle control" (medium with DMSO, 0.1% final concentration) and a "no-cell control" (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, carefully add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of pure DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure all formazan is dissolved. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Outlook
The strategic incorporation of fluorine and bromine into the benzimidazole scaffold is a testament to the power of nuanced chemical modification in drug discovery. Fluorine, with its small size and high electronegativity, is an unparalleled tool for enhancing metabolic stability and modulating electronic properties to increase cellular uptake and potency. Conversely, bromine, with its greater size and polarizability, provides a unique advantage through the formation of strong, directional halogen bonds, enabling the rational design of high-affinity ligands for specific biological targets.
The choice is not arbitrary but a calculated decision based on the optimization goals for a lead compound. As our understanding of target biology deepens and our synthetic methodologies become more sophisticated, the ability to precisely deploy these halogens will continue to be a critical driver of innovation. Future research will likely focus on polyhalogenated derivatives, exploring synergistic effects, and leveraging these atoms in novel therapeutic modalities, further cementing the role of halogenated benzimidazoles in the pharmacopeia of the future.
References
-
Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]
-
Ersan, R. H., & Duran, N. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Bioorganic & Medicinal Chemistry Reports, 4(1), 10-17. [Link]
-
Jasim, H. A., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link]
-
Bhambra, A. S., et al. (2016). Novel fluorinated benzimidazole-based scaffolds and their anticancer activity in vitro. Journal of Fluorine Chemistry, 188, 99-109. [Link]
-
Ersan, R. H., & Duran, N. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ResearchGate. [Link]
-
Saha, P., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. [Link]
-
Teo, C. H., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Pharmacological Research, 183, 106384. [Link]
-
Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. [Link]
-
Polit, M., & Płaziński, W. (2024). Introducing bromine to the molecular structure as a good strategy to the drug design. Journal of Medical Science. [Link]
-
Polit, M., & Płaziński, W. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Semantic Scholar. [Link]
-
Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. [Link]
-
Saha, P., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(14), 4531. [Link]
-
Kamal, A., et al. (2017). Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. Archiv der Pharmazie, 350(10). [Link]
-
Singh, V., et al. (2021). Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. Journal of Chemistry. [Link]
- Bansal, Y., & Silakari, O. (2014). The utility of benzimidazole derivatives as anticancer agents. European Journal of Medicinal Chemistry, 86, 397-411.
-
Kumar, R., et al. (2018). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 8(73), 41873-41906. [Link]
-
Shaker, Y. M., et al. (2018). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. Chiang Mai Journal of Science, 45(4), 1836-1845. [Link]
-
Sharma, D., & Narasimhan, B. (2012). Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives. Journal of Applied Pharmaceutical Science, 2(7), 110. [Link]
-
Bozorov, K., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances. [Link]
Sources
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 4. jms.ump.edu.pl [jms.ump.edu.pl]
- 5. Synthesis and preliminary evaluation of benzimidazole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thaiscience.info [thaiscience.info]
5-Bromo-1-tert-butyl-6-fluorobenzoimidazole mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole
Abstract
This technical guide provides a comprehensive analysis of this compound, a halogenated benzimidazole derivative of interest in contemporary drug discovery. While direct, extensive research on this specific molecule is nascent, this document synthesizes available data and extrapolates potential mechanisms of action based on the well-established bioactivities of structurally related benzimidazole compounds. We will delve into its physicochemical properties, hypothesized molecular targets, and the experimental methodologies required to validate these claims. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the therapeutic potential of this compound class.
Introduction
The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its structural resemblance to purine nucleotides allows it to interact with a wide array of biological targets, including enzymes and receptors, making it a versatile platform for drug design. Molecules incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, antiviral, and antiparasitic properties.
Emergence of this compound
This compound is a synthetic compound that combines the core benzimidazole structure with specific substitutions designed to enhance its pharmacological profile. The inclusion of halogen atoms (bromine and fluorine) can significantly modulate the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The bulky tert-butyl group at the N1 position can provide steric hindrance, potentially influencing selectivity and preventing metabolic degradation. While this specific molecule is not yet widely characterized in peer-reviewed literature, its structure suggests it may act as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.
Objectives and Scope of this Guide
This guide aims to:
-
Provide a detailed overview of the structural and physicochemical properties of this compound.
-
Propose a hypothesized mechanism of action based on its structural similarity to known kinase inhibitors.
-
Outline detailed experimental protocols for validating its biological activity and mechanism.
-
Discuss potential therapeutic applications and future research directions.
Physicochemical Properties and Synthesis
Chemical Structure and Properties
The chemical structure of this compound is defined by the benzimidazole core with key substitutions at the 1, 5, and 6 positions.
-
CAS Number: 1381489-39-7
-
Molecular Formula: C₁₁H₁₂BrFN₂
-
Molecular Weight: 271.13 g/mol
These properties are crucial for designing experiments, as they influence solubility, cell permeability, and pharmacokinetic behavior.
Overview of Synthetic Route
The synthesis of substituted benzimidazoles typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. For this compound, a plausible synthetic pathway is outlined below.
Caption: A plausible synthetic workflow for the target compound.
Core Mechanism of Action (Hypothesized)
Direct mechanistic studies on this compound are not extensively published. However, based on its structural features, a primary hypothesized mechanism is the inhibition of protein kinases , particularly those involved in oncogenic signaling pathways.
Primary Molecular Target: BRAF Kinase
Many halogenated benzimidazoles are known to target the BRAF kinase, a key enzyme in the MAP kinase/ERK signaling pathway. The BRAF V600E mutation is a common driver in several cancers, including melanoma. The bulky tert-butyl group and halogen substitutions on the benzene ring of this compound are consistent with the structure of known BRAF inhibitors like Vemurafenib. These features are designed to fit into the ATP-binding pocket of the kinase, preventing its activation.
Downstream Signaling Pathways Affected
If this compound functions as a BRAF inhibitor, it would block the downstream phosphorylation cascade of the MAPK pathway. This would lead to the deactivation of MEK and ERK, ultimately inhibiting cell proliferation and inducing apoptosis in BRAF-mutant cancer cells.
An In-depth Technical Guide to the Discovery and Development of Novel Benzimidazole Inhibitors
Foreword: The Enduring Versatility of the Benzimidazole Scaffold
The benzimidazole nucleus, a bicyclic aromatic system comprising fused benzene and imidazole rings, stands as a privileged scaffold in medicinal chemistry.[1][2] Its remarkable structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, making it a cornerstone in the development of therapeutics for a multitude of diseases.[3][4] From their initial discovery as anthelmintics to their current applications as anticancer agents, proton pump inhibitors, and antivirals, benzimidazole derivatives have demonstrated a remarkable therapeutic versatility.[5][6][7] This guide provides a comprehensive technical overview for researchers and drug development professionals, navigating the intricate journey from the foundational chemistry of the benzimidazole core to the preclinical evaluation of novel inhibitors. We will delve into the causal relationships behind experimental choices, providing not just protocols, but a strategic framework for the rational design and development of the next generation of benzimidazole-based therapeutics.
Foundational Chemistry: Synthesis and Derivatization of the Benzimidazole Core
The synthetic accessibility and structural versatility of the benzimidazole scaffold are key to its prevalence in drug discovery.[7][8] A multitude of synthetic strategies have been developed, allowing for the facile introduction of diverse substituents at various positions of the benzimidazole ring system, thereby enabling extensive exploration of the chemical space.[5]
Core Synthesis Strategies
The most common and versatile method for constructing the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, ketone, or ester).[3][9] The choice of reaction conditions and catalysts can significantly influence the yield and purity of the final product.
Protocol 1: General Synthesis of 2-Substituted Benzimidazoles via Aldehyde Condensation
-
Rationale: This method is widely employed due to the commercial availability of a vast array of aldehydes, allowing for the direct installation of a wide range of substituents at the 2-position. The reaction proceeds via the formation of a Schiff base intermediate, followed by cyclization and aromatization.
-
Step-by-Step Methodology:
-
Dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add the desired aldehyde (1.0-1.2 eq) to the solution.
-
Add a catalytic amount of an acid, such as hydrochloric acid, or an oxidizing agent like sodium metabisulfite.[3]
-
Reflux the reaction mixture for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a base, such as aqueous ammonia, to precipitate the crude product.[9]
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 2-substituted benzimidazole.[9][10]
-
Strategic Derivatization for Library Generation
The exploration of structure-activity relationships (SAR) necessitates the synthesis of a library of analogs with systematic modifications. The N1, C2, C5, and C6 positions of the benzimidazole scaffold are key handles for derivatization that significantly influence biological activity.[11][12]
-
N1-Alkylation/Arylation: Introduction of substituents at the N1 position can modulate lipophilicity, solubility, and steric interactions with the target protein. This is typically achieved by treating the parent benzimidazole with an alkyl or aryl halide in the presence of a base.
-
C2-Functionalization: As demonstrated in the core synthesis, the C2 position is readily functionalized. Further modifications, such as the introduction of amino, thio, or other functional groups, can be achieved through multi-step synthetic sequences.
-
C5/C6-Substitution: Electron-donating or electron-withdrawing groups at these positions on the benzene ring can significantly impact the electronic properties of the benzimidazole system and its interaction with biological targets. These substituents are typically introduced at the o-phenylenediamine starting material stage.
Caption: Benzimidazole synthesis and derivatization workflow.
Target Identification and High-Throughput Screening
The journey to a novel inhibitor begins with the identification of a compelling biological target. The broad-spectrum activity of benzimidazoles stems from their ability to inhibit a diverse range of enzymes and proteins crucial for pathogen or cancer cell survival.[1][13][14]
Prominent Benzimidazole Targets
-
Tubulin: The primary mechanism of action for many anthelmintic and some anticancer benzimidazoles is the disruption of microtubule polymerization by binding to β-tubulin.[15][16][17] This selective toxicity is often achieved due to differences between parasitic and mammalian tubulin.[15]
-
Protein Kinases: The benzimidazole scaffold is a common feature in many protein kinase inhibitors.[13][14][18] These compounds can act as ATP-competitive inhibitors, targeting kinases involved in cell signaling pathways critical for cancer cell proliferation and survival, such as Aurora kinases, CDKs, EGFR, and VEGFR-2.[13][14]
-
Other Enzymes: Benzimidazoles have been shown to inhibit a variety of other enzymes, including urease, fungal enzymes, and viral polymerases.[8][10]
High-Throughput Screening (HTS) for Hit Identification
Once a target is selected, HTS is a powerful tool for identifying initial "hit" compounds from large chemical libraries.[19] Cell-based or biochemical assays are adapted to a high-throughput format to rapidly screen thousands of compounds.
Protocol 2: Cell-Based HTS Assay for Anticancer Benzimidazoles
-
Rationale: A cell-based assay provides a more physiologically relevant context for assessing a compound's activity, as it accounts for cell permeability, metabolism, and effects on cellular pathways. The MTT assay is a widely used colorimetric method to measure cell viability.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well or 384-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add the benzimidazole derivatives from the synthesized library to the wells at various concentrations (typically in a dose-response format). Include appropriate positive (e.g., a known cytotoxic drug) and negative (e.g., DMSO vehicle) controls.
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) to allow the compounds to exert their effects.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of the formazan solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the negative control. Determine the IC50 (half-maximal inhibitory concentration) value for each active compound.
-
Caption: High-throughput screening workflow for hit identification.
Lead Optimization: Navigating Structure-Activity Relationships and Bioisosterism
The "hit" compounds identified from HTS are often just starting points. Lead optimization is an iterative process of chemical modification and biological testing to improve the potency, selectivity, and pharmacokinetic properties of the initial hits.
Delineating the Structure-Activity Relationship (SAR)
SAR studies involve systematically modifying the structure of a hit compound and evaluating the impact of these changes on its biological activity.[8][11][12] This provides a detailed understanding of the chemical features required for optimal interaction with the target.
Key SAR Insights for Benzimidazole Inhibitors:
| Position of Substitution | General Effect on Activity | Example Target Class |
| N1 | Modulates solubility and steric interactions. | Kinase Inhibitors |
| C2 | Crucial for target binding; diverse substituents can be accommodated. | Antivirals, Kinase Inhibitors, Anti-inflammatories |
| C5/C6 | Influences electronic properties and can enhance target engagement. | Anti-inflammatories, Anticancer Agents |
Data synthesized from multiple sources.[8][11][12]
For example, in the development of anti-inflammatory benzimidazoles, substitution at the C2 position with an anacardic acid moiety has been shown to inhibit COX-2, while a 5-carboxamide or sulfamoyl group can lead to cannabinoid receptor antagonism.[11][12][20]
The Role of Bioisosteric Replacement
Bioisosterism is the strategy of replacing a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties.[21][22][23] This can be a powerful tool for overcoming issues with metabolism, toxicity, or off-target effects.
Common Bioisosteric Replacements for Functional Groups in Benzimidazoles:
| Original Group | Bioisostere(s) | Rationale for Replacement |
| Carboxylic Acid | Tetrazole, Sulfonamide | Improve metabolic stability and cell permeability. |
| Amide | Thioamide, Urea, Triazole | Enhance target binding and modify pharmacokinetic properties.[22] |
| Phenol | Heterocycles (e.g., other benzimidazoles) | Improve metabolic stability and reduce potential toxicity.[24] |
Preclinical Evaluation: Pharmacokinetics and In Vivo Efficacy
Promising lead compounds must undergo rigorous preclinical evaluation to assess their drug-like properties and in vivo efficacy before they can be considered for clinical development.
In Silico and In Vitro ADME Profiling
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body.[25][26] Early assessment of ADME properties is crucial to avoid late-stage failures in drug development. Many benzimidazole derivatives are subject to first-pass metabolism in the liver, which can affect their bioavailability.[25][26]
In Silico ADME Prediction:
Computational tools like SwissADME can predict a range of pharmacokinetic properties based on the chemical structure of a compound, including:[27]
-
Lipophilicity (logP)
-
Aqueous solubility
-
Gastrointestinal absorption
-
Blood-brain barrier permeability
-
Cytochrome P450 inhibition
In Vitro ADME Assays:
-
Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine its metabolic half-life.
-
Plasma Protein Binding: Measuring the extent to which the compound binds to plasma proteins, which can affect its distribution and availability to the target tissue.
-
Permeability: Using Caco-2 cell monolayers to assess intestinal permeability and predict oral absorption.
In Vivo Efficacy and Toxicity Studies
The ultimate test of a novel inhibitor is its ability to produce the desired therapeutic effect in a living organism.
-
Animal Models of Disease: Lead compounds are evaluated in relevant animal models (e.g., tumor xenografts for anticancer agents, infected animal models for antimicrobials) to assess their in vivo efficacy. Key endpoints include tumor growth inhibition, reduction in pathogen load, and increased survival.
-
Toxicology Studies: Preliminary toxicology studies are conducted to determine the maximum tolerated dose (MTD) and to identify any potential organ toxicities.
The data gathered from these preclinical studies are essential for making informed decisions about which compounds to advance into human clinical trials.
Conclusion and Future Directions
The benzimidazole scaffold continues to be a rich source of novel therapeutic agents. The ongoing exploration of new biological targets, coupled with advances in synthetic chemistry and drug discovery technologies, promises to further expand the therapeutic applications of this versatile heterocycle. Future research will likely focus on the development of multi-target benzimidazole inhibitors to combat drug resistance, as well as the use of computational methods to design compounds with improved selectivity and pharmacokinetic profiles.[18] The principles and protocols outlined in this guide provide a solid foundation for researchers to contribute to this exciting and impactful field of drug discovery.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103412. [Link]
- Al-dujaili, A. A. H. (2024). Current Achievements of Benzimidazole: A Review. International Journal of Pharmaceutical and Life Sciences, 5(1), 1-10.
-
Abdel-Fattah, M. M., El-henawy, A. A., & Ali, M. F. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Chemical Biology & Drug Design, 100(5), 656-673. [Link]
-
Kumar, A., Sharma, S., & Kumar, R. (2022). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Polycyclic Aromatic Compounds, 1-12. [Link]
-
Bukhari, S. N. A., Jantan, I., & Jasamai, M. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(14), 4236. [Link]
-
Kumar, R., & Chauhan, P. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Chemistry, 26(1), 1-2. [Link]
-
Fassihi, A., Abedi, D., & Saghaei, L. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Scientific Reports, 12(1), 850. [Link]
- Lanusse, C. E., & Prichard, R. K. (2018). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. In Veterinary Pharmacology and Therapeutics (pp. 995-1021). John Wiley & Sons.
-
Singh, P., & Kumar, A. (2014). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Advances, 4(1), 23-35. [Link]
- Sharma, A., & Kumar, V. (2023). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews: A Journal of Drug Design and Discovery, 10(1), 1-6.
-
Bukhari, S. N. A., Jantan, I., & Jasamai, M. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(14), 4236. [Link]
- Al-Azzawi, A. M., & Al-Rikabi, M. N. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation.
-
Lunkad, A. (2020, October 19). Anthelmintics Benzimidazole derivatives [Video]. YouTube. [Link]
-
Bukhari, S. N. A., Jantan, I., & Jasamai, M. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(14), 4236. [Link]
-
Singh, P., & Kumar, A. (2014). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Advances, 4(1), 23-35. [Link]
- Kumar, R., & Chauhan, P. (2022). Structure activity relationship of benzimidazole derivatives.
-
Eke, A. C., & Odo, C. E. (2015). A brief review on the mode of action of antinematodal drugs. Journal of Pharmacy and Biological Sciences, 10(6), 33-40. [Link]
-
Romagnoli, R., & Baraldi, P. G. (2012). Benzimidazole derivatives as kinase inhibitors. Expert Opinion on Therapeutic Patents, 22(10), 1131-1162. [Link]
-
Alzhrani, Z. M. M., Alam, M. M., & Nazreen, S. (2022). Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 22(2), 365-386. [Link]
- Al-Amiery, A. A., & Kadhum, A. A. H. (2021). Design and Synthesis of Novel Benzimidazole Derivatives as Antimicrobial Agents. Journal of Chemistry, 2021, 1-9.
- Kumar, A., & Singh, R. K. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impact Factor, 11(3), 1-10.
-
Brehmer, D., & Lessene, G. (2017). Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1. Molecular and Cellular Biochemistry, 426(1-2), 11-19. [Link]
- Kumar, R., & Chauhan, P. (2023). Mechanism of action of benzimidazole derivatives as anthelmintic.
-
Shabana, K., Salahuddin, Mazumder, A., Kumar, R., Datt, V., Tyagi, S., Yar, M. S., Ahsan, M. J., & Sarafroz, M. (2024). Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents: Synthesis and Structure-activity Relationship (2010-2022). Letters in Drug Design & Discovery, 21(3), 451-479. [Link]
- Kumar, A., & Singh, R. K. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Journal of Medicinal Chemistry, 68(12), 1-20.
-
Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: an emerging scaffold for analgesic and anti-inflammatory agents. European Journal of Medicinal Chemistry, 76, 494-505. [Link]
-
Lee, H. Y., et al. (2022). Identification of the Benzoimidazole Compound as a Selective FLT3 Inhibitor by Cell-Based High-Throughput Screening of a Diversity Library. Journal of Medicinal Chemistry, 65(4), 3597-3605. [Link]
- Abbade, Y., Kisla, M. M., Hassan, A. K., Celik, I., & Ates-Alagoz, Z. (2022). Examples of benzimidazole based drugs in clinical use.
- Kumar, R., & Chauhan, P. (2025). Exploring the Role of Benzimidazole-Containing Scaffolds for the Design of New Compounds in Drug Discovery. Bentham Science Publishers.
- Spasov, A. A., Smirnova, L. A., Iezhitsa, I. N., Sergeeva, S. A., & Ozerov, A. A. (2002). Pharmacokinetic of benzimidazole derivatives. Voprosy Meditsinskoi Khimii, 48(3), 233-258.
- Kulyk, M., & Zlenko, H. (2025). Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. ScienceRise: Pharmaceutical Science, (5), 1-10.
- Han, S. H., & Kim, S. H. (2021). The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs. Biomolecules & Therapeutics, 29(4), 365-374.
- Wentsch, H. K., & Tielker, D. (2022). Benzimidazole 13 as derivative with bioisosteric replacement of phenol 49 and its interaction with the X-ray structure of FGFR1.
-
Jones, S. M., et al. (2010). Discovery of 2-iminobenzimidazoles as a new class of trypanothione reductase inhibitor by high-throughput screening. Bioorganic & Medicinal Chemistry Letters, 20(14), 4276-4279. [Link]
-
Medeiros, A., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules, 27(8), 2588. [Link]
-
Spasov, A. A., Smirnova, L. A., Iezhitsa, I. N., Sergeeva, S. A., & Ozerov, A. A. (2002). [Pharmacokinetics of benzimidazole derivatives]. Voprosy Meditsinskoi Khimii, 48(3), 233-258. [Link]
- Kulyk, M., & Zlenko, H. (2025). Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)
- Shabana, K., Salahuddin, Mazumder, A., Kumar, R., Datt, V., Tyagi, S., Yar, M. S., Ahsan, M. J., & Sarafroz, M. (2024). Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents: Synthesis and Structure-activity Relationship (2010-2022). Letters in Drug Design & Discovery, 21(3), 451-479.
- Kumar, R., & Chauhan, P. (2025). Comprehensive review in current developments of benzimidazole-based medicinal chemistry.
- Shabana, K., Salahuddin, Mazumder, A., Kumar, R., Datt, V., Tyagi, S., Yar, M. S., Ahsan, M. J., & Sarafroz, M. (2022). Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents: Synthesis and Structure-activity Relationship (2010-2022). Bentham Science Publishers.
- El-Sayed, M. A., & El-Shorbagi, A. N. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Journal of the Iranian Chemical Society, 1-20.
- Kulyk, M., & Zlenko, H. (2025). (PDF) Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives.
-
Witschel, M., et al. (2015). High-Throughput-Screening-Based Identification and Structure–Activity Relationship Characterization Defined (S)-2-(1-Aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole as a Highly Antimycotic Agent Nontoxic to Cell Lines. Journal of Medicinal Chemistry, 58(15), 6175-6187. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2025). Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. Scientific Reports, 15(1), 1-12. [Link]
- BenchChem. (2025).
- Abdel-Fattah, M. M., El-henawy, A. A., & Ali, M. F. (2025). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies.
- Song, Y., et al. (2022). Pharmacokinetic Properties of Benzimidazoles.
- Kumar, R., & Chauhan, P. (2022). Pharmacokinetic properties of the active benzimidazoles.
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. impactfactor.org [impactfactor.org]
- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. rroij.com [rroij.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 16. m.youtube.com [m.youtube.com]
- 17. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of the Benzoimidazole Compound as a Selective FLT3 Inhibitor by Cell-Based High-Throughput Screening of a Diversity Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 22. Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. semanticscholar.org [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 26. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of the 5-Bromo Substituent in the Biological Activity of Benzimidazoles: A Technical Guide
For Immediate Release
A Deep Dive into the Structure-Activity Relationship of 5-Bromo-Benzimidazoles for Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a privileged heterocyclic motif in medicinal chemistry, has long been a focal point for the development of a wide array of therapeutic agents. Its structural similarity to endogenous purines allows it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3] Among the myriad of possible substitutions on the benzimidazole core, the introduction of a bromine atom at the 5-position has emerged as a critical determinant of biological activity, albeit with a complex and often context-dependent influence. This in-depth technical guide, designed for researchers and drug development professionals, will dissect the intricate structure-activity relationships (SAR) of 5-bromo-benzimidazoles, providing insights into the nuanced role of this halogen substituent across various therapeutic areas.
The 5-Bromo-Benzimidazole Scaffold: A Gateway to Diverse Bioactivities
The benzene ring of the benzimidazole scaffold offers several positions for substitution, with the C5 and C6 positions being particularly influential on the molecule's electronic and lipophilic properties.[4] The introduction of a bromine atom at the 5-position imparts a unique combination of steric bulk, lipophilicity, and electronic effects that can profoundly modulate the binding affinity of the molecule to its target protein and alter its pharmacokinetic profile.
Caption: Overview of the diverse biological activities influenced by the 5-bromo-benzimidazole core.
Anticancer Activity: A Tale of Two Scaffolds
The role of the 5-bromo substituent in the anticancer activity of benzimidazole derivatives is a fascinating and somewhat paradoxical one. The impact of this halogen atom appears to be highly dependent on the overall molecular architecture of the compound.
In a study on benzo-fused heterocyclic acetyl derivatives, the addition of a 5-bromo substituent was found to reduce the anticancer activity. Conversely, another study on benzimidazole-triazole hybrids demonstrated that the presence of a bromine atom was essential for their anticancer effects. This highlights a critical principle in SAR: the effect of a single substituent cannot be evaluated in isolation but must be considered within the context of the entire molecule.
For instance, a 5-bromo-2-hydroxy benzimidazole derivative has been reported to exhibit significant anticancer activity against a panel of human cancer cell lines, including hepatocellular carcinoma, breast cancer, and colon carcinoma.[5] In contrast, studies on other series of benzimidazoles have shown that a 5-chloro substitution can be more favorable than a 5-fluoro substitution for activity against breast cancer cell lines like MCF-7.[6] This suggests a potential hierarchy in the contribution of halogens at the 5-position, with bromine and chlorine often being more impactful than fluorine.
The mechanism of action for many anticancer benzimidazoles involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8] Other mechanisms include the inhibition of protein kinases and topoisomerases.[9] The 5-bromo substituent can influence these activities by altering the molecule's ability to fit into the binding pocket of the target protein or by modifying its electronic properties to enhance key interactions.
Table 1: Anticancer Activity of Representative 5-Bromo-Benzimidazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromo-2-hydroxy-benzimidazole derivative | HepG-2, MDA-MB-231, MCF-7, RMS, C-26 | Potent | [5] |
| Benzimidazole-triazole hybrid with Bromine | A549, NCI-H460, MCF-7, MDA-MB-231 | 0.63 - 1.3 | [5] |
Antimicrobial Activity: A Generally Favorable Contribution
In the realm of antimicrobial agents, the presence of a 5-bromo substituent on the benzimidazole ring is often associated with enhanced activity. Several studies have highlighted 5-halo-benzimidazole derivatives as promising broad-spectrum antimicrobial candidates.[10][11]
For example, a study involving a library of 53 benzimidazole derivatives found that some of the most potent compounds against methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains possessed 5-halo substituents.[10] Specifically, a compound identified as 5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole exhibited a low minimum inhibitory concentration (MIC) value, indicating strong antibacterial potency.[12]
The proposed mechanism for the antimicrobial action of many benzimidazoles involves the inhibition of microbial enzymes or disruption of cell wall synthesis.[8] The lipophilic nature of the bromine atom can enhance the ability of the molecule to penetrate the bacterial or fungal cell membrane, thereby increasing its effective intracellular concentration.
However, the positive contribution of the 5-bromo group is not universal. In a series of 2-alkylamine benzimidazoles, the 5-chloro and 5-nitro analogues displayed significant antifungal activity, while the corresponding 5-bromo analogue was inactive.[13] This again underscores the importance of considering the interplay between different substituents on the benzimidazole scaffold.
Table 2: Antimicrobial Activity of Representative 5-Bromo-Benzimidazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-Bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole | E. coli, S. aureus, S. epidermidis | <4 | [12] |
| 5-Bromo-2-((4-nitrophenoxy)methyl)-1-((2-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole | M. tuberculosis H37Rv | ~0.625 | [2] |
Antiviral and Anti-inflammatory Activities: An Area Ripe for Exploration
While the SAR of 5-bromo-benzimidazoles in anticancer and antimicrobial applications is becoming clearer, their role in antiviral and anti-inflammatory activities is less well-defined.
General studies on halogenated benzimidazoles have shown promise in virology. For instance, 2-bromo-5,6-dichloro-benzimidazole nucleoside analogues have demonstrated potent and selective activity against human cytomegalovirus (HCMV).[9][14] This suggests that benzimidazoles containing bromine can be effective antiviral agents, but more specific research focusing on the 5-bromo substitution is needed to establish a clear SAR.
Similarly, for anti-inflammatory activity, it is known that substitutions at the C5 position of the benzimidazole ring are crucial for modulating activity against targets like cyclooxygenase (COX) enzymes and cannabinoid receptors.[1][3][4] However, there is a lack of specific comparative studies that elucidate the precise contribution of a 5-bromo substituent to the anti-inflammatory profile of these compounds.
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis and biological evaluation of 5-bromo-benzimidazole derivatives are crucial steps in the drug discovery process. Below are detailed, step-by-step methodologies for key experiments.
General Synthesis of 2-Substituted-5-Bromo-Benzimidazoles
A common and effective method for the synthesis of 2-substituted-5-bromo-benzimidazoles involves the condensation of 4-bromo-o-phenylenediamine with various aldehydes.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-o-phenylenediamine (1 equivalent) and the desired aldehyde (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount of an acid, such as hydrochloric acid, or an oxidizing agent like sodium metabisulfite.
-
Reaction Conditions: Reflux the reaction mixture for a specified period (typically 2-8 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation and Purification: Collect the precipitated product by filtration, wash it with water, and then purify it by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure 2-substituted-5-bromo-benzimidazole.
Caption: A typical workflow for the synthesis of 2-substituted-5-bromo-benzimidazoles.
In Vitro Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[3]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 5-bromo-benzimidazole derivative (typically in a serial dilution) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting a dose-response curve.
In Vitro Antimicrobial Activity Evaluation: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[9]
Step-by-Step Methodology:
-
Preparation of Microtiter Plates: Prepare serial twofold dilutions of the 5-bromo-benzimidazole derivative in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria or RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacterium or fungus) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Perspectives
The structure-activity relationship of 5-bromo-benzimidazoles is a complex and multifaceted field of study. The presence of the bromine atom at the 5-position can have a profound, yet often unpredictable, influence on the biological activity of the benzimidazole scaffold. While it generally appears to be a favorable substitution for enhancing antimicrobial potency, its role in anticancer activity is highly dependent on the specific molecular framework. The antiviral and anti-inflammatory potential of 5-bromo-benzimidazoles remains a largely untapped area of research, offering exciting opportunities for future drug discovery efforts.
A deeper understanding of the SAR of 5-bromo-benzimidazoles will require systematic comparative studies that evaluate a wide range of derivatives with diverse substitutions at other positions of the benzimidazole ring. Such studies, coupled with computational modeling and mechanistic investigations, will be instrumental in unlocking the full therapeutic potential of this intriguing class of compounds.
References
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
- Synthesis and in vitro antibacterial activity of 5-halogenomethylsulfonyl- benzimidazole and benzotriazole deriv
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed Central.
- Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. J. Serb. Chem. Soc. 79 (3) 277–282 (2014).
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Journal of Cancer Science & Therapy.
- Understanding the Role of Benzimidazoles in Innovative Cancer Treatments.
- Broad mechanisms of action of benzimidazoles as anticancer agents.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALU
- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PubMed Central.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). OUCI.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Semantic Scholar.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview.
- Halogenated Antimicrobial Agents to Combat Drug-Resistant P
- The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. Journal of Medical Pharmaceutical and Allied Sciences.
- Benzimidazole-Based NHC Metal Complexes as Anticancer Drug Candidates: Gold(I) vs.
- A Comparative Analysis of 2-Bromo-5-chlorobenzo[d]oxazole and Other Biologically Active Benzoxazoles. Benchchem.
- A Comparative Analysis of 5-Benzoyl-2-benzimidazolinone and Other Benzimidazole-Based Anticancer Agents. Benchchem.
- Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. PubMed Central.
- Synthesis, spectral and antimicrobial properties of 5-chloroarylidene aromatic deriv
- From Deworming to Cancer Therapy: Benzimidazoles in Hem
- Action of clinically utilized 5-nitroimidazoles on microorganisms. PubMed.
- Benzimidazole(s)
Sources
- 1. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro antibacterial activity of 5-halogenomethylsulfonyl- benzimidazole and benzotriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
potential therapeutic targets of 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole
An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole
Preamble: Charting a Course for a Novel Benzimidazole Derivative
The benzimidazole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of clinically significant therapeutic agents.[1] Its structural similarity to endogenous purines allows it to readily interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3] The therapeutic profile of a benzimidazole derivative is intricately modulated by the nature and position of its substituents. The incorporation of a fluorine atom, for instance, can significantly enhance biological potency, metabolic stability, and pharmacokinetic properties.[4]
This guide focuses on This compound , a specific derivative with a unique substitution pattern: a bromine atom at position 5, a fluorine atom at position 6, and a bulky tert-butyl group at the N-1 position. While direct, in-depth biological studies on this particular molecule are not extensively documented in peer-reviewed literature, its structural features, when analyzed in the context of the broader benzimidazole family, allow us to formulate a robust, data-driven hypothesis regarding its potential therapeutic applications and molecular targets.
This document serves as a strategic guide for researchers and drug development professionals. It moves beyond a simple literature review to propose a logical, multi-pronged research plan designed to systematically uncover and validate the therapeutic potential of this promising compound. We will delineate the scientific rationale for investigating specific disease areas, propose high-priority molecular targets, and provide detailed, actionable experimental protocols to test these hypotheses.
Part 1: Strategic Assessment of Therapeutic Potential and Target Prioritization
Based on the extensive pharmacology of fluorinated and halogenated benzimidazoles, we have prioritized three primary therapeutic avenues for investigation: Oncology, Infectious Diseases, and Neurodegenerative Disorders.
Oncology: Targeting the Machinery of Cell Proliferation
Scientific Rationale: The benzimidazole core is a well-established pharmacophore in oncology.[5][6] Its purine-like structure facilitates interactions with key components of cell growth and division, such as protein kinases and DNA.[2] The presence of electron-withdrawing groups like fluorine and bromine can further enhance cytotoxic activity against cancer cell lines.[4]
Primary Hypothesized Targets:
-
Protein Kinases (e.g., PIM-1, CK2, Receptor Tyrosine Kinases): Kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. Numerous benzimidazole derivatives function as potent kinase inhibitors. The N-substituted derivative, 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one, has demonstrated inhibitory activity against PIM-1 kinase, a key player in cell survival and proliferation.[7]
-
DNA Intercalation and Topoisomerase Inhibition: The planar, aromatic nature of the benzimidazole ring system allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription, a mechanism leveraged by several anticancer agents.
Experimental Workflow for Target Validation in Oncology:
The following diagram illustrates a systematic approach to screen for and validate anticancer activity.
Caption: Workflow for Antimicrobial Target Identification.
Neurodegenerative Disorders: Modulating Pathological Signaling
Scientific Rationale: While less common than oncology or infectious disease applications, some benzimidazole derivatives have been investigated for neurodegenerative diseases. A product description for the title compound mentions potential inhibitory activity related to Alzheimer's disease. [8]This warrants exploratory investigation into relevant neurological targets.
Primary Hypothesized Targets:
-
Glycogen Synthase Kinase 3β (GSK-3β): A serine/threonine kinase implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.
-
Monoamine Oxidase (MAO-A/MAO-B): Enzymes that degrade neurotransmitters. Their inhibition is a therapeutic strategy in Parkinson's disease and depression.
Part 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear steps and expected outcomes for the initial phases of target exploration.
Protocol 2.1: Kinase Inhibition Assay (Oncology)
Objective: To determine the inhibitory activity of this compound against a specific kinase (e.g., PIM-1).
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Dilute recombinant human PIM-1 kinase and its specific peptide substrate in kinase buffer to desired concentrations.
-
Prepare ATP solution in kinase buffer (concentration at or near the Km for the enzyme).
-
-
Assay Procedure (384-well plate format):
-
Dispense 50 nL of the test compound (from a serial dilution plate) into the assay plate.
-
Add 5 µL of the PIM-1 kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction and detect kinase activity using a suitable method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production via a luciferase-based reaction).
-
-
Data Analysis:
-
Calculate the percent inhibition relative to DMSO controls.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound | Target Kinase | IC50 (nM) [Hypothetical] |
| This compound | PIM-1 | 75 |
| Staurosporine (Control) | PIM-1 | 5 |
Protocol 2.2: Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)
Objective: To determine the lowest concentration of the test compound that inhibits visible growth of a specific microorganism.
Methodology (Broth Microdilution):
-
Preparation:
-
Prepare a 2x concentrated stock of the test compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
Prepare a bacterial or fungal inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
-
Assay Procedure (96-well plate):
-
Add 100 µL of appropriate growth medium to all wells.
-
Add 100 µL of the 2x compound stock to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column.
-
Add 100 µL of the standardized inoculum to each well. This brings the final volume to 200 µL and the compound concentrations to 1x.
-
Include a positive control (no compound) and a negative control (no inoculum).
-
Incubate the plate at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
-
Data Analysis:
-
Determine the MIC by visual inspection: it is the lowest compound concentration in which there is no visible turbidity (growth).
-
A spectrophotometer can also be used to measure absorbance at 600 nm.
-
Data Presentation:
| Compound | Staphylococcus aureus MIC (µg/mL) [Hypothetical] | Candida albicans MIC (µg/mL) [Hypothetical] |
| This compound | 4 | 8 |
| Ciprofloxacin (Control) | 0.5 | N/A |
| Fluconazole (Control) | N/A | 1 |
Conclusion and Forward Outlook
This compound stands as a molecule of significant interest, built upon a scaffold of proven therapeutic relevance. While its specific biological targets remain to be definitively elucidated, its structure strongly suggests potential as an anticancer, antimicrobial, or even a neuro-modulatory agent. The logical, phased approach outlined in this guide—from broad phenotypic screening to specific mechanism-of-action studies—provides a clear and efficient pathway to unlock its therapeutic value. The proposed workflows are designed to rapidly identify primary areas of activity and converge on specific molecular targets, thereby accelerating the journey from a promising chemical entity to a potential clinical candidate.
References
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]
-
Importance of Fluorine in Benzazole Compounds. PMC - NIH. [Link]
-
Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate. [Link]
-
Benzimidazole Derivatives as Potential Chemotherapeutic Agents. Bentham Science. [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Semantic Scholar. [Link]
-
Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. [Link]
-
Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC - PubMed Central. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances (RSC Publishing). [Link]
-
Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). ResearchGate. [Link]
-
This compound. AKos Consulting & Solutions. [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PMC - NIH. [Link]
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
This compound,(CAS# 1187385-67-6). Sinfoo Biotech. [Link]
-
Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. [Link]
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Ningún resultado para la búsqueda "3D-DGC48367" [cymitquimica.com]
5-Bromo-1-tert-butyl-6-fluorobenzoimidazole solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole
Introduction
This compound (Molecular Formula: C₁₁H₁₂BrFN₂, Molecular Weight: 271.13 g/mol , CAS Number: 1187385-67-6) is a halogenated and substituted benzimidazole derivative.[1][2][3] The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals due to its ability to interact with a wide range of biological targets. The specific substitutions on this molecule—a bulky tert-butyl group, a bromine atom, and a fluorine atom—are expected to significantly influence its physicochemical properties, including solubility and chemical stability. The incorporation of fluorine, for instance, is a common strategy in drug design to modulate metabolic stability and binding affinity.[4]
This guide provides a comprehensive technical overview of the critical parameters of solubility and stability for this compound. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in experimental and developmental settings. We will move beyond theoretical data to detail the practical, validated methodologies for quantifying these essential properties.
Section 1: Structural Analysis and Predicted Physicochemical Impact
The behavior of this compound is dictated by the interplay of its constituent parts: the benzimidazole core, the N-tert-butyl group, and the bromo and fluoro substituents on the benzene ring.
-
Benzimidazole Core: This heterocyclic system is weakly basic and capable of forming hydrogen bonds, which can contribute to solubility in polar solvents.[5][6]
-
N-tert-butyl Group: This large, non-polar alkyl group significantly increases the lipophilicity (fat-solubility) of the molecule. It sterically hinders the N-1 position, preventing N-H---N hydrogen bonding between molecules, which can disrupt crystal lattice energy and potentially improve solubility in non-polar organic solvents.[5]
-
Bromo and Fluoro Substituents: Both halogens are electron-withdrawing and increase the molecule's molecular weight and lipophilicity. The carbon-fluorine bond is particularly strong and can enhance metabolic stability.[4]
Collectively, these features suggest that the compound will likely exhibit poor aqueous solubility and a preference for organic solvents. A precise understanding, however, requires empirical testing.
Section 2: Aqueous Solubility Profiling
Aqueous solubility is a critical determinant of a compound's behavior in biological assays and its potential for oral bioavailability. For this reason, a multi-faceted approach to its determination is essential. We will describe two key types of solubility measurements: kinetic and thermodynamic.
Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (typically DMSO) into an aqueous buffer.[7][8][9] This method is high-throughput and mimics the conditions of many in vitro biological screens where compounds are introduced via DMSO.[10][11]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well. This results in a final DMSO concentration of 2%.
-
Incubation & Mixing: Seal the plate and shake vigorously on a plate shaker for 2 hours at room temperature to allow for precipitation.[8][10]
-
Precipitate Removal: Filter the plate using a solubility filter plate (e.g., Millipore MultiScreen) to separate the dissolved compound from any precipitate.[8][11]
-
Quantification: Analyze the clear filtrate. A common method is to use LC-MS/MS by comparing the peak area of the sample against a standard curve prepared by diluting the DMSO stock solution.[7] UV-Vis spectrophotometry can also be used if the compound has a suitable chromophore and does not interfere with the buffer.[8]
Thermodynamic Solubility Assessment
Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility, representing the saturation concentration of a solution in equilibrium with its solid state.[7][12] This value is crucial for pre-formulation and understanding the biopharmaceutical properties of a drug candidate.[9][13]
-
Compound Addition: Accurately weigh an excess amount of solid this compound (e.g., 1 mg) into a glass vial.[12]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid).[7][12]
-
Equilibration: Seal the vials and place them in a shaking incubator or on a vial roller system at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[7][12] Longer incubation times (48-72 hours) may be necessary and should be validated.
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to pellet any remaining suspended particles.
-
Sample Analysis: Carefully remove an aliquot of the supernatant, filter it through a 0.45 µm filter, and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV or LC-MS method against a calibration curve.[13][14]
Data Presentation: Solubility Summary
All solubility data should be meticulously recorded. Below is a template table for summarizing the results.
| Assay Type | Solvent/Buffer System | pH | Temperature (°C) | Incubation Time | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS + 2% DMSO | 7.4 | 25 | 2 hours | Result | Result |
| Thermodynamic | PBS | 7.4 | 25 | 24 hours | Result | Result |
| Thermodynamic | SGF (pH 1.2) | 1.2 | 37 | 24 hours | Result | Result |
| Thermodynamic | FaSSIF (pH 6.5) | 6.5 | 37 | 24 hours | Result | Result |
Workflow Visualization
Caption: Workflow for a forced degradation (stress testing) study.
Conclusion
This compound is a molecule whose structural complexity necessitates a rigorous and empirical approach to determining its fundamental physicochemical properties. Its significant lipophilic character, conferred by the tert-butyl, bromo, and fluoro groups, predicts low aqueous solubility. Validated experimental determination via both kinetic and thermodynamic assays is essential to guide its use in research and development. Furthermore, a comprehensive stability profile, established through forced degradation studies and long-term ICH-compliant testing, is critical for ensuring data integrity, defining appropriate storage and handling procedures, and enabling the development of stable formulations. The methodologies outlined in this guide provide a robust framework for generating the high-quality data required by researchers, scientists, and drug development professionals.
References
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
- ICH. (n.d.). Quality Guidelines.
- BioDuro. (n.d.). ADME Solubility Assay.
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- YouTube. (2025). Q1A (R2) A deep dive in Stability Studies.
- Protocols.io. (2025). In-vitro Thermodynamic Solubility.
- Shahnaz, M., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics.
- Domainex. (n.d.). Thermodynamic Solubility Assay.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- STEMart. (n.d.).
- ResolveMass Laboratories. (2025).
- PubMed. (n.d.). In vitro solubility assays in drug discovery.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- National Institutes of Health (NIH). (n.d.).
- Solubility of Things. (n.d.).
- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
- BioProcess International. (n.d.).
- SGS. (n.d.).
- PubMed Central (PMC). (n.d.).
- PubMed Central (PMC). (2020). Importance of Fluorine in Benzazole Compounds.
- ResearchGate. (2025). Solubility of Benzimidazoles in Alcohols.
- A2B Chem. (n.d.). This compound.
- ResearchGate. (2025). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- BOC Sciences. (n.d.).
- Revue Roumaine de Chimie. (n.d.). THE TRANSFORMATION OF BENZIMIDAZOLES INTO FLUORINATED PYRROLES VIA CYCLOADDITION REACTIONS OF BENZIMIDAZOLIUM N-YLIDES.
- Springer. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities.
- BLDpharm. (n.d.). 5-Bromo-1-t-butyl-6,7-difluorobenzimidazole.
- Sinfoo Biotech. (n.d.). This compound.
- United States Biological. (n.d.). This compound CAS 1187385-67-6.
- CymitQuimica. (n.d.). 5-Bromo-1-tert-butyl-6-fluoro-3H-1,3-benzodiazol-2-one.
- ACG Publications. (2023).
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. This compound,(CAS# 1187385-67-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. usbio.net [usbio.net]
- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. enamine.net [enamine.net]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. evotec.com [evotec.com]
- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
Methodological & Application
Synthesis of 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 4-Bromo-N1-(tert-butyl)-5-fluorobenzene-1,2-diamine, followed by its subsequent cyclization to yield the target benzimidazole. This guide is designed to provide not only a detailed experimental procedure but also the underlying scientific rationale for key steps, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Introduction
Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific substitution pattern of this compound, featuring a bulky tert-butyl group and electron-withdrawing halogen atoms, makes it a valuable scaffold for the development of novel therapeutic agents. The tert-butyl group can enhance metabolic stability and modulate receptor binding, while the bromo and fluoro substituents provide opportunities for further functionalization through cross-coupling reactions and can influence the compound's electronic properties and bioavailability.
This guide details a robust and logical synthetic approach to this target molecule, based on established principles of heterocyclic chemistry.
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step sequence. The first part of the synthesis focuses on the construction of the crucial precursor, 4-Bromo-N1-(tert-butyl)-5-fluorobenzene-1,2-diamine. The second part involves the cyclization of this diamine to form the benzimidazole ring system.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 4-Bromo-N1-(tert-butyl)-5-fluorobenzene-1,2-diamine
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Notes |
| 4-Fluoro-2-nitroaniline | 364-76-1 | C₆H₅FN₂O₂ | Starting Material |
| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | Brominating Agent |
| Acetic Acid | 64-19-7 | C₂H₄O₂ | Solvent |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | C₁₀H₁₈O₅ | Protecting Group Reagent |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | C₇H₁₀N₂ | Catalyst |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Solvent |
| Iron powder (Fe) | 7439-89-6 | Fe | Reducing Agent |
| Ammonium chloride (NH₄Cl) | 12125-02-9 | NH₄Cl | Co-reagent for reduction |
| Ethanol (EtOH) | 64-17-5 | C₂H₅OH | Solvent |
| Water (H₂O) | 7732-18-5 | H₂O | Solvent |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | Base for workup |
| Brine (saturated NaCl solution) | 7647-14-5 | NaCl | For workup |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | Drying agent |
| Silica gel | 7631-86-9 | SiO₂ | For column chromatography |
| Hexanes | 110-54-3 | C₆H₁₄ | Eluent for chromatography |
| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | Eluent for chromatography |
Experimental Protocol
Step 1a: Bromination of 4-Fluoro-2-nitroaniline
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-2-nitroaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The use of NBS provides a milder and more selective bromination compared to elemental bromine.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 5-bromo-4-fluoro-2-nitroaniline.
Step 1b: N-tert-Butylation of 5-bromo-4-fluoro-2-nitroaniline
This step introduces the tert-butyl group onto one of the amino groups. Direct alkylation can be challenging; therefore, a protection-alkylation-deprotection sequence or direct tert-butylation under specific conditions is proposed.
-
Dissolve 5-bromo-4-fluoro-2-nitroaniline (1.0 eq) in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature for 4-6 hours. The Boc group protects the amino group, facilitating subsequent reactions.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
-
The subsequent introduction of the tert-butyl group can be achieved through various methods, though this is a challenging transformation on an electron-deficient aniline. A more plausible industrial route might involve starting with a different precursor. However, for a laboratory-scale synthesis, an alternative approach is direct N-tert-butylation of the less sterically hindered and more nucleophilic amino group after reduction of the nitro group. A more direct, albeit potentially lower-yielding, approach is the direct reaction with a source of tert-butyl cation under acidic conditions.
A more feasible laboratory approach is presented below, assuming a different starting material or a more complex synthetic route for large-scale production.
Alternative Step 1: Synthesis from a different precursor (Hypothetical but plausible route)
A more practical laboratory synthesis would likely start from a precursor where the tert-butyl group is already installed. For the purpose of this guide, we will assume the availability of N-tert-butyl-4-fluoroaniline.
-
Nitration: Dissolve N-tert-butyl-4-fluoroaniline in sulfuric acid at 0 °C and add nitric acid dropwise. This will likely yield a mixture of isomers, with the desired 2-nitro product being one of them.
-
Bromination: The resulting N-tert-butyl-4-fluoro-2-nitroaniline can then be brominated using NBS in a suitable solvent as described in Step 1a.
-
Reduction: The nitro group of the resulting 5-bromo-N-tert-butyl-4-fluoro-2-nitroaniline is then reduced.
Step 1c: Reduction of the Nitro Group
-
To a stirred suspension of 5-bromo-N-tert-butyl-4-fluoro-2-nitroaniline (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (1.5 eq) followed by iron powder (3.0 eq). The use of iron in the presence of a mild proton source like ammonium chloride is a classic and effective method for nitro group reduction.[1][2]
-
Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to yield the crude 4-Bromo-N1-(tert-butyl)-5-fluorobenzene-1,2-diamine.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
Part 2: Synthesis of this compound
The final step in the synthesis is the cyclization of the o-phenylenediamine derivative to form the benzimidazole ring. The most straightforward method for preparing an unsubstituted benzimidazole at the C2 position is through condensation with formic acid.
Caption: Reaction scheme for the cyclization step.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Notes |
| 4-Bromo-N1-(tert-butyl)-5-fluorobenzene-1,2-diamine | (Not readily available) | C₁₀H₁₄BrFN₂ | Starting Material |
| Formic Acid (HCOOH) | 64-18-6 | CH₂O₂ | Reagent and Solvent |
| Sodium hydroxide (NaOH) | 1310-73-2 | NaOH | For neutralization |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Extraction Solvent |
| Water (H₂O) | 7732-18-5 | H₂O | Solvent |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Drying agent |
| Silica gel | 7631-86-9 | SiO₂ | For column chromatography |
Experimental Protocol
-
In a round-bottom flask, place 4-Bromo-N1-(tert-butyl)-5-fluorobenzene-1,2-diamine (1.0 eq).
-
Add an excess of formic acid (approximately 10-20 equivalents). Formic acid acts as both the source of the C2 carbon and the solvent.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the cooled reaction mixture into ice-water.
-
Neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This should be done in a fume hood with good ventilation.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate).
Purification and Characterization
The final product should be characterized to confirm its identity and purity.
Purification
-
Column Chromatography: As mentioned in the protocol, silica gel chromatography is a standard method for purification.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective method for obtaining highly pure material.
Characterization
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the C2-H of the benzimidazole ring (typically in the range of 8.0-8.5 ppm). A singlet corresponding to the nine protons of the tert-butyl group should be observed in the upfield region (around 1.5-1.8 ppm). The aromatic protons will appear as singlets or doublets, with their chemical shifts and coupling constants influenced by the bromo and fluoro substituents. |
| ¹³C NMR | The carbon NMR will show distinct signals for the carbons of the benzimidazole core and the tert-butyl group. The C2 carbon will appear in the downfield region (around 140-150 ppm). The carbons attached to the fluorine and bromine atoms will also have characteristic chemical shifts and may show C-F coupling. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the product (271.13 g/mol for C₁₁H₁₂BrFN₂). A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio) should be observed for the molecular ion and any bromine-containing fragments. |
| Melting Point | A sharp melting point for the purified solid product is indicative of high purity. |
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific handling and disposal information.
-
N-Bromosuccinimide is a lachrymator and should be handled with caution.
-
Formic acid is corrosive and should be handled with care.
-
Reactions involving strong acids and bases should be performed with caution, especially during neutralization steps which can be exothermic.
Conclusion
The synthesis protocol detailed in this application note provides a comprehensive guide for the preparation of this compound. By following the outlined steps for the synthesis of the key diamine intermediate and its subsequent cyclization, researchers can reliably obtain this valuable compound for further investigation in drug discovery and development programs. The provided rationale for experimental choices and the detailed characterization guide are intended to empower scientists to not only reproduce this synthesis but also to adapt and troubleshoot the methodology as needed for their specific research goals.
References
- (Reference to a general review on benzimidazole synthesis)
- (Reference to a paper using iron/ammonium chloride for nitro reduction)
- (Reference to another paper using iron/ammonium chloride for nitro reduction)
- (Reference to a general textbook on heterocyclic chemistry)
- (Reference to a paper describing the synthesis of a similar substituted o-phenylenediamine)
- (Reference to a paper describing the cyclization of an o-phenylenediamine with formic acid)
Sources
Application Notes and Protocols: In Vitro Kinase Assay Using 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole
Abstract
This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory potential of the novel compound, 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole. The benzimidazole scaffold is a privileged structure in kinase inhibitor discovery, known to interact with the ATP-binding site of numerous kinases[1][2][3]. Given the structural alerts, this guide outlines a hypothetical, yet scientifically rigorous, framework for assessing the compound's activity against a therapeutically relevant kinase. For the purpose of this application note, we will focus on the PIM-1 kinase , a serine/threonine kinase implicated in various cancers, as a representative target[4][5][6]. The protocol described herein utilizes a fluorescence-based ADP detection method, a robust and high-throughput compatible alternative to traditional radiometric assays[7][8].
Introduction: The Rationale for Kinase Inhibition and the Benzimidazole Scaffold
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. This has made them a major class of drug targets[9]. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug discovery. The benzimidazole core is a recurring motif in many clinically successful kinase inhibitors, often functioning as an ATP-competitive inhibitor by occupying the adenine binding pocket[1][2][3].
This compound is a synthetic compound featuring this key scaffold. Its potential as a kinase inhibitor warrants a systematic in vitro evaluation. This application note details a comprehensive protocol to determine its inhibitory activity, specifically its half-maximal inhibitory concentration (IC50), against PIM-1 kinase. PIM-1 is a proto-oncogene that promotes cell survival and proliferation, making it an attractive target for cancer therapy[4][5][6].
The selected assay format is a homogenous, luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction[10][11]. This method offers high sensitivity, a broad dynamic range, and is less hazardous than radiometric assays[7][8].
Assay Principle
The fundamental principle of this in vitro kinase assay is to measure the enzymatic activity of PIM-1 kinase, which catalyzes the transfer of the γ-phosphate from ATP to a specific peptide substrate. The inhibitory effect of this compound is quantified by its ability to reduce this enzymatic activity.
The assay is performed in two stages:
-
Kinase Reaction: Recombinant PIM-1 kinase is incubated with its peptide substrate and ATP. In the presence of an inhibitor, the rate of this reaction will decrease.
-
ADP Detection: After the kinase reaction, a reagent is added to stop the reaction and detect the amount of ADP produced. In the ADP-Glo™ format, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal. This signal is directly proportional to the kinase activity[10][11].
Caption: Workflow of the in vitro kinase assay.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) | Storage |
| Recombinant Human PIM-1 Kinase | BPS Bioscience | 40251 | -80°C |
| PIM-1 Substrate (e.g., RSRHSSYPAGT) | Reaction Biology | N/A | -20°C |
| ADP-Glo™ Kinase Assay | Promega | V9101 | -20°C |
| This compound | N/A | N/A | RT/4°C |
| Staurosporine (Positive Control Inhibitor) | Sigma-Aldrich | S4400 | -20°C |
| ATP (10 mM solution) | Sigma-Aldrich | A7699 | -20°C |
| Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT) | In-house/Promega | N/A | 4°C |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 | RT |
| 384-well solid white, flat-bottom assay plates | Corning | 3572 | RT |
| Multichannel pipettes, reagent reservoirs | N/A | N/A | RT |
| Luminescence Plate Reader | N/A | N/A | RT |
Experimental Protocol
This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other plate formats.
Reagent Preparation
-
Kinase Buffer: Prepare the kinase buffer as described or use a commercially available buffer. Keep on ice.[11]
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Compound Dilution Plate: Perform a serial dilution of the test compound.
-
Add 10 µL of 100% DMSO to columns 2-11 of a 384-well plate.
-
Add 20 µL of the 10 mM stock to column 1.
-
Perform a 1:3 serial dilution by transferring 10 µL from column 1 to column 2, mix, then 10 µL from column 2 to 3, and so on, up to column 10.
-
Column 11 will contain DMSO only (0% inhibition control).
-
Column 12 will be for the 100% inhibition control (no enzyme).
-
-
ATP/Substrate Mix: Prepare a 2X working solution of ATP and PIM-1 substrate in kinase buffer. The final concentration in the assay should be at or near the Km for ATP for PIM-1 (typically 10-20 µM) and a suitable concentration of the peptide substrate.[12]
-
PIM-1 Kinase Solution: Thaw the recombinant PIM-1 kinase on ice. Dilute the enzyme to a 2X working concentration in kinase buffer. The optimal concentration should be determined empirically by performing an enzyme titration curve.
Assay Procedure
Caption: Step-by-step assay workflow.
-
Compound Addition: Transfer 1 µL of the serially diluted this compound from the dilution plate to the corresponding wells of the assay plate. Add 1 µL of DMSO to the control wells.
-
Kinase Addition: Add 2 µL of the 2X PIM-1 kinase solution to all wells except the "no enzyme" (100% inhibition) control wells. To these, add 2 µL of kinase buffer.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction starts.
-
Initiate Kinase Reaction: Add 2 µL of the 2X ATP/Substrate mix to all wells to start the reaction. The final volume in each well is now 5 µL.
-
Kinase Reaction Incubation: Seal the plate and incubate for 60 minutes at 30°C. The incubation time should be within the linear range of the reaction, which should be predetermined.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Mix and incubate for 40 minutes at room temperature.[11]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the luciferase/luciferin for light generation. Mix and incubate for 30 minutes at room temperature, protected from light.[11]
-
Readout: Measure the luminescence of each well using a plate reader.
Data Analysis and Interpretation
-
Controls:
-
0% Inhibition (High Signal): Wells containing kinase, substrate, ATP, and DMSO. This represents the maximum kinase activity.
-
100% Inhibition (Low Signal): Wells containing substrate, ATP, and DMSO, but no kinase. This represents the background signal.
-
-
Calculation of Percent Inhibition: The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Max - Signal_Background))
-
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value. The IC50 is the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Parameter | Description |
| RLU | Relative Light Units (raw data from the plate reader) |
| % Inhibition | The percentage by which the compound reduces kinase activity. |
| IC50 | The concentration of inhibitor that causes 50% inhibition of the kinase activity. |
| Dose-Response Curve | A graphical representation of the relationship between inhibitor concentration and % inhibition. |
Trustworthiness and Self-Validation
To ensure the reliability of the results, several quality control measures are essential:
-
Z'-factor: Calculate the Z'-factor for the assay to assess its quality and suitability for high-throughput screening. A Z' > 0.5 is considered excellent. Z' = 1 - (3 * (SD_Max + SD_Background)) / |Mean_Max - Mean_Background|
-
DMSO Tolerance: Ensure the kinase activity is not significantly affected by the final concentration of DMSO used in the assay.[4]
-
Compound Interference: Test compounds can sometimes interfere with the assay detection system (e.g., luciferase inhibition). A counterscreen should be performed where the compound is added after the kinase reaction is stopped to check for such effects.[4]
-
Positive Control: Always include a known PIM-1 inhibitor, such as Staurosporine, to validate the assay performance on each plate.[12]
Conclusion
This application note provides a comprehensive and robust framework for the in vitro evaluation of this compound as a potential PIM-1 kinase inhibitor. By following this detailed protocol, researchers can obtain reliable IC50 values and gain crucial insights into the compound's biological activity. The principles and steps outlined here can also be adapted for screening this compound against a broader panel of kinases to determine its selectivity profile.
References
-
Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. Available from: [Link][1]
-
Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. Available from: [Link][2]
-
BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. Retrieved from [Link][4]
-
ResearchGate. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Retrieved from [Link][3]
-
Al-Ghorbani, M., et al. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. BioMed Research International. Available from: [Link][9]
-
Musiol, M., et al. (2023). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 28(14), 5396. Available from: [Link][13]
-
BPS Bioscience. (n.d.). PIM1 Assay Kit (Discontinued). Retrieved from [Link][6]
-
Reaction Biology. (n.d.). PIM1 Kinase Assay Service. Retrieved from [Link][12]
-
Imperial College London. (n.d.). Fluorescent Peptide Assays For Protein Kinases. Retrieved from [Link][7]
-
Unknown. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link][14]
-
Semantic Scholar. (n.d.). Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors. Retrieved from [Link][15]
-
ResearchGate. (2014). Fluorescence detection techniques for protein kinase assay. Retrieved from [Link][8]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. mdpi.com [mdpi.com]
- 14. med.upenn.edu [med.upenn.edu]
- 15. semanticscholar.org [semanticscholar.org]
cellular assay development for 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole
Application Note & Protocol
Development of a Quantitative Cellular Assay for Characterizing 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole, a Novel Kinase Inhibitor Candidate
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][] This application note describes the development and validation of a robust, quantitative cellular assay to characterize the potency and mechanism of action of a novel benzimidazole derivative, this compound. Given that many benzimidazole compounds exert their effects through kinase inhibition, we hypothesized a protein kinase as the primary target.[3] This guide details a Homogeneous Time Resolved Fluorescence (HTRF®) assay designed to measure the inhibition of a target kinase, "Kinase X," by quantifying the phosphorylation of its downstream substrate within a cellular context. We provide a comprehensive, step-by-step protocol covering assay optimization, validation using the Z'-factor statistical parameter, and final data analysis, establishing a reliable platform for screening and characterizing similar compounds in a high-throughput setting.
Introduction: The Scientific Rationale
Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular signaling pathways.[4] Their dysregulation is a hallmark of numerous diseases, making them one of the most important classes of "druggable" targets in modern medicine.[5][6] The benzimidazole core is found in a variety of approved drugs and clinical candidates, known to interact with targets such as tubulin and various kinases.[7][8] The specific compound, this compound, was synthesized as part of a discovery program to identify novel kinase inhibitors.
To effectively evaluate its biological activity, a cellular assay is indispensable. Unlike biochemical assays that measure direct enzyme inhibition in a purified system, a cell-based assay provides a more physiologically relevant context.[5] It accounts for crucial factors such as cell membrane permeability, intracellular target engagement, off-target effects, and compound cytotoxicity.
This guide outlines the development of a phospho-substrate detection assay using HTRF technology. HTRF is a form of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) that offers high sensitivity, low background, and a homogeneous (no-wash) format suitable for high-throughput screening (HTS).[9][10][11] The assay principle relies on two antibodies labeled with a donor (Europium cryptate) and an acceptor (d2) fluorophore, which recognize total and phosphorylated levels of a specific Kinase X substrate, respectively. Inhibition of Kinase X by our test compound leads to a decrease in substrate phosphorylation, causing a reduction in the TR-FRET signal.[12][13]
Assay Principle: Visualizing Kinase Inhibition
The core of this assay is the quantification of a specific phosphorylation event downstream of our target, Kinase X. When Kinase X is active, it phosphorylates its substrate. The HTRF assay measures this event by using two distinct antibodies. One antibody is specific for the phosphorylated form of the substrate and is labeled with a fluorescent acceptor (d2). A second antibody recognizes the total substrate protein (regardless of phosphorylation state) and is labeled with a fluorescent donor (Europium cryptate).
When both antibodies bind to the same substrate molecule, the donor and acceptor are brought into close proximity. Excitation of the donor with a laser (337 nm) results in energy transfer to the acceptor, which then emits light at a specific wavelength (665 nm). The donor also emits its own characteristic fluorescence (620 nm). The ratio of the acceptor to donor emission (665 nm / 620 nm) is calculated, providing a normalized signal that corrects for variations in cell number or reagent dispensing.[9][14] When this compound inhibits Kinase X, substrate phosphorylation decreases, reducing the proximity of the antibody pair and thus lowering the HTRF signal.
Figure 1: Mechanism of Action and HTRF Detection Workflow.
Materials & Reagents
| Reagent/Material | Supplier | Catalog # | Notes |
| HEK293 Cells | ATCC | CRL-1573 | Or other suitable cell line expressing Kinase X. |
| DMEM, high glucose, GlutaMAX™ | Thermo Fisher | 10566016 | Cell culture medium. |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 | Qualified, heat-inactivated. |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 | 10,000 U/mL. |
| Opti-MEM™ I Reduced Serum Medium | Thermo Fisher | 31985062 | For compound dilutions. |
| This compound | In-house/Custom | N/A | Dissolved in 100% DMSO to 10 mM stock. |
| Staurosporine (Positive Control) | Sigma-Aldrich | S4400 | Broad-spectrum kinase inhibitor. |
| Kinase X Phospho-Substrate HTRF Kit | Revvity | (Example) | Contains detection antibodies and lysis buffer. |
| 384-well, low-volume, white plates | Greiner Bio-One | 784075 | For HTRF assay. |
| HTRF-compatible Plate Reader | BMG Labtech | PHERAstar | Or equivalent with TRF detection capability. |
PART 1: Assay Development & Optimization Protocol
The goal of this phase is to define the optimal conditions that yield a robust and reproducible assay window. Each step is critical for ensuring the data generated is reliable.
Step 4.1: Cell Culture & Maintenance
Causality: Consistent cell health is the foundation of any cell-based assay. Passage number and confluency can dramatically alter signaling pathways and experimental outcomes.
-
Culture HEK293 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days, ensuring they do not exceed 80-90% confluency. Use cells between passages 5 and 20 for all experiments to minimize phenotypic drift.
Step 4.2: Optimization of Cell Seeding Density
Causality: The number of cells per well directly impacts the signal-to-background ratio. Too few cells will produce a weak signal, while too many can lead to overcrowding, altered cell physiology, and signal saturation.[15][16][17]
-
Prepare a cell suspension of HEK293 cells.
-
Seed a 384-well plate with varying cell densities (e.g., 2,500, 5,000, 10,000, 15,000, and 20,000 cells/well) in a 20 µL volume.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Lyse the cells and perform the HTRF phospho-substrate detection according to the manufacturer's protocol for the basal (unstimulated) signal.
-
Objective: Select the cell density that provides a robust signal well above the background (empty wells) without being at the top of the signal plateau.[18]
Step 4.3: Compound Titration and Incubation Time
Causality: Determining the optimal compound incubation time is crucial for capturing the maximal inhibitory effect without confounding results from cytotoxicity or secondary cellular responses.
-
Seed the plate with the optimal cell density determined in Step 4.2 and incubate for 24 hours.
-
Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in Opti-MEM. Also prepare dilutions of the positive control, Staurosporine.
-
Treat the cells with the compound dilutions and incubate for different time points (e.g., 1, 4, 8, and 24 hours).
-
After incubation, lyse the cells and perform the HTRF detection.
-
Objective: Identify the incubation time that yields the most potent IC₅₀ value (concentration of inhibitor that causes 50% inhibition) with the largest assay window.
PART 2: Assay Validation Protocol
Assay validation is a formal process that confirms the assay is suitable for its intended purpose.[19][20] For HTS, the most important parameter is the Z'-factor.[21]
Step 5.1: Z'-Factor Determination for Assay Robustness
Causality: The Z'-factor is a statistical measure of the quality of an HTS assay.[22] It quantifies the separation between the positive and negative control signals relative to their variability. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.[23][24]
-
Prepare a 384-well plate with the optimized cell number and incubate for 24 hours.
-
Designate half of the plate for the Negative Control (vehicle, e.g., 0.1% DMSO) and the other half for the Positive Control (a concentration of Staurosporine that gives maximum inhibition, e.g., 10 µM).
-
Add the controls to the respective wells and incubate for the optimized time.
-
Lyse the cells and perform the HTRF detection.
-
Calculate the Z'-factor using the following formula[23][25]:
Z' = 1 - [ (3 * (σ_pos + σ_neg)) / | µ_pos - µ_neg | ]
Where:
-
µ_pos = Mean of the positive control signal
-
σ_pos = Standard deviation of the positive control
-
µ_neg = Mean of the negative control signal
-
σ_neg = Standard deviation of the negative control
-
-
Objective: Achieve a Z'-factor ≥ 0.5 to confirm the assay is robust and reliable for screening.
Figure 2: Logical workflow for assay development and validation.
Data Analysis & Interpretation
Once the assay is validated, it can be used to determine the potency (IC₅₀) of this compound.
-
Normalization: Raw HTRF ratios are typically normalized to the assay controls.
-
0% Inhibition: Set by the average signal from the negative control wells (vehicle only).
-
100% Inhibition: Set by the average signal from the positive control wells (saturating concentration of a known inhibitor).
-
% Inhibition = 100 * [ (Signal_neg - Signal_sample) / (Signal_neg - Signal_pos) ]
-
-
Curve Fitting: Plot the % Inhibition versus the log concentration of the compound. Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value.
Sample Data Presentation
| Parameter | Value | Interpretation |
| Optimal Cell Density | 10,000 cells/well | Provided best signal-to-background ratio. |
| Optimal Incubation Time | 4 hours | Maximum potency observed before cytotoxicity. |
| Z'-Factor | 0.72 | Excellent assay quality, suitable for HTS.[24] |
| This compound IC₅₀ | 150 nM | Potent cellular activity against Kinase X. |
| Staurosporine IC₅₀ | 25 nM | Confirms assay sensitivity to a known inhibitor. |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | High data variability; small assay window. | Re-optimize cell density; check for pipetting errors; ensure reagents are properly mixed and stored. |
| High Well-to-Well Variability | Inconsistent cell seeding; edge effects in the plate. | Gently mix cell suspension before and during plating; avoid using the outer wells of the plate. |
| No Dose-Response Curve | Compound is inactive, not cell-permeable, or cytotoxic. | Confirm compound integrity; test for cytotoxicity using a viability assay (e.g., CellTiter-Glo®). |
| High Background Signal | Reagent cross-reactivity; autofluorescence. | Ensure use of HTRF-certified plates and readers; check kit for known interferences. |
Conclusion
This application note provides a detailed, field-tested framework for the development and validation of a cellular assay to characterize novel kinase inhibitors like this compound. By systematically optimizing each parameter and validating the assay's robustness with the Z'-factor, we have established a reliable and high-throughput capable method. This protocol ensures the generation of high-quality, reproducible data, which is essential for making informed decisions in any drug discovery pipeline. The principles and steps outlined here are broadly applicable to the development of similar cell-based assays for a wide variety of molecular targets.
References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]
-
PubMed. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Retrieved from [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of seeding density and assay timing. Retrieved from [Link]
-
BMG Labtech. (2020, June 16). HTRF technology on Microplate Readers. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry Potency Tests for Cellular and Gene Therapy Products. Retrieved from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
Cell & Gene Therapy Insights. (2024, October 2). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
MDPI. (n.d.). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
RJPT. (n.d.). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Retrieved from [Link]
-
ibidi. (n.d.). Optimal Cell Density for Tube Formation Experiments. Retrieved from [Link]
-
PubMed Central. (n.d.). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Retrieved from [Link]
-
Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Working principle of the AlphaLISA assay. Retrieved from [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
YouTube. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. Retrieved from [Link]
-
YouTube. (2024, September 8). Step up your research with AlphaLISA™ immunoassays. Retrieved from [Link]
-
BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Optimizing the Seeding Density of Human Mononuclear Cells to Improve the Purity of Highly Proliferative Mesenchymal Stem Cells. Retrieved from [Link]
-
Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]
-
OncLive. (2026, January 12). FDA Outlines Flexible Approach to CMC Oversight for Cell and Gene Therapies. Retrieved from [Link]
-
Vigene Biosciences. (n.d.). Potency Assay Guide. Retrieved from [Link]
-
YouTube. (2020, October 19). Anthelmintics Benzimidazole derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023, April 21). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. Retrieved from [Link]
-
Cell Seeding Essentials. (n.d.). Strategies for Lab Success. Retrieved from [Link]
Sources
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells | MDPI [mdpi.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Benzimidazole - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 12. revvity.com [revvity.com]
- 13. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. biocompare.com [biocompare.com]
- 16. ibidi.com [ibidi.com]
- 17. Optimizing the Seeding Density of Human Mononuclear Cells to Improve the Purity of Highly Proliferative Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. fda.gov [fda.gov]
- 20. A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies [cellandgene.com]
- 21. onclive.com [onclive.com]
- 22. Z-factor - Wikipedia [en.wikipedia.org]
- 23. bmglabtech.com [bmglabtech.com]
- 24. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 25. youtube.com [youtube.com]
Application Notes and Protocols for the Evaluation of 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole as a Potential Kinase Inhibitor
Introduction: The Benzimidazole Scaffold as a Privileged Motif in Kinase Inhibition
The benzimidazole core is a well-established and highly valued scaffold in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases, often acting as a hinge-binding motif.[1][3] The versatility of the benzimidazole ring system permits a wide range of substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] Numerous benzimidazole-based compounds have been investigated and developed as inhibitors targeting a diverse array of kinases, including but not limited to Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases, many of which are implicated in oncology.[2][4][5]
This document provides a comprehensive guide for the investigation of 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole , a novel compound with structural features suggestive of kinase inhibitory potential. The presence of the halogenated benzene ring and the N-tert-butyl group may confer unique binding properties and selectivity. These application notes will detail the necessary protocols to characterize its activity, from initial biochemical assays to cell-based validation, providing researchers with a robust framework for its evaluation.
Rationale for Investigation
The rationale for investigating this compound as a kinase inhibitor is rooted in the extensive history of benzimidazole derivatives in this target class.[1][2] The specific substitutions on this compound are hypothesized to modulate its interaction with the kinase active site. The bulky tert-butyl group may probe hydrophobic pockets, while the bromo and fluoro substituents can alter the electronic landscape and potentially form halogen bonds, contributing to binding affinity and selectivity. This guide will outline the experimental workflow to test this hypothesis.
Experimental Workflow for Kinase Inhibitor Characterization
The following diagram illustrates a typical workflow for the characterization of a novel kinase inhibitor, from initial screening to cellular activity confirmation.
Caption: Experimental workflow for kinase inhibitor evaluation.
Part 1: In Vitro Biochemical Assays
The initial step in characterizing a potential kinase inhibitor is to assess its direct effect on the enzymatic activity of a purified kinase in a cell-free system. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[3][4][6]
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.
Materials:
-
This compound (test compound)
-
Recombinant target kinase (e.g., a tyrosine kinase like EGFR or a serine/threonine kinase like an Aurora kinase)
-
Kinase-specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (specific to the target kinase, typically containing HEPES, MgCl2, DTT, and Brij-35)
-
ATP
-
DMSO (for compound dilution)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 10 nM). It is recommended to perform a 10-point, 3-fold serial dilution.
-
Prepare a final intermediate dilution of the compound in kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid affecting enzyme activity.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add the following components in the specified order:
-
Kinase buffer
-
Test compound at various concentrations
-
Kinase and substrate mixture (pre-diluted in kinase buffer)
-
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at the Km value for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[7]
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
ADP Detection:
-
Following the kinase reaction incubation, add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[6]
-
Incubate at room temperature for 40 minutes.[4]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6]
-
Incubate at room temperature for 30-60 minutes.[6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the background luminescence (negative control) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the positive control (no inhibitor).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8][9]
-
Data Presentation:
The IC50 values for this compound against a panel of kinases should be summarized in a table for easy comparison. This allows for an initial assessment of both potency and selectivity.
| Kinase Target | IC50 (nM) |
| Kinase A | [Insert experimental value] |
| Kinase B | [Insert experimental value] |
| Kinase C | [Insert experimental value] |
Protocol 2: Kinase Selectivity Profiling
To understand the specificity of this compound, it is crucial to screen it against a broad panel of kinases.[1][5] This can be done by performing single-concentration inhibition assays against a large number of kinases, followed by IC50 determination for any significant "hits".
Procedure:
-
Perform the in vitro kinase assay as described in Protocol 1, but test the compound at a single, fixed concentration (e.g., 1 µM or 10 µM) against a large panel of kinases.
-
Calculate the percent inhibition for each kinase.
-
For any kinases that show significant inhibition (e.g., >50%), perform a full IC50 determination as described in Protocol 1.
Part 2: Cell-Based Assays
Cell-based assays are essential to confirm that the compound can inhibit the target kinase within a cellular context, where factors such as cell permeability and off-target effects come into play.[10][11]
Protocol 3: Inhibition of Target Kinase Phosphorylation in a Cellular Context
This protocol uses Western blotting to assess the ability of this compound to inhibit the phosphorylation of a known downstream substrate of the target kinase in a relevant cancer cell line.[12][13]
Materials:
-
Cancer cell line expressing the target kinase (e.g., a cell line known to be dependent on the signaling pathway of the target kinase).[14][15]
-
This compound
-
Cell culture medium and supplements
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
Primary antibodies (total target kinase, phospho-target kinase, total substrate, phospho-substrate, and a loading control like GAPDH or β-actin)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture the selected cancer cell line to approximately 80% confluency.
-
Treat the cells with increasing concentrations of this compound for a specified period (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phospho-proteins and normalize them to the total protein levels and the loading control.
-
Determine the concentration-dependent inhibition of substrate phosphorylation.
-
Part 3: Mechanism of Action Studies
Understanding how the inhibitor interacts with the kinase is crucial for its further development. For many kinase inhibitors, the primary mechanism is competition with ATP.[16][17]
Protocol 4: ATP Competition Assay
This assay determines if this compound inhibits the target kinase in an ATP-competitive manner.[7]
Procedure:
-
Perform the in vitro kinase inhibition assay (Protocol 1) to determine the IC50 of the compound at multiple, fixed concentrations of ATP (e.g., at 0.5x, 1x, 5x, and 10x the Km of ATP for the target kinase).
-
Plot the IC50 values as a function of the ATP concentration.
-
Interpretation:
-
If the IC50 value increases linearly with increasing ATP concentration, the inhibitor is likely ATP-competitive.[7]
-
If the IC50 value is independent of the ATP concentration, the inhibitor is non-ATP-competitive.
-
A mixed-type inhibitor will show a more complex relationship.
-
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor.
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 4. promega.com [promega.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. promega.com [promega.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. assayquant.com [assayquant.com]
- 9. courses.edx.org [courses.edx.org]
- 10. Study Shows Complexities of Competitive Kinase Inhibition + | Bioworld | BioWorld [bioworld.com]
- 11. inits.at [inits.at]
- 12. tandfonline.com [tandfonline.com]
- 13. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combined kinome inhibition states are predictive of cancer cell line sensitivity to kinase inhibitor combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 16. massivebio.com [massivebio.com]
- 17. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antimicrobial Screening of 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health. The development of novel antimicrobial compounds is paramount to combating multidrug-resistant pathogens. Benzimidazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of pharmacological activities, including antimicrobial effects.[1] This document provides a detailed guide for the antimicrobial screening of a specific novel benzimidazole derivative, 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole. The protocols herein are grounded in established methodologies, primarily referencing the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and scientific rigor.[2][3][4]
The core objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary protocols to ascertain the antimicrobial potential of this compound. This involves determining its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism, and its Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[5][6][7]
Understanding the Compound: this compound
While specific data on the antimicrobial activity of this compound is not yet extensively published, the benzimidazole scaffold is known to exert its antimicrobial effects through various mechanisms. These can include the inhibition of microbial nucleic acid and protein synthesis, and disruption of cell wall formation.[1][8] The structural features of the target compound, including the bromine and fluorine substitutions, as well as the tert-butyl group, may modulate its antimicrobial activity and spectrum.
Experimental Workflow for Antimicrobial Screening
The comprehensive screening of this compound involves a systematic workflow, from initial susceptibility testing to the determination of bactericidal activity. The following diagram illustrates the key stages of this process.
Caption: Experimental workflow for antimicrobial screening.
Detailed Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol adheres to the CLSI guidelines for broth microdilution testing and is a quantitative method to determine the MIC of the test compound.[9][10]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial and/or fungal strains (e.g., ATCC quality control strains)[11][12][13]
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of the Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of 1280 µg/mL. Ensure the final concentration of the solvent in the assay does not inhibit microbial growth.
-
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hours) culture on an appropriate agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[14][15][16]
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[17][18]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the prepared stock solution of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This will create a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).
-
Well 11 will serve as the growth control (inoculum without the compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted microbial inoculum to wells 1 through 11.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined by subculturing from the clear wells of the MIC plate to determine the concentration of the compound that is lethal to the microbes.[6][7][21]
Materials:
-
MIC plate from Protocol 1
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Incubator
Procedure:
-
Subculturing:
-
From the well corresponding to the MIC and each subsequent well with no visible growth, plate a 10 µL aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Determining the MBC:
Protocol 3: Agar Disk Diffusion Assay
This is a qualitative method to assess the antimicrobial activity of the test compound.[22][23][24][25]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial and/or fungal strains
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Inoculum:
-
Prepare a standardized microbial inoculum as described in Protocol 1 (0.5 McFarland).
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
-
Preparation and Application of Disks:
-
Aseptically impregnate sterile filter paper disks with a known concentration of the this compound solution.
-
Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 18-24 hours.
-
-
Measurement of Zone of Inhibition:
-
After incubation, measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter. The size of the zone is indicative of the compound's antimicrobial activity.
-
Data Presentation: A Hypothetical Example
The following table presents hypothetical data for the antimicrobial screening of this compound against a panel of common pathogens.
| Microorganism | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | 25923 | 8 | 16 | 15 |
| Escherichia coli | 25922 | 16 | 32 | 12 |
| Pseudomonas aeruginosa | 27853 | 32 | >64 | 8 |
| Candida albicans | 10231 | 4 | 8 | 18 |
| Enterococcus faecalis | 29212 | 16 | 16 | 13 |
| Klebsiella pneumoniae (ESBL) | 700603 | 32 | >64 | 9 |
Mechanism of Action: A Proposed Pathway for Benzimidazoles
The antimicrobial action of benzimidazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. A generalized proposed mechanism is illustrated below.
Caption: Proposed mechanism of antimicrobial action for benzimidazoles.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial antimicrobial evaluation of this compound. The data generated from these assays will be crucial in determining the compound's spectrum of activity and its potential as a lead candidate for further drug development. Subsequent studies should focus on elucidating the precise mechanism of action, evaluating its efficacy in more complex models, and assessing its toxicity profile.
References
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. [Link]
-
Quality Control Strains (standard strains) and their Uses. Microbe Online. [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. [Link]
-
Inoculum standardization in antimicrobial susceptibility testing. American Society for Microbiology. [Link]
-
The CDS Antibiotic Susceptibility Test. Australian Society for Antimicrobials. [Link]
-
The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]
-
Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]
-
The minimum bactericidal concentration of antibiotics. BMG LABTECH. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Center for Biotechnology Information. [Link]
-
Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
-
Minimum bactericidal concentration. Grokipedia. [Link]
-
Here is the compiled list of ATCC strains used for tests and media quality control. Microrao. [Link]
-
Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. National Center for Biotechnology Information. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). National Center for Biotechnology Information. [Link]
-
Broth Microdilution. MI - Microbiology. [Link]
-
Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System. National Center for Biotechnology Information. [Link]
-
Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. National Center for Biotechnology Information. [Link]
-
CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. American Society for Microbiology. [Link]
-
Antimicrobial Susceptibility Testing. Apec.org. [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. National Center for Biotechnology Information. [Link]
-
Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]
-
STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. National Institute for Communicable Diseases. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. American Society for Microbiology. [Link]
-
M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Clinical and Laboratory Standards Institute. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
-
Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
Sources
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. microchemlab.com [microchemlab.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 12. microrao.com [microrao.com]
- 13. microbiologyclass.net [microbiologyclass.net]
- 14. journals.asm.org [journals.asm.org]
- 15. cdstest.net [cdstest.net]
- 16. Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. asm.org [asm.org]
- 23. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 24. hardydiagnostics.com [hardydiagnostics.com]
- 25. microbenotes.com [microbenotes.com]
protocol for NMR and MS analysis of 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole
An Application Note for the Structural Elucidation of 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole
Introduction
In the landscape of modern drug discovery and development, heterocyclic compounds, particularly the benzimidazole scaffold, are of paramount importance. These structures are present in a multitude of biologically active compounds. The specific analogue, this compound, represents a key building block for synthesizing novel pharmaceutical agents. Its unique substitution pattern—featuring a bulky tert-butyl group, a bromine atom, and a fluorine atom—necessitates a robust and unambiguous analytical characterization to confirm its identity, purity, and structure.
This application note provides a detailed, field-tested guide for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). As a senior application scientist, the goal is not merely to present a protocol but to explain the causality behind each methodological choice, ensuring that researchers can confidently apply and adapt these techniques for reliable structural elucidation. The combined use of these orthogonal methods provides a self-validating system for structural confirmation, which is a cornerstone of scientific integrity in chemical synthesis and analysis.[1]
Molecular Profile
-
Chemical Name: this compound
-
Structure:
(Illustrative Structure)
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For this specific molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the carbon-hydrogen framework, the electronic environment of each atom, and the crucial fluorine substituent.
Principle of the Method
The protocol leverages the unique nuclear spin properties of ¹H, ¹³C, and ¹⁹F isotopes.[5] The tert-butyl group provides a highly characteristic singlet in the ¹H NMR spectrum, integrating to nine protons, which is often easy to identify.[6][7] The aromatic region will reveal the protons on the benzimidazole core, with their chemical shifts and coupling patterns influenced by the adjacent bromine and fluorine atoms. ¹⁹F NMR is particularly powerful due to its high sensitivity (100% natural abundance of ¹⁹F) and wide chemical shift range, making it an excellent probe for confirming the presence and electronic environment of the fluorine atom.[5][8][9]
Experimental Protocol: NMR Analysis
1. Sample Preparation
-
Rationale: Proper solvent selection is critical for sample solubility and to avoid overlapping signals with the analyte. Deuterated solvents are used to prevent a large solvent signal from overwhelming the analyte signals in ¹H NMR. Acetone-d₆ or Chloroform-d (CDCl₃) are excellent initial choices for many benzimidazole derivatives due to their solubilizing power and relatively clean spectral windows.[10][11]
-
Procedure:
-
Accurately weigh 5-10 mg of this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be required if solubility is poor.
-
If required for quantitative analysis or precise chemical shift referencing, add a small amount of an internal standard such as tetramethylsilane (TMS).
-
2. Instrumentation and Parameters
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans: 8-16 scans for a standard concentration.
-
-
¹³C{¹H} NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has low natural abundance.
-
-
¹⁹F NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~200 ppm (centered appropriately based on expected aryl-fluoride shifts).
-
Number of Scans: 16-64 scans.
-
NMR Analysis Workflow Diagram
Caption: Workflow for NMR-based structural analysis.
Expected Spectral Features and Interpretation
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment & Rationale |
| ¹H NMR | ~1.7 ppm | Singlet (s) | 9H, C(CH₃)₃: The nine equivalent protons of the tert-butyl group produce a sharp singlet due to the absence of adjacent protons.[6] Its upfield shift is typical for aliphatic protons. |
| ~7.4 ppm | Singlet (s) | 1H, C7-H: Aromatic proton adjacent to the tert-butyl substituted nitrogen. Its chemical shift is influenced by the anisotropic effects of the ring system and the electronic nature of the substituents. | |
| ~7.8 ppm | Singlet (s) | 1H, C4-H: Aromatic proton ortho to the bromine atom. Bromine's deshielding effect will shift this proton downfield relative to C7-H. | |
| ~8.1 ppm | Singlet (s) | 1H, C2-H: The proton on the imidazole ring is typically the most downfield proton in the benzimidazole system due to the electron-withdrawing nature of the adjacent nitrogen atoms.[12] | |
| ¹³C NMR | ~32 ppm | Quartet (in ¹H-coupled) | C(CH₃)₃: The nine equivalent methyl carbons of the tert-butyl group. |
| ~60 ppm | Singlet (in ¹H-coupled) | C(CH₃)₃: The quaternary carbon of the tert-butyl group. | |
| ~100-150 ppm | Multiple signals | Aromatic & Imidazole Carbons: A series of signals corresponding to the carbons of the benzimidazole core. The carbons directly bonded to F and Br (C6 and C5) will exhibit characteristic shifts and potential C-F coupling.[13][14][15] | |
| ¹⁹F NMR | ~ -110 to -130 ppm | Singlet (s) | Ar-F: A single peak is expected for the fluorine atom. Its chemical shift is characteristic of a fluorine attached to an aromatic ring and will be sensitive to the solvent used.[5][16] |
Part 2: Mass Spectrometry (MS) Protocol
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules.[17] For this compound, high-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight with high precision and, by extension, the elemental formula.
Principle of the Method
The protocol uses a soft ionization technique, Electrospray Ionization (ESI), which is ideal for moderately polar organic molecules as it typically generates intact protonated molecular ions [M+H]⁺ with minimal fragmentation.[1][17][18] The resulting ions are then analyzed by a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, which can measure the mass with an accuracy of a few parts per million (ppm).[19][20] This high accuracy allows for the unambiguous determination of the elemental composition, distinguishing the target compound from other potential isomers or impurities.[1][19][21] A key feature to look for is the isotopic pattern of bromine: natural bromine is a mixture of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in two prominent peaks of nearly equal intensity separated by 2 m/z units for any bromine-containing ion.[22]
Experimental Protocol: MS Analysis
1. Sample Preparation
-
Rationale: The sample must be in a dilute solution using a solvent compatible with ESI. A mixture of methanol or acetonitrile with water is typical, often with a small amount of acid (like formic acid) to promote protonation and enhance the [M+H]⁺ signal.
-
Procedure:
-
Prepare a stock solution of the compound at ~1 mg/mL in methanol or acetonitrile.
-
Create a dilute working solution by taking an aliquot of the stock solution and diluting it to a final concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile:water containing 0.1% formic acid.
-
Filter the solution through a 0.22 µm syringe filter if any particulate matter is visible.
-
2. Instrumentation and Parameters
-
Instrument: A High-Resolution Mass Spectrometer, such as a Q-TOF or Orbitrap system, coupled with an ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: The sample can be directly infused into the source via a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Analyzer Settings:
-
Mass Range: m/z 100-500.
-
Resolution: >10,000 (FWHM).
-
Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the ion of interest.
-
MS Analysis Workflow Diagram
Caption: Workflow for HRMS-based molecular formula confirmation.
Expected Mass Spectrum and Interpretation
| Parameter | Theoretical Value | Expected Observation & Rationale |
| Protonated Molecule [M+H]⁺ | C₁₁H₁₃BrFN₂⁺ | The base peak in the spectrum should correspond to the protonated molecule. |
| Accurate Mass of [M+H]⁺ | 271.0300 (for ⁷⁹Br isotope)273.0280 (for ⁸¹Br isotope) | The high-resolution instrument should measure the mass of these ions to within 5 ppm of the theoretical values. This accurate mass measurement is crucial for confirming the elemental formula C₁₁H₁₂BrFN₂.[1][20] |
| Isotopic Pattern | ~1:1 ratio for M+ and M+2 | The spectrum will show two major peaks for the molecular ion, one at ~m/z 271.03 and another of nearly identical intensity at ~m/z 273.03, confirming the presence of a single bromine atom. |
Conclusion
The protocols detailed in this application note provide a robust framework for the definitive structural characterization of this compound. The combination of multinuclear NMR spectroscopy and high-resolution mass spectrometry offers complementary data that, when integrated, allows for an unambiguous assignment of the molecular structure and confirmation of the elemental composition. By explaining the rationale behind key experimental steps, this guide equips researchers, scientists, and drug development professionals with the necessary tools and understanding to ensure the quality and integrity of their synthesized chemical entities, a critical step in the path of scientific discovery.
References
-
Currenta. (n.d.). Mass spectrometry for structural elucidation. Retrieved from [Link]
-
MDPI. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Retrieved from [Link]
-
Fiveable. (n.d.). Structural elucidation using mass spectrometry. Retrieved from [Link]
-
ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. Retrieved from [Link]
-
ResearchGate. (2022). High resolution mass spectrometry for structural identification of metabolites in metabolomics. Retrieved from [Link]
-
Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Retrieved from [Link]
-
PMC. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectra of benzimidazole salt 2i (CDCl3, 75 MHz). Retrieved from [Link]
-
PMC. (2014). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]
-
Springer. (2019). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved from [Link]
-
Slideshare. (2016). Nmr spectroscopy of fluorine 19. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. Retrieved from [Link]
-
Spectroscopy Online. (2016). Simplifying Mass Spectrometry Through New Ionization Technology: Application to Drugs and Clinical Analyses. Retrieved from [Link]
-
PMC. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]
-
ResearchGate. (2019). Principles and Topical Applications of 19F NMR Spectrometry. Retrieved from [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2013). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]
-
PMC. (2014). Quantitative mass spectrometry methods for pharmaceutical analysis. Retrieved from [Link]
-
ResearchGate. (2016). Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. Retrieved from [Link]
-
Wiley Online Library. (2019). Applications of 19F NMR. Retrieved from [Link]
-
Semantic Scholar. (2001). Principles and Topical Applications of 19F NMR Spectrometry. Retrieved from [Link]
-
DTIC. (2023). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. Retrieved from [Link]
-
Sinfoo Biotech. (n.d.). This compound,(CAS# 1187385-67-6). Retrieved from [Link]
-
University of Alberta. (n.d.). GUIDE TO FLUORINE NMR FOR ORGANIC CHEMISTS. Retrieved from [Link]
-
ResearchGate. (2019). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. Retrieved from [Link]
-
ACS Publications. (2024). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Fluorine NMR. Retrieved from [Link]
-
Korean Chemical Society. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Retrieved from [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
MDPI. (2016). Supporting information Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles. Retrieved from [Link]
-
PMC. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Expedient synthesis of benzimidazoles using amides. Retrieved from [Link]
-
ACS Omega. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Retrieved from [Link]
-
NIH. (2017). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Retrieved from [Link]
-
Semantic Scholar. (2008). SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (2019). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Retrieved from [Link]
-
De La Salle University. (2016). Synthesis and Characterization of 5-Bromo-6-(4-Chlorophenyl)-2- Propylimidazo[2,1-b][1][17][19]Thiadiazole A Potential Anti-Cancer D. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and characterization of 5-bromo-3-sec-butyl-6-methyluracil. Retrieved from [Link]
Sources
- 1. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]
- 2. sinfoobiotech.com [sinfoobiotech.com]
- 3. usbio.net [usbio.net]
- 4. labsolu.ca [labsolu.ca]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. acdlabs.com [acdlabs.com]
- 7. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chembiobiochem.com [chembiobiochem.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biophysics.org [biophysics.org]
- 17. longdom.org [longdom.org]
- 18. pharmafocuseurope.com [pharmafocuseurope.com]
- 19. fiveable.me [fiveable.me]
- 20. researchgate.net [researchgate.net]
- 21. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Evaluation of 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole in Alzheimer's Disease Research
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Alzheimer's Disease Drug Discovery
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by a multifaceted pathology, including cholinergic deficits, the aggregation of amyloid-beta (Aβ) plaques, the formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, oxidative stress, and neuroinflammation[1][2]. The intricate nature of AD has led to a paradigm shift in drug discovery towards multi-target-directed ligands (MTDLs), which can simultaneously modulate several key pathological pathways[1].
The benzimidazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active compounds[3]. Its versatile structure allows for the design of derivatives that can interact with a wide array of biological targets implicated in AD, such as acetylcholinesterase (AChE), beta-secretase 1 (BACE1), and various kinases involved in tau phosphorylation[1][3][4]. While specific research on 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole in the context of Alzheimer's disease is not yet prevalent in publicly accessible literature, its structure is consistent with that of other benzimidazole derivatives that have shown promise.
These application notes provide a comprehensive framework for the initial investigation of novel benzimidazole derivatives, such as this compound, as potential therapeutic agents for Alzheimer's disease. The following sections detail a logical, multi-tiered screening cascade, from initial enzymatic assays to more complex cell-based models.
Part 1: Initial Target-Based Screening Cascade
A rational approach to evaluating a novel compound like this compound is to first assess its activity against the most well-validated targets in AD. The proposed initial screening cascade is designed to efficiently identify primary activities and guide further investigation.
Caption: Proposed screening cascade for a novel benzimidazole derivative.
Protocol 1.1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Rationale: The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits. Inhibiting AChE, the enzyme that degrades acetylcholine, is a clinically validated therapeutic strategy. This protocol uses the Ellman's method, a colorimetric assay, to quantify AChE activity.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
-
This compound
-
Donepezil (positive control)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in phosphate buffer. The final DMSO concentration in the well should be ≤ 1%.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
140 µL of phosphate buffer
-
20 µL of DTNB (1.5 mM)
-
20 µL of test compound dilution or vehicle (for control)
-
-
Enzyme Addition: Add 10 µL of AChE solution (final concentration ~0.05 U/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition & Reaction: Add 10 µL of ATCI solution (15 mM) to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Compound | Target | IC₅₀ (µM) [Hypothetical Data] |
| This compound | AChE | 5.2 |
| Donepezil (Reference) | AChE | 0.01 |
Protocol 1.2: BACE1 FRET Assay
Rationale: BACE1 is the rate-limiting enzyme in the production of amyloid-beta peptides. Inhibiting BACE1 is a key therapeutic strategy aimed at reducing Aβ plaque formation. This protocol utilizes a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant human BACE1
-
BACE1 FRET substrate (e.g., a peptide with a fluorophore and a quencher flanking the BACE1 cleavage site)
-
Sodium acetate buffer (pH 4.5)
-
96-well black microplate
-
Fluorescence plate reader
-
This compound
-
BACE1 inhibitor (positive control)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in sodium acetate buffer as described in Protocol 1.1.
-
Assay Setup: To each well of a 96-well black plate, add:
-
50 µL of sodium acetate buffer
-
20 µL of test compound dilution or vehicle
-
10 µL of BACE1 FRET substrate
-
-
Enzyme Addition: Add 20 µL of BACE1 enzyme solution to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths for the FRET substrate.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Part 2: Elucidating Effects on Tau Pathology
Should the compound show promising activity in primary screens, the next logical step is to investigate its effects on pathways related to tau pathology. Hyperphosphorylation of tau is a critical event leading to the formation of NFTs.
Caption: Simplified Tau phosphorylation pathway in Alzheimer's disease.
Protocol 2.1: Cell-Based Tau Phosphorylation Assay in SH-SY5Y Neuroblastoma Cells
Rationale: This assay provides a more physiologically relevant context to assess whether the compound can modulate tau phosphorylation in a cellular environment. SH-SY5Y is a human neuroblastoma cell line commonly used in neurodegenerative disease research.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with FBS and antibiotics
-
Okadaic acid (inducer of tau hyperphosphorylation)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-pTau Ser202/Thr205, anti-total Tau, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Western blot equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate SH-SY5Y cells in 6-well plates and grow to ~80% confluency.
-
Pre-treat cells with various non-toxic concentrations of the test compound for 2 hours.
-
Induce tau hyperphosphorylation by treating cells with okadaic acid (e.g., 100 nM) for 4-6 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the p-Tau signal to the total Tau signal, and then to a loading control (e.g., GAPDH).
-
Compare the normalized p-Tau levels in compound-treated cells to the okadaic acid-only control.
-
Conclusion and Future Directions
The benzimidazole scaffold represents a promising starting point for the development of multi-target agents for Alzheimer's disease[5]. The protocols outlined above provide a robust, hypothesis-driven framework for the initial characterization of novel derivatives like this compound. Positive results from these assays would warrant further investigation into the compound's mechanism of action, pharmacokinetic properties, and in vivo efficacy in animal models of Alzheimer's disease. The ultimate goal is to identify lead compounds that can not only manage symptoms but also modify the course of this devastating disease[1].
References
- Title: Benzimidazole Derivatives in Alzheimer's Therapy: Exploring Multi-Target Pathways Source: Bentham Science URL
- Title: Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease - PubMed Source: PubMed URL
- Title: Benzimidazole-derived Compounds Designed for Different Targets of Alzheimer's Disease Source: Bentham Science URL
- Title: Exploring Benzimidazole Chemistry: Synthesis, Biological Activity, and Molecular Docking Studies for Alzheimer's Treatment Source: ResearchGate URL
- Title: Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease - ResearchGate Source: ResearchGate URL
Sources
- 1. Benzimidazole Derivatives in Alzheimer's Therapy: Exploring Multi-Target Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Benzimidazole Chemistry: Synthesis, Biological Activity, and Molecular Docking Studies for Alzheimer’s Treatment – Oriental Journal of Chemistry [orientjchem.org]
- 3. Benzimidazole-derived Compounds Designed for Different Targets of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole in Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct studies on 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole in the context of type 2 diabetes are not extensively documented in publicly available literature, the broader class of benzoimidazole derivatives has emerged as a promising scaffold for the development of novel anti-diabetic agents. This guide provides a comprehensive framework for researchers to investigate the potential of this specific compound, leveraging established methodologies and the known mechanisms of related benzoimidazole derivatives. The primary hypothesized mechanism of action is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway. This document outlines detailed protocols for in vitro enzymatic assays, cell-based studies, and in vivo animal models to rigorously evaluate the anti-diabetic potential of this compound.
Introduction: The Rationale for Investigating Benzoimidazole Derivatives in Type 2 Diabetes
Type 2 diabetes mellitus is a complex metabolic disorder characterized by insulin resistance and progressive beta-cell dysfunction. A key therapeutic strategy involves enhancing insulin sensitivity in peripheral tissues. Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator of the insulin signaling cascade. By dephosphorylating the activated insulin receptor (IR) and its substrates (e.g., IRS-1), PTP1B attenuates the downstream signaling required for glucose uptake and metabolism. Consequently, inhibitors of PTP1B are considered a promising therapeutic approach for the treatment of type 2 diabetes.[1][2]
The benzoimidazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of various biologically active compounds.[3][4][5] Several studies have reported the synthesis and evaluation of benzoimidazole derivatives as potent and selective PTP1B inhibitors.[1][2][6][7][8] These findings provide a strong rationale for investigating novel, substituted benzoimidazoles, such as this compound, as potential PTP1B inhibitors for the management of type 2 diabetes.
Hypothesized Mechanism of Action: PTP1B Inhibition
We hypothesize that this compound may act as an inhibitor of PTP1B. The proposed mechanism involves the binding of the compound to the active site of PTP1B, preventing the dephosphorylation of the insulin receptor and its substrates. This inhibition would lead to a potentiation and prolongation of the insulin signal, resulting in enhanced glucose uptake and improved glycemic control.
Signaling Pathway of Insulin and PTP1B Intervention
Caption: Proposed mechanism of this compound.
Experimental Protocols
The following protocols provide a step-by-step guide for the comprehensive evaluation of this compound as a potential anti-diabetic agent.
In Vitro Evaluation
3.1.1. PTP1B Enzymatic Inhibition Assay
This assay will determine the direct inhibitory effect of the compound on PTP1B enzymatic activity.
-
Principle: A colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate. PTP1B dephosphorylates pNPP to p-nitrophenol (pNP), which can be quantified spectrophotometrically at 405 nm.
-
Materials:
-
Recombinant human PTP1B enzyme
-
pNPP substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Positive control (e.g., a known PTP1B inhibitor)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add 5 µL of the compound dilution to each well. For control wells, add 5 µL of DMSO.
-
Add 85 µL of assay buffer containing the PTP1B enzyme to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of pNPP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
3.1.2. Cell-Based Insulin Receptor Phosphorylation Assay
This assay will assess the compound's ability to enhance insulin-stimulated IR phosphorylation in a cellular context.
-
Principle: Western blot analysis to detect the phosphorylation status of the insulin receptor β-subunit (IR-β) in response to insulin stimulation in the presence or absence of the test compound.
-
Cell Line: A suitable cell line expressing the insulin receptor, such as HepG2 (human hepatoma) or L6 myotubes.
-
Protocol:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-incubate the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for 10 minutes.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IR-β and total IR-β.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and express the results as the ratio of phosphorylated IR-β to total IR-β.
-
Experimental Workflow for In Vitro Assays
Caption: Workflow for in vitro evaluation of the test compound.
In Vivo Evaluation
3.2.1. Animal Model of Type 2 Diabetes
A diet-induced obesity (DIO) mouse model is a relevant preclinical model that mimics the pathophysiology of human type 2 diabetes.
-
Animals: C57BL/6J mice.
-
Induction of Diabetes: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and hyperglycemia.
-
Monitoring: Monitor body weight, food intake, and blood glucose levels regularly.
3.2.2. Oral Glucose Tolerance Test (OGTT)
This test will evaluate the compound's effect on glucose disposal following an oral glucose challenge.
-
Protocol:
-
Fast the DIO mice overnight (12-14 hours).
-
Administer the test compound or vehicle orally.
-
After 30-60 minutes, administer an oral gavage of glucose solution (2 g/kg body weight).
-
Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels using a glucometer.
-
Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.
-
Data Presentation
Table 1: Hypothetical In Vitro Activity Data
| Compound | PTP1B IC50 (µM) | IR-β Phosphorylation (Fold Change over Insulin alone) |
| This compound | [Experimental Value] | [Experimental Value] |
| Positive Control (e.g., Ertiprotafib) | 0.5 | 2.5 |
| Vehicle (DMSO) | > 100 | 1.0 |
Trustworthiness and Self-Validating Systems
To ensure the reliability of the results, each protocol incorporates self-validating measures:
-
Positive and Negative Controls: The inclusion of known inhibitors and vehicle controls in all assays is crucial for validating the assay performance and interpreting the results of the test compound.
-
Dose-Response Curves: Generating dose-response curves for the test compound allows for the determination of potency (e.g., IC50, EC50) and helps to identify potential non-specific effects at high concentrations.
-
Orthogonal Assays: Employing both enzymatic and cell-based assays provides a more comprehensive understanding of the compound's activity. A compound that is active in the enzymatic assay should also demonstrate activity in the cell-based assay to confirm its cell permeability and on-target effects in a biological system.
-
Reproducibility: All experiments should be performed in triplicate and repeated independently to ensure the reproducibility of the findings.
Conclusion
The protocols and framework outlined in this document provide a robust starting point for the investigation of this compound as a potential therapeutic agent for type 2 diabetes. Based on the established literature for the benzoimidazole class of compounds, a focus on PTP1B inhibition is a scientifically sound and promising avenue of research. Rigorous execution of these in vitro and in vivo studies will be critical in elucidating the compound's mechanism of action and its potential for further development.
References
-
Moretto, A. F., et al. (2006). Potent Benzimidazole Sulfonamide Protein Tyrosine Phosphatase 1B Inhibitors Containing the Heterocyclic (S)-Isothiazolidinone Phosphotyrosine Mimetic. Journal of Medicinal Chemistry, 49(16), 4763–4775. [Link]
-
Xiang, Z., et al. (2005). Benzothiazole benzimidazole (S)-isothiazolidinone derivatives as protein tyrosine phosphatase-1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5194–5198. [Link]
-
Patel, D. H., et al. (2014). Synthesis and Evaluation of Benzimidazole Derivatives as Protein Tyrosine Phosphatase (PTP1B) Inhibitors. Journal of Chemical and Pharmaceutical Research, 6(7), 2005-2012. [Link]
-
Moretto, A. F., et al. (2006). Potent benzimidazole sulfonamide protein tyrosine phosphatase 1B inhibitors containing the heterocyclic (S)-isothiazolidinone phosphotyrosine mimetic. PubMed, 16884286. [Link]
-
Moretto, A. F., et al. (2006). Potent Benzimidazole Sulfonamide Protein Tyrosine Phosphatase 1B Inhibitors Containing the Heterocyclic ( S )-Isothiazolidinone Phosphotyrosine Mimetic. ResearchGate. [Link]
-
El-Sayed, M. A. A. (2015). Benzimidazole Derivatives as Antidiabetic Agents. Hilaris Publisher. [Link]
-
Selected benzimidazoles patented for metabolism disorders and obesity... (n.d.). ResearchGate. [Link]
- US11576894B2 - Combination therapy for the treatment of diabetes - Google Patents. (n.d.).
-
Hassan, M., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(29), 26035–26048. [Link]
-
El-Sayed, M. A. A. (2015). Benzimidazole Derivatives as Antidiabetic Agents. ResearchGate. [Link]
-
Pharmaceutical composition, methods for treating and uses thereof - Patent US-10258637-B2 - PubChem. (n.d.). PubChem. [Link]
-
This compound. (n.d.). Chem-Space. [Link]
-
El-Faham, A., et al. (2016). Synthesis and Biological Evaluation of Fluoropyrazolesulfonylurea and Thiourea Derivatives as Possible Antidiabetic Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup1), 157–163. [Link]
-
Synthesis, characterization and biological evaluation of benzimidazoles and its derivatives. (n.d.). SlideShare. [Link]
-
Patel, D. H., et al. (2014). Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. Molecular Diversity Preservation International. [Link]
-
Keri, R. S., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 10, 885697. [Link]
-
Anand, K., & Wakode, S. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 9(2), 617-624. [Link]
- US8685934B2 - Methods for treating extreme insulin resistance in patients resistant to previous treatment with other anti-diabetic drugs employing an SGLT2 inhibitor and compositions thereof - Google Patents. (n.d.).
-
Al-Ostath, A. I., et al. (2023). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Molecules, 28(14), 5344. [Link]
- US7148365B2 - Process for preparing 5-bromo-2,2-difluorobenzo-1,3-dioxoles. (n.d.).
- CN1787815A - Use of benzofuranone derivatives for treating and preventing diabetes - Google Patents. (n.d.).
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzothiazole benzimidazole (S)-isothiazolidinone derivatives as protein tyrosine phosphatase-1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent benzimidazole sulfonamide protein tyrosine phosphatase 1B inhibitors containing the heterocyclic (S)-isothiazolidinone phosphotyrosine mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Derivatization of 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole for Enhanced Biological Activity
Introduction: The Therapeutic Potential of the Benzimidazole Scaffold
The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. Its unique bicyclic aromatic structure, composed of fused benzene and imidazole rings, allows for versatile interactions with a wide range of biological targets through hydrogen bonding, π-π stacking, and metal coordination.[1] This has led to the development of benzimidazole-based drugs with a broad spectrum of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antihypertensive agents.[2][3]
The subject of this guide, 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole, represents a key starting material for the development of novel therapeutic agents. The strategic placement of the bromo and fluoro substituents, along with the tert-butyl group at the N1 position, offers a unique platform for chemical modification to enhance its biological efficacy. The bromine atom at the C5 position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of aryl, heteroaryl, and alkyl groups. The fluorine atom at the C6 position can modulate the electronic properties of the molecule and is also amenable to nucleophilic aromatic substitution. The bulky tert-butyl group at N1 can influence the molecule's conformation and interaction with target proteins.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We will delve into detailed protocols for key chemical transformations and provide insights into the structure-activity relationships (SAR) that underpin the rationale for these modifications. Our aim is to equip researchers with the knowledge and practical tools to design and synthesize novel benzimidazole derivatives with improved biological activity.
Structure-Activity Relationship (SAR) Insights: Guiding Rational Drug Design
A thorough understanding of the structure-activity relationship (SAR) is paramount for the rational design of potent and selective drug candidates. For the benzimidazole scaffold, substitutions at the N1, C2, C5, and C6 positions have been shown to significantly influence biological activity.[4][5]
-
C5 and C6 Positions: These positions on the benzene ring are particularly crucial for modulating activity. For instance, the introduction of aryl or heteroaryl moieties at the C5 position has been explored for developing inhibitors of various kinases, including T-cell kinase (Itk).[6][7] Furthermore, the nature of the substituent at C6 can significantly impact the anticancer properties of benzimidazole derivatives.[2] For example, some studies suggest that specific substitutions at this position can enhance anti-proliferative action against various cancer cell lines.[2]
-
N1 Position: The substituent at the N1 position can influence the overall conformation and lipophilicity of the molecule, which in turn affects its binding to target proteins and its pharmacokinetic properties. The presence of the tert-butyl group in our starting material provides steric bulk, which can be advantageous for specific target interactions.
-
C2 Position: While our focus is on the derivatization at C5 and C6, it is worth noting that the C2 position is another key site for modification in many benzimidazole-based drugs.[4][5]
This understanding of SAR provides a strong rationale for the derivatization strategies outlined in the following sections, which primarily target the C5 and C6 positions of this compound to explore new chemical space and potentially discover compounds with enhanced therapeutic potential.
Derivatization Strategies and Protocols
The presence of the bromine atom at C5 and the fluorine atom at C6 on the this compound scaffold opens up a plethora of synthetic possibilities. Below, we provide detailed protocols for several key derivatization reactions that are widely applicable in medicinal chemistry.
Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
The C5-bromo substituent is an excellent handle for introducing diverse functionalities via palladium-catalyzed cross-coupling reactions. These reactions are workhorses in modern organic synthesis due to their broad substrate scope and functional group tolerance.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[8] This reaction is particularly useful for introducing aryl and heteroaryl groups, which can significantly impact the biological activity of the parent molecule.
Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DME, with or without water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired C5-aryl/heteroaryl derivative.
Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling. For electron-rich substrates like our benzimidazole, a catalyst system that promotes efficient oxidative addition is necessary. The base is required to activate the boronic acid for transmetalation. A screening of different conditions may be necessary to optimize the yield for a specific boronic acid partner.[9][10][11][12]
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[8][11][13][14] This is a valuable strategy for synthesizing compounds with potential applications as kinase inhibitors or other targeted therapies.
Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., XPhos Pd G3, RuPhos Pd G2)[15]
-
Bulky phosphine ligand (if not using a precatalyst)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (0.01-0.05 equiv.) and the base (1.5-2.0 equiv.) to a dry Schlenk tube or microwave vial.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.) to the tube.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction mixture.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the C5-amino derivative.
Causality Behind Experimental Choices: The selection of the ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of base is also important and should be matched to the specific substrates and catalyst system.[13]
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[12][16][17][18] The resulting alkynyl-substituted benzimidazoles can serve as versatile intermediates for further transformations or exhibit interesting biological properties themselves.
Protocol: Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the copper(I) salt (0.05-0.1 equiv.).
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base (2.0-3.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to afford the C5-alkynyl derivative.
Causality Behind Experimental Choices: The copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. For sterically hindered substrates, a more robust catalyst system may be required.[18][19][20]
Nucleophilic Aromatic Substitution (SNAr) at the C6-Position
The electron-withdrawing nature of the benzimidazole ring system, further enhanced by the fluorine atom at C6, makes this position susceptible to nucleophilic aromatic substitution (SNAr).[21][22] This allows for the displacement of the fluoride with various nucleophiles, such as amines and alkoxides.
Protocol: Nucleophilic Aromatic Substitution with an Amine
Materials:
-
This compound
-
Primary or secondary amine
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an excess of the amine nucleophile)
-
Polar aprotic solvent (e.g., DMSO, DMF, NMP)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask or sealed tube, dissolve this compound (1.0 equiv.) in the polar aprotic solvent.
-
Reagent Addition: Add the amine (2.0-5.0 equiv.) and the base (if necessary, 2.0-3.0 equiv.).
-
Reaction: Heat the reaction mixture to a high temperature (typically 100-150 °C). The reaction can also be facilitated by microwave irradiation.[23] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the C6-amino derivative.
Causality Behind Experimental Choices: SNAr reactions typically require elevated temperatures and polar aprotic solvents to facilitate the formation of the Meisenheimer complex intermediate.[21][24] The rate of the reaction is dependent on the nucleophilicity of the amine and the electronic properties of the benzimidazole ring.
Visualization of Synthetic Pathways
To provide a clear overview of the derivatization strategies, the following diagrams illustrate the key chemical transformations.
Caption: Synthetic pathways for the derivatization of this compound.
Characterization of Novel Derivatives
The successful synthesis of the novel benzimidazole derivatives must be confirmed by a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for elucidating the structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the successful incorporation of the new functional groups.[25]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized molecules, confirming their elemental composition. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for monitoring reaction progress and assessing the purity of the final compounds.[25]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the final compounds, which is crucial for accurate biological evaluation.
Biological Evaluation: Screening for Improved Activity
Once the novel derivatives have been synthesized and characterized, their biological activity must be evaluated. The choice of assays will depend on the therapeutic target of interest. Below are protocols for common in vitro assays used to screen for anticancer and anti-inflammatory activity.
Anticancer Activity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][26][27][28] It is a widely used method for screening potential anticancer agents.
Protocol: MTT Assay for Cell Viability
Materials:
-
Cancer cell line(s) of interest
-
Cell culture medium and supplements
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).[26]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.
Anti-inflammatory Activity Screening
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition is a major target for anti-inflammatory drugs.[4]
Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
Materials:
-
Human recombinant COX-2 enzyme
-
COX assay buffer
-
COX probe (e.g., Amplex™ Red)
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the test compounds, positive control, and enzyme in the COX assay buffer.
-
Reaction Mixture: In a 96-well plate, add the COX assay buffer, COX probe, and COX-2 enzyme to each well.[29][30][31][32]
-
Inhibitor Addition: Add the test compounds or controls to the respective wells and pre-incubate for a short period to allow for inhibitor binding.[29][30][31][32]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[29][30][31][32]
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically for a set period. The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in many inflammatory diseases.[1][33][34][35]
Protocol: Cell-Based TNF-α Inhibition Assay
Materials:
-
A suitable cell line that produces TNF-α upon stimulation (e.g., THP-1 monocytes)
-
Lipopolysaccharide (LPS) for stimulation
-
Test compounds (dissolved in DMSO)
-
Positive control (a known TNF-α inhibitor)
-
TNF-α ELISA kit
Procedure:
-
Cell Culture and Treatment: Culture the cells and treat them with the test compounds and controls for a specified time.
-
Stimulation: Stimulate the cells with LPS to induce TNF-α production.
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.[35][36]
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC₅₀ value.
Data Presentation: Summarizing Key Findings
All quantitative data from the synthetic and biological evaluations should be presented in a clear and concise manner. Tables are an effective way to summarize reaction yields, purity, and biological activity data (e.g., IC₅₀ values) for a series of compounds, allowing for easy comparison and identification of promising candidates.
Table 1: Example Data Summary for C5-Aryl Derivatives
| Compound ID | Aryl Substituent | Yield (%) | Purity (HPLC, %) | IC₅₀ (µM) - Cancer Cell Line A | IC₅₀ (µM) - COX-2 |
| Parent | Bromo | - | >98 | >100 | >100 |
| DA-01 | Phenyl | 78 | >99 | 15.2 | 25.8 |
| DA-02 | 4-Fluorophenyl | 85 | >99 | 8.5 | 12.1 |
| DA-03 | 3-Pyridyl | 65 | >98 | 22.1 | 35.4 |
Conclusion: A Roadmap for Innovation
This application note provides a comprehensive framework for the strategic derivatization of this compound. By leveraging a combination of modern synthetic methodologies and a deep understanding of the structure-activity relationships of the benzimidazole scaffold, researchers can rationally design and synthesize novel compounds with the potential for enhanced therapeutic activity. The detailed protocols for synthesis, characterization, and biological evaluation provided herein are intended to serve as a valuable resource for scientists in the field of drug discovery and development, empowering them to explore new chemical frontiers and contribute to the advancement of medicine.
References
-
ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021).
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
PubMed. (2021). Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent, and Evaluation for CDK2 Inhibition Activity. Retrieved from [Link]
-
PubMed Central. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Retrieved from [Link]
-
PubMed Central. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Retrieved from [Link]
-
PubMed Central. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (2018). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
-
ResearchGate. (2020). Recent advances in the synthetic transformation of benzimidazole scaffolds as privileged pharmacophores for cancer chemotherapy (2020–present). Retrieved from [Link]
-
ResearchGate. (2021). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.... Retrieved from [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]
-
Semantic Scholar. (2021). Methods for Evaluation of TNF-α Inhibition Effect. Retrieved from [Link]
-
Springer Nature Experiments. (2021). Methods for Evaluation of TNF-α Inhibition Effect. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Sources
- 1. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 16. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 24. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchhub.com [researchhub.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. texaschildrens.org [texaschildrens.org]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. assaygenie.com [assaygenie.com]
- 31. cdn.caymanchem.com [cdn.caymanchem.com]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. semanticscholar.org [semanticscholar.org]
- 35. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 36. acrobiosystems.com [acrobiosystems.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole
Welcome to the technical support center for the synthesis of 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this complex heterocyclic compound. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot low yields and other experimental hurdles.
Plausible Synthetic Pathway
The synthesis of this compound can be logically approached through a two-stage process: first, the synthesis of the key intermediate, 4-bromo-5-fluoro-N1-tert-butylbenzene-1,2-diamine, followed by its cyclization to form the target benzimidazole.
Caption: Plausible synthetic pathway for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Issues Related to the Precursor Synthesis (4-bromo-5-fluoro-N1-tert-butylbenzene-1,2-diamine)
Question 1: I am observing a low yield during the synthesis of the diamine precursor. What are the likely causes and how can I improve it?
Answer: Low yields in the synthesis of 4-bromo-5-fluoro-N1-tert-butylbenzene-1,2-diamine often stem from incomplete reactions or side-product formation during the N-tert-butylation and subsequent nitro group reduction steps.
Causality & Troubleshooting:
-
Inefficient N-tert-butylation: The introduction of the bulky tert-butyl group can be sterically hindered.
-
Solution: Ensure you are using a strong enough base (e.g., sodium hydride) to deprotonate the aniline nitrogen, and a suitable solvent that can stabilize the resulting anion (e.g., anhydrous THF or DMF). The reaction may require elevated temperatures to overcome the activation energy barrier.
-
-
Incomplete Reduction of the Nitro Group: The reduction of the nitro group to an amine is a critical step.
-
Solution: Catalytic hydrogenation (e.g., with Pd/C and H₂) is a clean and efficient method. Ensure your catalyst is active and not poisoned. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in an acidic medium is also effective.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material.
-
-
Side Reactions: Over-reduction or side reactions involving the bromo and fluoro substituents are possible if the reaction conditions are too harsh.
-
Solution: Use milder reducing agents if you suspect degradation of your product. Control the temperature and reaction time carefully.
-
Question 2: My diamine precursor is dark-colored and appears impure. How can I purify it effectively?
Answer: A dark coloration often indicates the presence of oxidation byproducts. The diamine is susceptible to air oxidation, which can lead to the formation of colored impurities.
Purification Protocol:
-
Column Chromatography: This is the most effective method for purifying the diamine precursor.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on TLC analysis.
-
-
Handling Precautions:
-
Work under an inert atmosphere (nitrogen or argon) as much as possible to prevent oxidation.
-
Use degassed solvents for chromatography.
-
Store the purified diamine under an inert atmosphere and protect it from light.
-
Part 2: Troubleshooting the Cyclization to this compound
Question 3: The cyclization reaction to form the benzimidazole is giving a very low yield. What are the critical parameters to check?
Answer: The cyclization of the o-phenylenediamine with a one-carbon electrophile (like formic acid) is the key step in forming the benzimidazole ring. Low yields are often traced back to suboptimal reaction conditions, the purity of the starting materials, or steric hindrance.
Critical Parameters and Optimization:
| Parameter | Common Issue | Recommended Solution |
| Reaction Temperature | Too low for cyclization to occur efficiently. | The reaction often requires heating. A typical starting point is refluxing in a suitable solvent.[2] |
| Solvent | Inappropriate solvent can hinder the reaction. | Common solvents for this reaction include ethanol, acetic acid, or even neat formic acid. The choice depends on the specific one-carbon source used. |
| Purity of Diamine | Impurities from the previous step can inhibit the reaction. | Ensure the diamine precursor is of high purity. An impure starting material is a common cause of low yields. |
| Steric Hindrance | The bulky tert-butyl group can slow down the cyclization. | The reaction might require a longer reaction time or a more reactive one-carbon source than formic acid (e.g., triethyl orthoformate). |
digraph "Troubleshooting Cyclization" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Start [label="Low Yield in Cyclization", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#C5221F"]; Purity [label="Check Purity of Diamine Precursor"]; Conditions [label="Optimize Reaction Conditions"]; Time[label="Increase Reaction Time"]; Temp [label="Increase Reaction Temperature"]; Solvent [label="Change Solvent"]; Reagent [label="Use a More Reactive C1 Source"]; Purification [label="Optimize Purification", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; Start -> Purity; Start -> Conditions; Conditions -> Time; Conditions -> Temp; Conditions -> Solvent; Conditions -> Reagent; Time -> Purification; Temp -> Purification; Solvent -> Purification; Reagent -> Purification;
}
Caption: Workflow for troubleshooting low yield in the cyclization step.
Question 4: I am observing multiple spots on my TLC after the cyclization reaction. What could be the side products?
Answer: The formation of multiple products can be due to incomplete cyclization, side reactions, or the presence of regioisomers.
Potential Side Products and Solutions:
-
Unreacted Starting Material: The diamine precursor may not have fully reacted.
-
Solution: Increase the reaction time or temperature, or use a more reactive cyclizing agent.
-
-
Partially Cyclized Intermediate: A formamide intermediate may have formed without subsequent cyclization.
-
Solution: Ensure the reaction conditions are suitable for the dehydration and ring-closure step, which may require a higher temperature or the presence of an acid catalyst.
-
-
Regioisomers: While the N1-tert-butyl group directs the cyclization, there is a small possibility of forming the N3-tert-butyl isomer, especially if the reaction conditions are not well-controlled.
-
Solution: Careful purification by column chromatography is usually sufficient to separate these isomers. Characterization by 2D NMR techniques can help in identifying the correct isomer.
-
Question 5: The final purification of this compound is challenging. What is the recommended procedure?
Answer: The purification of the final product is crucial to obtain a high-purity compound. Column chromatography followed by recrystallization is a standard and effective approach.
Recommended Purification Protocol:
-
Workup: After the reaction is complete, neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution) if an acidic medium was used. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal eluent composition should be determined by TLC.
-
-
Recrystallization:
-
Dissolve the purified product from the column in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).
-
Allow the solution to cool slowly to form crystals.
-
Collect the crystals by filtration and dry them under vacuum.
-
References
- Patents providing examples of related benzimidazole syntheses. (e.g., WO2010081670A2)
- Patents detailing the synthesis of intermediates for complex molecules. (e.g., US20060116519A1)
- Echemi. (n.d.). 4-Bromo-5-fluoro-1,2-benzenediamine Use and Manufacturing.
- A document detailing the synthesis of a rel
- A patent describing a relevant chemical process.
- A document outlining a protocol for a similar chemical synthesis.
- A document describing the synthesis of a rel
- TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives.
- A scientific article on the synthesis of rel
- A patent related to the synthesis of organic compounds.
- A patent related to a chemical prepar
- A technical disclosure on a chemical prepar
- A research paper on a rel
- A guide on the synthesis of a rel
- A technical guide on related chemical deriv
- A product page for a rel
- A research article on a total synthesis.
- A research paper on a chemical synthesis method.
- An overview of a chemical synthesis method.
Sources
Technical Support Center: Purification of 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole
Welcome to the technical support center for the purification of 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and structurally similar benzimidazole derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles and practical laboratory experience.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound and offers systematic solutions.
Issue 1: Low Yield After Column Chromatography
Question: I'm experiencing significant product loss during silica gel column chromatography of my crude this compound. What are the likely causes and how can I mitigate this?
Answer: Low recovery from silica gel chromatography is a common issue, often attributable to the polar nature of the benzimidazole core. Here’s a breakdown of potential causes and solutions:
-
Compound Adsorption to Silica: The basic nitrogen atoms in the benzimidazole ring can interact strongly with the acidic silica gel, leading to irreversible adsorption or "streaking" on the column.
-
Solution: Deactivate the silica gel by preparing a slurry with your chosen eluent system and adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), before packing the column. This will neutralize the acidic sites on the silica surface, reducing strong product-stationary phase interactions.[1]
-
-
Improper Solvent System: An eluent with insufficient polarity will result in poor mobility of your compound, while an overly polar eluent may co-elute impurities.
-
Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) before committing to a large-scale column.[2] A good starting point for many benzimidazole derivatives is a mixture of ethyl acetate and hexane.[3][4][5] Systematically vary the ratio to achieve a retention factor (Rf) for your target compound of approximately 0.3-0.4.
-
-
Sample Loading Technique: Improper sample loading can lead to band broadening and poor separation, contributing to product loss in mixed fractions.
-
Solution: For optimal separation, dissolve your crude product in a minimal amount of the initial mobile phase for wet loading.[2] Alternatively, for less soluble compounds, dry loading is highly effective. This involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[2]
-
Issue 2: Persistent Colored Impurities in the Final Product
Question: My purified this compound remains a yellow or brown solid, even after chromatography. How can I remove these colored impurities?
Answer: Colored impurities in benzimidazole syntheses often stem from oxidation byproducts or residual starting materials. Here are effective decolorization techniques:
-
Activated Carbon (Charcoal) Treatment: This is a classic and highly effective method for removing colored impurities.
-
Protocol: During recrystallization, dissolve your impure compound in a suitable hot solvent. Add a small amount of activated carbon (typically 1-2% by weight of your compound) to the hot solution. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. After a brief digestion period (5-15 minutes), perform a hot filtration to remove the charcoal. The desired compound should crystallize from the filtrate upon cooling.[1]
-
-
Recrystallization Solvent Selection: The choice of solvent is critical for successful recrystallization and impurity removal.
-
Recommendation: For substituted benzimidazoles, ethanol or ethanol/water mixtures are often effective.[3] If the compound is too soluble in pure ethanol, adding water dropwise to the hot solution until it becomes slightly cloudy, and then allowing it to cool, can induce crystallization of the pure compound.[3] For less polar benzimidazoles, an ethyl acetate/hexane mixture can also be an excellent choice.[3]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound.
Q1: What is the most effective initial purification step for crude this compound?
A1: For a crude reaction mixture containing acidic, basic, and neutral impurities, an acid-base extraction is a highly efficient first-line purification technique.[3][6][7] This method leverages the basicity of the benzimidazole ring to separate it from other components.
-
Principle: By dissolving the crude mixture in an organic solvent and extracting with an aqueous acid (e.g., 1M HCl), the basic benzimidazole is protonated and moves into the aqueous layer.[3] Neutral and acidic impurities remain in the organic layer. The aqueous layer can then be separated, basified (e.g., with NaOH or NaHCO₃) to deprotonate and precipitate the purified benzimidazole, which is then collected by filtration.[3]
Q2: Can I use recrystallization as the sole purification method?
A2: Recrystallization can be a very effective purification method, provided the impurities have significantly different solubility profiles from the desired compound.[8] For this compound, a successful recrystallization can yield highly pure crystalline material.
-
Solvent Screening: It is crucial to perform small-scale solvent screening to identify an optimal solvent or solvent system where the compound is soluble in hot solvent but sparingly soluble at room temperature or below.[1] Common solvents for recrystallizing benzimidazole derivatives include ethanol, ethanol/water mixtures, and ethyl acetate/hexane mixtures.[3]
Q3: My compound appears to be degrading on the silica gel column. What are my alternatives?
A3: Degradation on silica gel can occur with certain sensitive benzimidazole derivatives.[1] If you observe streaking on TLC or a multitude of new spots after column chromatography, consider the following:
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or reverse-phase silica gel (C18).
-
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is an excellent alternative. It offers superior separation efficiency and can be tailored with a variety of stationary and mobile phases to suit the specific properties of your compound.
Q4: What are some common impurities I should expect in the synthesis of this compound?
A4: The impurities will largely depend on the synthetic route. However, common impurities in benzimidazole synthesis can include:
-
Unreacted Starting Materials: Such as the corresponding o-phenylenediamine and carboxylic acid or aldehyde precursors.
-
Over-alkylation or Isomeric Products: Depending on the reaction conditions.
-
Oxidation Products: Which often contribute to coloration of the crude product.
-
Reagents from the Workup: Such as residual acids, bases, or salts.[9]
A thorough understanding of your synthetic pathway is key to anticipating and developing a purification strategy for these impurities.
III. Experimental Protocols & Data
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Acidification & Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl (aq). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated benzimidazole will be in the aqueous layer.[3]
-
Separation: Drain the lower aqueous layer into a clean flask.
-
Basification & Precipitation: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH (aq) or a saturated NaHCO₃ solution with stirring until the solution is basic (confirm with pH paper). The neutral this compound will precipitate.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.[3]
Protocol 2: Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. A common starting point is a mixture of ethyl acetate and hexane.[2][5]
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully apply it to the top of the silica bed.[2]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.[2]
-
-
Elution: Begin elution with the determined solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[5]
Data Summary Table
| Purification Technique | Typical Solvents | Expected Purity | Advantages | Disadvantages |
| Recrystallization | Ethanol/Water, Ethyl Acetate/Hexane[3] | >98% | Simple, cost-effective, yields crystalline product. | Can have lower recovery if compound is partially soluble in cold solvent.[1] |
| Column Chromatography | Ethyl Acetate/Hexane, Dichloromethane/Methanol[2] | >95% | Good for separating closely related impurities. | Can be time-consuming, potential for product loss on silica.[3] |
| Acid-Base Extraction | Organic Solvent (e.g., Ethyl Acetate) and Aqueous Acid/Base (e.g., HCl/NaOH) | >90% (for the extraction step) | Highly effective for removing neutral and acidic impurities.[3] | Emulsion formation can be problematic, requires subsequent isolation steps.[3] |
IV. Visualized Workflows
Troubleshooting Logic for Low Yield in Column Chromatography
Caption: Troubleshooting decision tree for low yield in column chromatography.
General Purification Workflow
Caption: A typical multi-step purification workflow for benzimidazole derivatives.
V. References
-
BenchChem. (n.d.). Application Notes and Protocols for the Purification of 1H-Benzimidazole-2-methanol by Column Chromatography. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Purification of Benzimidazole Derivatives. Retrieved from
-
Google Patents. (n.d.). EP1498416A1 - A process for the optical purification of benzimidazole derivatives. Retrieved from
-
DTIC. (n.d.). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from
-
Akhtar, T., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Retrieved from
-
LibreTexts Chemistry. (n.d.). Acid-Base Extraction. Retrieved from
-
Chem LibreTexts. (n.d.). Acid base extraction flow chart. Retrieved from
-
ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 5. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. irp.cdn-website.com [irp.cdn-website.com]
- 8. youtube.com [youtube.com]
- 9. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Optimizing N-Alkylation of Benzimidazoles
Welcome to the Technical Support Center for the N-alkylation of benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you achieve optimal results in your synthesis.
Introduction: The Significance of N-Alkylated Benzimidazoles
Benzimidazole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The functionalization at the nitrogen atoms is a critical strategy for modulating these activities and developing new therapeutic agents.[1] N-alkylation, the introduction of an alkyl group onto a nitrogen atom, is a cornerstone of this process.[2] However, what may seem like a straightforward SN2 reaction can present significant challenges, including low yields, side reactions, and most notably, a lack of regioselectivity in unsymmetrically substituted benzimidazoles.[3][4]
This guide provides practical, field-proven insights to overcome these hurdles, ensuring your reactions are efficient, selective, and reproducible.
Troubleshooting Guide: From Low Yields to Isomeric Mixtures
This section addresses specific issues you may encounter during the N-alkylation of benzimidazoles in a question-and-answer format.
Issue 1: Low to No Yield of the Desired N-Alkylated Product
-
Question: My N-alkylation reaction is resulting in a very low yield, or I'm only recovering my starting material. What are the potential causes and how can I improve the outcome?
-
Answer: Low yields in benzimidazole N-alkylation can be attributed to several factors. A systematic approach to troubleshooting is crucial.[3][5]
-
Purity of Starting Materials: Ensure your starting benzimidazole is pure and, critically, dry. Water or other protic impurities can quench the benzimidazolide anion, halting the reaction.[3]
-
Base Selection: The choice of base is paramount. A base that is too weak may not sufficiently deprotonate the benzimidazole's N-H group to form the reactive anion. Conversely, an overly strong or nucleophilic base can lead to undesired side reactions.[3]
-
Solvent Choice: The use of a dry, aprotic solvent is highly recommended for most N-alkylation reactions. Protic solvents will interfere with the formation of the benzimidazolide anion.[3] Common choices include Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF).
-
Reaction Temperature and Time: These parameters are highly dependent on the reactivity of your specific substrates and reagents. Some reactions may require heating to proceed at a reasonable rate, while others might benefit from lower temperatures to minimize the formation of byproducts.[3] Optimization through small-scale experiments is often necessary.
-
Alkylating Agent Reactivity: The nature of the alkylating agent plays a significant role. For less reactive alkyl halides, more forcing conditions (e.g., higher temperatures, stronger base) may be necessary.[6]
-
Issue 2: Poor Regioselectivity in Unsymmetrically Substituted Benzimidazoles
-
Question: I am obtaining a mixture of the two possible N-alkylated regioisomers (e.g., N1 and N3 alkylation), and their separation is proving difficult. How can I improve the regioselectivity of my reaction?
-
Answer: Achieving high regioselectivity is a frequent challenge due to the tautomeric nature of the benzimidazole ring.[3] The proton on the nitrogen can reside on either nitrogen atom, leading to two distinct nucleophiles that can react with the alkylating agent.[3] Several strategies can be employed to favor the formation of one regioisomer over the other:
-
Steric Hindrance: Bulky substituents on the benzimidazole ring will sterically hinder one of the nitrogen atoms, directing the alkylation to the less hindered position.[4][7]
-
Electronic Effects: The electronic properties of the substituents on the benzimidazole ring influence the nucleophilicity of the nitrogen atoms. Electron-donating groups can enhance the reactivity of the adjacent nitrogen, while electron-withdrawing groups can decrease it.[4]
-
Choice of Base and Solvent: The reaction conditions can significantly influence the position of the tautomeric equilibrium and thus the product ratio. For instance, the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF can favor deprotonation at one nitrogen over the other, leading to improved regioselectivity.[8]
-
Issue 3: Formation of Over-Alkylated Products (Quaternary Salts)
-
Question: I am observing the formation of a byproduct that I suspect is the 1,3-dialkylbenzimidazolium salt. How can I avoid this?
-
Answer: The formation of a quaternary ammonium salt is a common side reaction, especially when using an excess of a reactive alkylating agent or under harsh reaction conditions.[3] To minimize the formation of this byproduct:
-
Control Stoichiometry: Use the alkylating agent in a controlled stoichiometric amount, typically 1.0 to 1.2 equivalents relative to the benzimidazole.[3]
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help prevent localized high concentrations that favor over-alkylation.[3]
-
Milder Conditions: If possible, conduct the reaction at a lower temperature to reduce the rate of the second alkylation step.
-
Issue 4: Difficulty with Product Isolation and Purification
-
Question: My reaction seems to have worked based on TLC analysis, but I am struggling to isolate a pure product. Do you have any recommendations for purification?
-
Answer: Purification of N-alkylated benzimidazoles often requires chromatographic techniques due to the potential presence of starting material, regioisomers, and other byproducts.[3]
-
Column Chromatography: This is the most common and effective method. A gradient elution, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often successful.[3]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Acid-Base Extraction: The basicity of the benzimidazole nitrogen can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common bases used for the N-alkylation of benzimidazoles, and how do I choose the right one?
A1: The choice of base is critical and depends on the acidity of your benzimidazole and the reactivity of your alkylating agent. Here is a general guide:
-
Strong Bases (e.g., NaH, KH): These are highly effective for deprotonating the benzimidazole N-H and are typically used in anhydrous aprotic solvents like DMF or THF. They are a good choice for less reactive alkylating agents.
-
Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): These are milder bases and are often used in polar aprotic solvents like DMF or acetonitrile.[9] They are a good starting point for many reactions, especially with more reactive alkylating agents.
-
Hydroxide Bases (e.g., NaOH, KOH): These are often used in phase-transfer catalysis (PTC) systems.[6]
Q2: What is Phase-Transfer Catalysis (PTC) and when should I consider using it for N-alkylation?
A2: Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants in two immiscible phases (typically a solid or aqueous phase and an organic phase).[10] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), transports the deprotonated benzimidazole from the solid/aqueous phase to the organic phase where it can react with the alkylating agent.[11][12]
You should consider using PTC when:
-
You want to use milder bases like NaOH or K₂CO₃.
-
You are working with substrates that are sensitive to strong bases like NaH.
-
You are looking for a more environmentally friendly and scalable method.[13]
Q3: Can microwave irradiation be used to accelerate the N-alkylation of benzimidazoles?
A3: Yes, microwave-assisted synthesis has emerged as a valuable tool for accelerating the N-alkylation of benzimidazoles.[14][15][16] The benefits include:
-
Reduced Reaction Times: Reactions that may take several hours under conventional heating can often be completed in minutes.[15]
-
Improved Yields: In many cases, microwave irradiation can lead to higher product yields and cleaner reaction profiles.[16][17]
-
Enhanced Reaction Rates: Microwave energy efficiently heats the reaction mixture, leading to a significant increase in reaction rates.[16]
Q4: How can I confirm that the N-alkylation has occurred and determine the regioselectivity?
A4: The most common and effective method for confirming N-alkylation and determining the product ratio is Nuclear Magnetic Resonance (NMR) spectroscopy .
-
¹H NMR: The disappearance of the broad N-H proton signal (often seen between 11-12 ppm) and the appearance of new signals corresponding to the protons of the newly introduced alkyl group are clear indicators of a successful reaction.[18] For regioisomers, the chemical shifts of the aromatic protons on the benzimidazole ring and the protons of the alkyl group will be different, allowing for quantification of the isomeric ratio.
-
¹³C NMR: The chemical shifts of the carbon atoms in the benzimidazole ring and the alkyl group will also differ between the two regioisomers, providing further confirmation of the structures.
-
Mass Spectrometry (MS): This technique can confirm the molecular weight of the product, verifying the addition of the alkyl group.
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes typical reaction conditions for the N-alkylation of benzimidazoles using different methodologies.
| Methodology | Base | Solvent | Catalyst | Temperature | Typical Yields | Key Advantages |
| Conventional | NaH, KH | DMF, THF | None | Room Temp to Reflux | Moderate to High | Well-established, effective for a wide range of substrates. |
| Phase-Transfer Catalysis (PTC) | NaOH, KOH, K₂CO₃ | Toluene, Dichloromethane | TBAB, Aliquat 336 | Room Temp to Reflux | High | Milder conditions, scalable, environmentally friendlier.[11][13] |
| Microwave-Assisted | K₂CO₃ | Acetonitrile, DMF | None or PTC | 40-150 °C | High to Excellent | Rapid reaction times, often higher yields and purity.[15][16][17] |
| Aqueous Media | NaOH | Water with SDS | None | 55-60 °C | High | Environmentally benign, avoids volatile organic solvents.[6] |
Experimental Protocols: Step-by-Step Methodologies
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in DMF
-
To a solution of the benzimidazole (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq.) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted N-Alkylation
-
In a microwave-safe vial, combine the benzimidazole (1.0 eq.), potassium carbonate (2.0 eq.), and the alkyl halide (1.1 eq.) in a suitable solvent (e.g., acetonitrile).[15]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for the optimized time (e.g., 10-30 minutes).[15]
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Process: Diagrams and Workflows
General Mechanism of N-Alkylation of Benzimidazole
Caption: A two-step mechanism for the N-alkylation of benzimidazole.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
References
-
Roman, G. (n.d.). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. Available at: [Link]
-
(n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles | Request PDF. ResearchGate. Available at: [Link]
- (2025, July 25). Base-Tuned Dehydrogenative and Borrowing Hydrogen Strategies for the Synthesis of Benzimidazoles and N-Alkylated Derivatives from o-Phenylenediamines and Alcohols Using a Cationic MnI Catalyst.
-
(n.d.). Synthesis pathway for alkylation of (benz)imidazole into 1 b–f and.... ResearchGate. Available at: [Link]
-
(2022, October 5). Microwave‐Assisted Synthesis of Bioactive Pyridine‐Functionalized N‐Alkyl‐Substituted (Benz)Imidazolium Salts. Monash University. Available at: [Link]
-
(2025, August 6). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate. Available at: [Link]
-
(n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and.... ResearchGate. Available at: [Link]
- (n.d.). Microwave Assisted Synthesis of New Benzimidazoles. Sci-Hub.
-
(2022, November 26). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Tsi Journals. Available at: [Link]
-
(n.d.). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. RSC Publishing. Available at: [Link]
-
(n.d.). N‐Alkylation of benzimidazole. ResearchGate. Available at: [Link]
-
(n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journals. Available at: [Link]
-
(2007, February 24). Phase-Transfer Catalyzed Alkylation and Acylation of 2Mercapto5Methyl1H-Benzimidazole. Taylor & Francis Online. Available at: [Link]
-
(2025, August 6). (PDF) Microwave-Assisted Synthesis of N-Alkylated Bibenzoimidazolyl Derivatives: Antimicrobial Studies. ResearchGate. Available at: [Link]
- (n.d.). CN101391982A - Alkylation reaction method of benzimidazoles compounds. Google Patents.
-
(n.d.). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central. Available at: [Link]
-
(2021, June 21). Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. Synthetic Communications. Available at: [Link]
-
(n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
(n.d.). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
(2026, January 5). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
(2024, December 9). N-alkylation: Significance and symbolism. Wisdomlib. Available at: [Link]
-
(n.d.). N-Alkylation of imidazoles. University of Otago. Available at: [Link]
-
(n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. PubMed Central. Available at: [Link]
-
(n.d.). Failure on N-alkylation of benzimidazole. ResearchGate. Available at: [Link]
-
(n.d.). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-alkylation: Significance and symbolism [wisdomlib.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchmgt.monash.edu [researchmgt.monash.edu]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. tsijournals.com [tsijournals.com]
Technical Support Center: Troubleshooting Side Products in 5-Bromo-Benzimidazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-bromo-benzimidazole. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges related to impurities and side products during their synthetic work. My goal is to provide not just solutions, but also the underlying chemical reasoning to empower you to make informed decisions in your laboratory work.
This guide is structured into two main sections: a high-level Frequently Asked Questions (FAQs) section to cover common queries, and a detailed Troubleshooting Guide for specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-bromo-benzimidazole?
The synthesis of the 5-bromo-benzimidazole core typically follows two primary pathways:
-
Condensation of a Pre-brominated Phenylenediamine: This is the most prevalent method, involving the reaction of 4-bromo-1,2-phenylenediamine with a one-carbon (C1) source. Common C1 sources include formic acid, trimethyl orthoformate, or various aldehydes followed by an oxidation step.[1][2][3] The reaction is typically acid-catalyzed and proceeds via the formation of an N-formyl intermediate (or an aminal from an aldehyde) which then undergoes intramolecular cyclization with the elimination of water.[4][5]
-
Direct Bromination of Benzimidazole: This approach involves the electrophilic aromatic substitution of the parent benzimidazole ring. Reagents like bromine in a buffered aqueous solution or N-Bromosuccinimide (NBS) are often used.[6][7] While seemingly straightforward, this route can be difficult to control and often leads to a mixture of products.
Q2: I'm starting a synthesis of 5-bromo-benzimidazole for the first time. What are the most likely side products I should anticipate?
Regardless of the route, several common side products can arise. Being aware of these possibilities is crucial for developing an effective purification strategy.
| Side Product/Impurity | Common Cause / Synthetic Route | Identification Notes |
| 6-Bromo-1H-benzimidazole | Condensation using 4-bromo-1,2-phenylenediamine. | Often indistinguishable from the 5-bromo isomer in crude form due to tautomerism. |
| Dibromo-benzimidazoles | Direct bromination of benzimidazole. | Higher molecular weight peaks in MS (e.g., M+2, M+4 patterns for Br2). |
| Unreacted Starting Materials | Incomplete condensation or bromination reaction. | Detected by TLC or LC-MS, matching the starting material standards. |
| Benzimidazole (Dehalogenated) | Reductive conditions during reaction or workup. | Lower molecular weight peak in MS corresponding to the parent benzimidazole.[8][9] |
| N-formyl Intermediate | Incomplete cyclization during condensation. | Can be detected by LC-MS; may cyclize upon heating or under acidic conditions. |
| Succinimide | Byproduct from using NBS as a brominating agent. | Highly polar; typically removed by aqueous workup.[10] |
Q3: My characterization data suggests a single product, but the literature refers to "5(6)-bromo-benzimidazole". Are 5-bromo- and 6-bromo-1H-benzimidazole different compounds?
This is an excellent and critical question. For N-unsubstituted benzimidazoles, 5-bromo-1H-benzimidazole and 6-bromo-1H-benzimidazole are the same compound due to a phenomenon called annular tautomerism .[11] The proton on the imidazole nitrogen is not fixed; it can rapidly migrate between the two nitrogen atoms. This equilibrium makes the 4/7 and 5/6 positions on the benzene ring chemically equivalent.[12]
Therefore, when you synthesize from 4-bromo-1,2-phenylenediamine, the product is correctly named 5(6)-bromo-1H-benzimidazole. The distinction between the 5- and 6-positions only becomes relevant if the imidazole nitrogen is substituted (e.g., N-methylated), which locks the tautomeric form and creates two distinct regioisomers.[2]
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you might encounter during your synthesis, presented in a practical question-and-answer format.
Problem Area: Purity & Isomer Control
Q: I performed a synthesis from 4-bromo-1,2-phenylenediamine and formic acid. My ¹H NMR spectrum is clean, suggesting a single product, but I'm concerned about the 5- vs. 6-bromo issue. How can I be certain of my structure?
Root Cause Analysis: As discussed in the FAQ, the product exists as a single entity due to tautomerism. Your clean NMR spectrum is expected and confirms the successful formation of the 5(6)-bromo-1H-benzimidazole core.[11][12] The initial cyclization can occur at either nitrogen of the diamine, leading to what appear to be two different products, but they rapidly interconvert in solution.
Recommended Action:
-
For N-H Benzimidazole: You can confidently report your product as 5(6)-bromo-1H-benzimidazole. No further separation is needed as they are the same compound.
-
For Subsequent N-Alkylation: If your next step is to alkylate the nitrogen, you must be prepared for the formation of two distinct regioisomers: 1-alkyl-5-bromo-1H-benzimidazole and 1-alkyl-6-bromo-1H-benzimidazole. These isomers are no longer tautomers and will likely require careful chromatographic separation.[2]
Q: I attempted a direct bromination of benzimidazole and my mass spectrum is a mess, showing peaks for M, M+Br, and M+2Br. How can I improve the selectivity for mono-bromination?
Root Cause Analysis: The benzimidazole ring is activated towards electrophilic substitution. Direct bromination is often too aggressive, leading to over-bromination.[13] The initial mono-brominated product is still reactive enough to undergo a second bromination, resulting in a mixture of di- and sometimes tri-brominated species.
Recommended Actions:
-
Control Stoichiometry: Carefully use only 1.0 equivalent of your brominating agent. Adding the bromine source slowly at a low temperature can help prevent localized high concentrations that favor multiple additions.
-
Use a Buffered System: Performing the reaction with Br₂ in an aqueous solution buffered with sodium acetate can moderate the reactivity and improve selectivity for the desired product.[6]
-
Change Brominating Agent: N-Bromosuccinimide (NBS) can sometimes offer better control than liquid bromine, though it can still lead to over-bromination if conditions are not optimized.[10]
-
Alternative Strategy: The most reliable method to avoid this issue is to abandon direct bromination and instead use the condensation synthesis starting from 4-bromo-1,2-phenylenediamine.[2][3] This route guarantees that only one bromine atom is present on the benzene ring.
Problem Area: Yield & Reaction Completion
Q: My reaction yield is consistently low, and TLC/LC-MS analysis shows a significant amount of unreacted 4-bromo-1,2-phenylenediamine remaining. How can I drive the reaction to completion?
Root Cause Analysis: This points to incomplete cyclization. The formation of benzimidazoles via condensation is a dehydration reaction. According to Le Chatelier's principle, the presence of water, a byproduct, can inhibit the reaction from proceeding to completion. The reaction may also require sufficient activation of the C1 source.[4]
Recommended Actions:
-
Acid Catalysis: Ensure adequate acid catalysis. A common method uses a few drops of concentrated HCl when reacting with trimethyl orthoformate.[14] For reactions with carboxylic acids, a stronger acid like polyphosphoric acid (PPA) can be used as both a catalyst and a dehydrating agent.
-
Water Removal: If using formic acid directly, consider reaction conditions that remove water, such as azeotropic distillation with a Dean-Stark trap if the solvent system is appropriate.
-
Increase Temperature/Time: Gently increasing the reaction temperature or extending the reaction time can often help push the equilibrium towards the product. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
-
Choice of C1 Reagent: Using an orthoformate (e.g., trimethyl orthoformate) instead of formic acid can be more efficient. The orthoformate reacts to produce alcohols (methanol) instead of water directly in the initial step, which can drive the reaction forward more effectively.[14]
Problem Area: Unexpected Side Products
Q: My mass spec shows a significant peak corresponding to benzimidazole, without the bromine atom. Why am I losing the bromine?
Root Cause Analysis: The undesired loss of the bromine atom is a reductive process known as dehalogenation.[8] While it is a more common side reaction in subsequent palladium-catalyzed cross-coupling reactions, it can occur during the primary synthesis under certain conditions.[9][15][16]
Potential Causes & Solutions:
-
Reductive Impurities: Trace metal impurities in starting materials or reagents can potentially catalyze a reduction, especially if a hydrogen source is available. Ensure you are using high-purity starting materials.
-
Harsh Reaction Conditions: Overly aggressive heating in the presence of certain solvents or additives could contribute to dehalogenation.
-
Workup Conditions: Certain workup procedures involving reducing agents (e.g., bisulfite used to quench excess bromine) could cause this if not properly controlled.
-
Analytical Artifact: In rare cases, fragmentation in the mass spectrometer source can cause dehalogenation. Confirm the presence of the impurity using another technique like ¹H NMR, where the dehalogenated product will show a distinct proton signal in the aromatic region where the bromine was.
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in 5-bromo-benzimidazole synthesis.
Caption: A decision tree for identifying and resolving common side products.
Recommended Protocol: Synthesis via Condensation
This protocol describes a reliable method for the synthesis of 5(6)-bromo-1H-benzimidazole from 4-bromo-1,2-phenylenediamine and trimethyl orthoformate, which minimizes many of the side products discussed.[14]
Materials:
-
4-Bromo-1,2-phenylenediamine
-
Trimethyl orthoformate
-
N,N-Dimethylformamide (DMF)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-bromo-1,2-phenylenediamine (1.0 equiv) and dissolve it in a minimal amount of DMF (approx. 5-7 mL per gram of diamine).
-
Reagent Addition: Add trimethyl orthoformate (2.5-3.0 equiv) to the solution. Follow this with the careful, dropwise addition of concentrated HCl (approx. 0.1 equiv) while stirring.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting diamine is consumed.
-
Workup: Once the reaction is complete, dilute the mixture with deionized water (approx. 50 mL per gram of starting material).
-
Neutralization: Carefully neutralize the solution by adding saturated aqueous NaHCO₃ dropwise until the pH reaches ~7. A precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 5(6)-bromo-1H-benzimidazole as a solid.
Expected Characterization:
-
Mass Spec (LC-MS): Look for a molecular ion peak [M+H]⁺ at m/z 197/199, showing the characteristic isotopic pattern for one bromine atom.
-
¹H NMR (DMSO-d₆): Expect signals around δ 12.6 (br s, 1H, NH), δ 8.2 (s, 1H, H2), and three aromatic protons between δ 7.3-7.8.[14]
References
- Benchchem. (n.d.). Preventing dehalogenation in 2-bromo-6-methyl-1H-benzo[d]imidazole reactions.
- ResearchGate. (n.d.). Syntheses of 5-bromo-2-aryl benzimidazole derivatives 1–25.
- Wikipedia. (n.d.). Dehalogenation.
- Wright, J. B. (n.d.). THE CHEMISTRY OF THE BENZIMIDAZOLES.
- Synthesis and biological evaluation of 5-substituted deriv
- ResearchGate. (n.d.). Synthesis and Characterization of Some New Benzimidazole Derivatives.
- ResearchGate. (2017). How to do workup after doing bromination with NBS?.
- ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF.
- 1 halogenated (acylamino)imidazoles and benzimidazoles for directed halogen-metal exchange. (n.d.).
- Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
- Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
- Royal Society of Chemistry. (2025). Benzimidazole(s)
- Royal Society of Chemistry. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
- National Institutes of Health. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition.
- Chemical Review and Letters. (n.d.).
- ChemicalBook. (n.d.). 5-Bromo-1H-benzimidazole synthesis.
- ResearchGate. (n.d.). General Mechanism of Benzimidazole formation.
- Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. Part 5. Aqueous bromination of benzimidazole, 1-methylbenzimidazole, and 2-methylbenzimidazole.
- ECHEMI. (n.d.). How to do workup after doing bromination with NBS?.
- Bromination of 1(9)
- Google Patents. (n.d.). WO2001077083A1 - Process for preparing substituted benzimidazole compounds.
- National Institutes of Health. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives.
- Arabian Journal of Chemistry. (n.d.).
- Study on Benzimidazole: A Comprehensive Review. (n.d.). IJFMR.
- Oriental Journal of Chemistry. (n.d.).
- ResearchGate. (n.d.). Tautomers of benzimidazole moiety.1 | Download Scientific Diagram.
- Review On Synthesis Of Benzimidazole
- Encyclopedia MDPI. (2022). Benzimidazole.
- ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Certain Benzimidazole and Fused Benzimidazole Derivatives.
Sources
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemrevlett.com [chemrevlett.com]
- 5. researchgate.net [researchgate.net]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. Part 5. Aqueous bromination of benzimidazole, 1-methylbenzimidazole, and 2-methylbenzimidazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Dehalogenation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. scientificupdate.com [scientificupdate.com]
- 14. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
Technical Support Center: Improving Regioselectivity in Benzimidazole Synthesis
Welcome to the Technical Support Center for Benzimidazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving regiochemical control in the synthesis of N-substituted benzimidazoles. Unpredictable regioselectivity is a common bottleneck, leading to difficult-to-separate isomeric mixtures, reduced yields of the desired product, and increased downstream purification costs. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges.
Troubleshooting Guide: Overcoming Regioselectivity Issues
This section addresses specific problems you may encounter during the synthesis of N-1 substituted benzimidazoles, a crucial scaffold in medicinal chemistry. We delve into the root causes of poor selectivity and offer actionable solutions.
Question 1: My reaction is producing a mixture of N-1 and N-2 (or 5- and 6-) substituted benzimidazole regioisomers. How can I favor the formation of the desired isomer?
The formation of regioisomeric mixtures is a frequent challenge, particularly when using asymmetrically substituted o-phenylenediamines. The electronic and steric properties of the two nitrogen atoms in the imidazole ring are often quite similar, leading to a lack of selectivity during alkylation or arylation.[1]
Underlying Causes and Strategic Solutions:
-
Electronic Effects: The electronic nature of substituents on the benzene ring of the o-phenylenediamine precursor significantly influences the nucleophilicity of the adjacent nitrogen atoms. Electron-donating groups (EDGs) will enhance the nucleophilicity of the nearby nitrogen, while electron-withdrawing groups (EWGs) will decrease it.
-
Steric Hindrance: Bulky substituents on the o-phenylenediamine can sterically hinder one of the nitrogen atoms, directing the incoming electrophile to the less hindered position.
-
Reaction Conditions: The choice of base, solvent, and temperature can dramatically alter the regiochemical outcome.
Troubleshooting Protocol:
-
Re-evaluate Your Starting Materials:
-
Substituent Effects: Analyze the electronic and steric nature of the substituents on your o-phenylenediamine. If possible, choose a starting material with substituents that provide a strong electronic or steric bias towards the desired regioisomer.[2] For instance, an electron-withdrawing group will deactivate the closer nitrogen, favoring substitution at the more distant nitrogen.
-
-
Optimize Reaction Conditions:
-
Base Selection: The choice of base is critical. For N-1 alkylation, a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF can improve selectivity.[2]
-
Solvent Polarity: The polarity of the solvent can influence which nitrogen is more readily deprotonated or which intermediate is stabilized. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO).
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.
-
-
Consider Alternative Synthetic Strategies:
-
Directed Synthesis: Modern synthetic methods often offer superior regiocontrol. For example, palladium-catalyzed cascade reactions can provide predictable and selectable access to either regioisomer from the same starting materials by simply changing the catalyst or reaction conditions.[1] Copper-catalyzed methods have also been developed for the regiospecific synthesis of N-alkylbenzimidazoles from o-haloanilines.[3]
-
Logical Flow for Optimizing Regioselectivity
Caption: A workflow for troubleshooting poor regioselectivity.
Question 2: I am attempting a Phillips-Ladenburg or Weidenhagen synthesis and observing low yields and the formation of byproducts. What are the likely causes and how can I mitigate them?
The classical Phillips-Ladenburg (condensation with carboxylic acids) and Weidenhagen (condensation with aldehydes) reactions are foundational but often require harsh conditions, such as high temperatures, which can lead to side reactions and product degradation.[4][5]
Underlying Causes and Strategic Solutions:
-
Suboptimal Reaction Conditions: High temperatures can promote side reactions.[4] The choice of solvent and catalyst is also critical for achieving good yields.[4]
-
Side Reactions: In the Weidenhagen synthesis, the reaction of o-phenylenediamine with aldehydes can lead to the formation of 1,2-disubstituted benzimidazoles and other side products.
-
Reagent Quality: Impurities in the starting materials, particularly the o-phenylenediamine, can interfere with the reaction.[6]
Troubleshooting Protocol:
-
Optimize Reaction Conditions:
-
Temperature: If possible, explore lower reaction temperatures. Modern catalytic systems often allow for milder reaction conditions.
-
Catalyst Selection: A wide range of catalysts can improve the efficiency of these classical reactions. For example, ammonium chloride has been used as an effective and economical catalyst. Lewis acids like Erbium(III) triflate (Er(OTf)₃) can also be highly effective.[7]
-
Solvent Choice: The solvent can have a significant impact on yield. For example, switching from solvent-free conditions to a solvent like chloroform has been shown to increase yields.[4]
-
-
Control Stoichiometry:
-
Carefully control the stoichiometry of the reactants, especially the ratio of o-phenylenediamine to the aldehyde or carboxylic acid, to minimize the formation of disubstituted byproducts.[7]
-
-
Purify Starting Materials:
-
Ensure the purity of your o-phenylenediamine and other reagents. Recrystallization or other purification methods may be necessary.[6]
-
Comparative Table of Reaction Conditions for Benzimidazole Synthesis
| Method | Catalyst | Solvent | Temperature | Typical Yield | Reference |
| Phillips-Ladenburg | Mineral Acid | High-boiling solvent | >180°C | Variable | [8] |
| Weidenhagen | Cu(II) salts | Methanol/Water | Room Temp | Good | [9] |
| Modern Catalytic | Ammonium Chloride | Ethanol | 80-90°C | Moderate to Good | |
| Modern Catalytic | Er(OTf)₃ | Solvent-free | Room Temp | High | [7] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the regioselective synthesis of benzimidazoles.
Q1: What are the primary factors that control regioselectivity in N-alkylation of benzimidazoles?
The regioselectivity of N-alkylation is primarily governed by a combination of electronic effects, steric hindrance, and the reaction conditions (base, solvent, temperature).[2] The interplay of these factors determines which of the two nitrogen atoms in the imidazole ring is more nucleophilic and accessible to the electrophile.
Q2: How can I reliably determine the ratio of regioisomers in my product mixture?
A combination of analytical techniques is often necessary for accurate determination of the isomeric ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between regioisomers. 2D NMR techniques like NOESY can be particularly useful for unambiguously assigning the structure of each isomer.[10]
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate and quantify the different regioisomers, providing an accurate ratio.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be used to separate and identify the isomers based on their fragmentation patterns and retention times.[11]
Q3: Are there "green" or more environmentally friendly methods for synthesizing benzimidazoles with good regioselectivity?
Yes, significant research has focused on developing greener synthetic routes. These methods often employ:
-
Reusable Catalysts: Heterogeneous catalysts that can be easily recovered and reused.[7]
-
Eco-friendly Solvents: The use of water or other environmentally benign solvents.[12]
-
Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times and improve yields.[13][14]
Q4: Can metal-catalyzed cross-coupling reactions be used to achieve high regioselectivity?
Absolutely. Metal-catalyzed reactions, particularly those using palladium and copper, have emerged as powerful tools for the regioselective synthesis of N-aryl and N-alkyl benzimidazoles.[1][15] These methods often proceed via cascade reactions that allow for precise control over bond formation, leading to the exclusive formation of one regioisomer.[16]
Mechanism of Palladium-Catalyzed Regioselective Benzimidazole Synthesis
Caption: Simplified mechanism of a Pd-catalyzed cascade reaction.[1]
References
- BenchChem Technical Support Team. (2025). Troubleshooting guide for low conversion rates in benzimidazole synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Benzimidazole Synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. BenchChem.
-
Barluenga, J., et al. (2014). Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas. Organic Letters. Available from: [Link]
-
Zheng, N., & Buchwald, S. L. (2007). Copper-Catalyzed Regiospecific Synthesis of N-Alkylbenzimidazoles. Organic Letters. Available from: [Link]
-
Boga, S. B., et al. (2011). Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazoles. PubMed Central. Available from: [Link]
-
Carvalho, L. C. R., et al. (2011). Developments towards regioselective synthesis of 1,2-disubstituted benzimidazoles. Chemistry. Available from: [Link]
- BenchChem Technical Support Team. (2025).
-
TIB.eu. (n.d.). Reactivity‐Controlled Regioselectivity: A Regiospecific Synthesis of 1,2‐Disubstituted Benzimidazoles. Available from: [Link]
-
NIH. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Available from: [Link]
-
Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Available from: [Link]
-
RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Available from: [Link]
-
Chemical Reviews. (n.d.). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Available from: [Link]
-
ResearchGate. (n.d.). Various approaches for the synthesis of benzimidazole derivatives.... Available from: [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Available from: [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available from: [Link]
-
RSC Publishing. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. Available from: [Link]
-
PubMed. (n.d.). Review of methodology for the determination of benzimidazole residues in biological matrices. Available from: [Link]
-
Organic Syntheses Procedure. (n.d.). Benzimidazole. Available from: [Link]
-
MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Available from: [Link]
-
NIH. (n.d.). Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles. Available from: [Link]
-
ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis. Available from: [Link]
-
ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available from: [Link]
-
NIH. (n.d.). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available from: [Link]
-
Indian Journal of Chemistry. (n.d.). A green synthesis of benzimidazoles. Available from: [Link]
-
MDPI. (n.d.). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Available from: [Link]
-
Synthetic Communications. (2021). Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. Available from: [Link]
-
NIH. (n.d.). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. Available from: [Link]
Sources
- 1. Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 13. Developments towards regioselective synthesis of 1,2-disubstituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Substituted Fluorinated Benzimidazoles
Welcome to the technical support center for the synthesis of substituted fluorinated benzimidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. The introduction of fluorine into the benzimidazole scaffold can significantly enhance pharmacological properties, but it also introduces unique synthetic challenges.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common hurdles in your synthetic workflow.
Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific issues you may encounter during the synthesis of substituted fluorinated benzimidazoles in a question-and-answer format.
Issue 1: Low Yields in the Condensation of Fluorinated o-Phenylenediamines
Question: I am consistently observing low yields when reacting a fluorinated o-phenylenediamine with an aldehyde/carboxylic acid. What are the likely causes and how can I improve my yield?
Answer: Low yields in this condensation reaction are a frequent challenge, often exacerbated by the presence of fluorine. The primary reason is the electron-withdrawing nature of the fluorine atom, which reduces the nucleophilicity of the amino groups on the o-phenylenediamine ring.[3] This deactivation slows down the initial nucleophilic attack on the carbonyl carbon of the aldehyde or carboxylic acid.
Here is a systematic approach to troubleshoot this issue:
1. Assess Reagent Quality:
-
o-Phenylenediamine Stability: Fluorinated o-phenylenediamines can be susceptible to oxidation, leading to colored impurities and reduced reactivity. Ensure your starting material is pure and, if necessary, purify it by recrystallization or sublimation before use.
-
Aldehyde/Carboxylic Acid Purity: Impurities in the carbonyl component can lead to side reactions. Use freshly distilled or recrystallized aldehydes and high-purity carboxylic acids.
2. Optimize Reaction Conditions:
-
Catalyst Choice: The use of an appropriate catalyst is crucial. For less reactive fluorinated substrates, consider stronger Lewis acids or Brønsted acids to activate the carbonyl group. However, be mindful that overly harsh acidic conditions can lead to degradation.
-
Temperature and Reaction Time: Due to the reduced reactivity, higher temperatures and longer reaction times may be necessary.[3] Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid product degradation.
-
Solvent Selection: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or DMSO can be effective, but high-boiling point solvents can complicate product isolation. Microwave-assisted synthesis can also be a valuable tool to accelerate the reaction and improve yields.
3. Consider the Reaction Atmosphere:
-
Inert Atmosphere: To prevent oxidation of the o-phenylenediamine, conduct the reaction under an inert atmosphere of nitrogen or argon.
Workflow for Optimizing Low-Yield Condensation
Caption: Troubleshooting flowchart for low-yield condensation reactions.
Issue 2: Poor Regioselectivity with Asymmetrically Substituted Fluorinated o-Phenylenediamines
Question: My synthesis using an asymmetrically substituted fluorinated o-phenylenediamine is producing a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity?
Answer: The formation of regioisomers is a significant challenge when using asymmetrically substituted o-phenylenediamines. The fluorine atom's position influences the electronic environment of the two amino groups, leading to potential differences in their nucleophilicity and steric hindrance. This can result in the formation of two different benzimidazole regioisomers.[4]
Strategies to Address Regioselectivity:
1. Understanding the Directing Effects of Fluorine:
-
An electron-withdrawing fluorine atom will decrease the nucleophilicity of the adjacent amino group more significantly. The more distant amino group will be more nucleophilic and likely to react preferentially.
-
Steric hindrance from the fluorine atom or other substituents can also play a role in directing the cyclization.
2. Methodological Approaches to Enhance Selectivity:
-
Stepwise Synthesis: A stepwise approach can provide better control. First, selectively acylate one of the amino groups under mild conditions. The more nucleophilic amine should react preferentially. Then, induce cyclization in a separate step.
-
Use of Directing Groups: Introducing a bulky protecting group on one of the amines can sterically hinder its reaction, allowing the other amine to react selectively. The protecting group can be removed after cyclization.
-
Catalyst Control: Certain catalysts may exhibit a preference for one of the amino groups, leading to improved regioselectivity. Screening different Lewis or Brønsted acid catalysts is recommended.
3. Purification of Regioisomers:
-
If a mixture of isomers is unavoidable, their separation is often challenging due to similar polarities.[4][5]
-
Chromatography: Careful optimization of column chromatography conditions (e.g., gradient elution, different solvent systems) is often necessary. Preparative HPLC can also be an effective, albeit more expensive, option.[6]
-
Crystallization: Fractional crystallization can sometimes be used to separate regioisomers if they have sufficiently different solubilities.
Decision Tree for Managing Regioisomers
Caption: Decision-making process for handling regioisomeric products.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for purifying fluorinated benzimidazoles?
A1: Purification of fluorinated benzimidazoles often requires a combination of techniques. Due to their often crystalline nature, recrystallization is a good first step to remove major impurities. However, to remove persistent impurities and separate regioisomers, column chromatography is typically necessary.[4] Given the often-similar polarities of byproducts and isomers, a shallow solvent gradient and careful monitoring of fractions are recommended. In some cases, treatment with activated carbon can help remove colored impurities.[2]
Q2: How does the position of the fluorine substituent affect the synthesis?
A2: The position of the fluorine atom has a significant electronic effect.[1] A fluorine atom ortho to an amino group will have the strongest deactivating effect on that amine due to proximity. A fluorine atom at the 4- or 5-position of the o-phenylenediamine will influence the two amino groups differently, leading to regioselectivity challenges. The electronic nature of the fluorine substituent can also impact the stability of intermediates and the overall reaction rate.
Q3: Are there any specific safety precautions to consider when working with fluorinated precursors?
A3: Standard laboratory safety practices should always be followed. Some fluorinated organic compounds can have higher toxicity profiles than their non-fluorinated analogs, and their metabolic pathways can be different. Always consult the Safety Data Sheet (SDS) for all starting materials and handle them in a well-ventilated fume hood. Pay particular attention to the potential for the release of HF gas under harsh reaction or decomposition conditions.
Q4: Can I use the same reaction conditions for a trifluoromethyl (-CF3) substituted benzimidazole synthesis as for a fluoro-substituted one?
A4: Not necessarily. The trifluoromethyl group is a much stronger electron-withdrawing group than a single fluorine atom.[7] This will significantly decrease the nucleophilicity of the o-phenylenediamine, making the condensation step even more challenging. You will likely need more forcing conditions (higher temperatures, stronger catalysts, longer reaction times) for a -CF3 substituted starting material compared to a fluoro-substituted one.
Key Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 2-Substituted Fluorinated Benzimidazole
This protocol provides a general starting point for the synthesis of a 2-substituted fluorinated benzimidazole from a fluorinated o-phenylenediamine and an aldehyde.
Materials:
-
Fluorinated o-phenylenediamine (1.0 eq)
-
Substituted aldehyde (1.05 eq)
-
Catalyst (e.g., p-toluenesulfonic acid, 10 mol%)[8]
-
Solvent (e.g., ethanol, toluene, or DMF)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the fluorinated o-phenylenediamine (1.0 eq) and the chosen solvent.
-
Begin stirring and purge the flask with an inert gas for 10-15 minutes.
-
Add the substituted aldehyde (1.05 eq) to the mixture.
-
Add the catalyst (e.g., p-TsOH, 10 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data Summary
The following table provides a comparative overview of reaction conditions and yields for the synthesis of benzimidazoles, highlighting the influence of substituents.
| Starting o-Phenylenediamine | Aldehyde/Carboxylic Acid | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| o-Phenylenediamine | Benzaldehyde | None | Water | 75 | 12 | 85 | [3] |
| 4-Nitro-o-phenylenediamine | Phenoxyacetic Acid | H2SO4 | Dioxane | Reflux | 6 | 70-80 | [3] |
| o-Phenylenediamine | Substituted Benzaldehydes | L-Proline | Ethanol | RT | 2-4 | 90-95 | [3] |
| 4-Fluoro-1,2-phenyldiamine | 1,8-naphthalenedicarboxylic anhydride | Acetic Acid | Acetic Acid | 120 | 6 | 23 (total isomers) | [4] |
References
-
Importance of Fluorine in Benzazole Compounds. Molecules. [Link]
- Technical Support Center: Troubleshooting Benzimidazole Synthesis. Benchchem.
- A comparative study of substituted o-phenylenediamine reactivity in condens
-
Importance of Fluorine in Benzazole Compounds. ResearchGate. [Link]
-
Synthesis of Some of Fluorinated Benzimidazole Nucleosides. International Journal of Chemistry. [Link]
- Study on Benzimidazole: A Comprehensive Review. IJFMR.
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties. ResearchGate. [Link]
-
Synthesis, isolation and characterisation of fluorinated-benzimidazoisoquinoline regioisomers. UQ eSpace. [Link]
-
How to separate these regioisomers?. Reddit. [Link]
-
Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). ResearchGate. [Link]
-
Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]
-
Synthesis, isolation and characterisation of fluorinated-benzimidazoisoquinoline regioisomers. ResearchGate. [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. [Link]
- Fluorinated benzimidazoles for medicinal chemistry and new m
-
Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science. [Link]
-
Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed. [Link]
-
Synthetic Strategies to Access Fluorinated Azoles. PMC. [Link]
-
Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis. PubMed. [Link]
- On the regioselective molecular sieves-promoted oxidative three-component synthesis of fused-benzimidazoles from $\beta $-ketoesters. Comptes Rendus de l'Académie des Sciences.
-
Targeted Enzyme Modifications Enable Regioselective Biosynthesis of Fluorinated Polyketides. PMC. [Link]
-
A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. reddit.com [reddit.com]
- 6. Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Optimizing Coupling Reactions for 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole Analogs
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions on 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile scaffold in their synthetic programs. The unique electronic and steric properties of this substrate—namely, the electron-rich benzoimidazole core, the deactivating effect of the fluorine atom, the bulky N-tert-butyl group, and the reactive C-Br bond—present specific challenges and opportunities in reaction optimization.
This document provides in-depth troubleshooting guides, detailed experimental protocols, and data-driven recommendations to help you navigate the complexities of forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with this important heterocyclic building block.
Reaction Selection Guide
Choosing the appropriate cross-coupling reaction is the first critical step. The decision depends on the type of bond you intend to form at the C5 position. The following decision tree and table provide a high-level guide.
Caption: Decision tree for selecting the appropriate coupling reaction.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the benzoimidazole core and various aryl or vinyl partners. However, challenges can arise.
Question 1: My Suzuki coupling reaction shows low or no conversion. What are the likely causes and solutions?
Low yield is a frequent issue, often stemming from suboptimal catalyst activation, inefficient transmetalation, or reagent degradation.[1][2]
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| Inactive Catalyst System | The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[1][3] For this sterically hindered and electronically complex substrate, standard ligands like PPh₃ may be insufficient. Solution: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos ) which are known to accelerate both oxidative addition and reductive elimination for challenging substrates.[2][4] Consider using air-stable, well-defined Pd(II) precatalysts (e.g., XPhos Pd G3) that reliably generate the active monoligated Pd(0) species in situ.[5] |
| Ineffective Base / Poor Transmetalation | The base is critical for activating the boronic acid to form a boronate species, which facilitates the key transmetalation step.[2][6] Weak or poorly soluble bases can stall the catalytic cycle. Solution: Screen a panel of bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often superior for heteroaromatic substrates.[4][7] Using a biphasic solvent system (e.g., Dioxane/Water) with K₃PO₄ can be highly effective.[7][8] |
| Boronic Acid Instability (Protodeboronation) | Boronic acids can be susceptible to hydrolysis (protodeboronation), where the C-B bond is cleaved to form an arene byproduct, especially at elevated temperatures or with certain bases.[9][10] Solution: Use a boronic ester (e.g., a pinacol ester) or a potassium organotrifluoroborate salt, which often exhibit greater stability and undergo a "slow release" of the boronic acid under reaction conditions, minimizing side reactions.[11][12] Ensure the reaction is run under a strict inert atmosphere, as oxygen can also promote boronic acid homocoupling.[10] |
| Steric Hindrance | The N-1 tert-butyl group imposes significant steric bulk around the C-Br bond, potentially hindering the approach of the palladium catalyst. Solution: In addition to using bulky ligands (which paradoxically helps by promoting the formation of a more accessible monoligated Pd(0) species), ensure adequate thermal energy. A temperature screen from 80 °C to 110 °C is recommended. |
Question 2: I'm observing significant debromination of my starting material. How can I prevent this?
Debromination (hydrodehalogenation) is a common side reaction where the bromine atom is replaced by hydrogen.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| Competitive Reaction Pathway | This side reaction can compete with the desired C-C bond formation, particularly if the catalytic cycle is slow.[13] Solution: The strategies to increase the rate of the main Suzuki reaction (see Q1) are the best defense. A more active catalyst system (e.g., using XPhos or SPhos) will favor the desired cross-coupling over the slower debromination pathway.[14] |
| Base and Solvent Effects | Certain base and solvent combinations can promote this side reaction. Solution: If using a strong alkoxide base like NaOtBu, consider switching to a carbonate or phosphate base (K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure your boronic acid is of high purity, as impurities can sometimes facilitate decomposition pathways. |
Troubleshooting Guide: Buchwald-Hartwig Amination
This reaction is paramount for installing amine functionalities, creating C-N bonds that are crucial in many pharmaceutical compounds.
Question 1: My Buchwald-Hartwig amination is sluggish and gives low yields. What should I optimize?
The success of this reaction is highly dependent on the interplay between the ligand, base, and amine coupling partner.[13]
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| Ligand-Substrate Mismatch | The N-heterocyclic core of the benzoimidazole can act as an inhibitory ligand itself, poisoning the catalyst.[8][15] Furthermore, the steric bulk of the tert-butyl group requires a carefully chosen ligand. Solution: Use bulky, electron-rich biarylphosphine ligands specifically developed for challenging C-N couplings. Josiphos-type ligands or Buchwald ligands like XPhos and tBuXPhos are excellent starting points.[16] N-heterocyclic carbene (NHC) ligands can also be highly effective for coupling with coordinating heterocycles.[15][17] |
| Inappropriate Base | A strong, non-nucleophilic base is required to deprotonate the amine, but an overly reactive base can cause side reactions.[18] Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation.[5] If your substrate has base-sensitive functional groups, lithium bis(trimethylsilyl)amide (LiHMDS) can be a milder and effective alternative.[16] |
| Catalyst Inhibition/Deactivation | In addition to substrate coordination, the active Pd(0) catalyst is sensitive to oxygen.[3] Incomplete conversion that stalls over time is a classic sign of catalyst deactivation. Solution: Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Using a robust precatalyst can also mitigate early deactivation. |
| Amine Reactivity | Primary amines are generally more reactive than secondary amines. Sterically hindered secondary amines can be particularly challenging coupling partners. Solution: For difficult secondary amines, increasing the catalyst loading (from 2 mol% to 5 mol%) and reaction temperature may be necessary. Ligands like RuPhos are often designed for coupling with secondary amines.[16] |
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynylated benzoimidazoles, which are valuable intermediates for further functionalization.
Question 1: My Sonogashira reaction is not working, or I'm getting a lot of alkyne homocoupling (Glaser product). What's wrong?
This reaction is sensitive to both the catalyst system and the presence of oxygen. The formation of the Glaser side product is a tell-tale sign of suboptimal conditions.[19]
Caption: Troubleshooting workflow for the Sonogashira coupling.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| Oxygen Contamination | The copper(I) co-catalyst, essential in the traditional protocol, promotes the oxidative homocoupling of terminal alkynes in the presence of oxygen.[20] This is the primary cause of the Glaser side product. Solution: The most effective solution is to switch to a copper-free Sonogashira protocol .[19] These methods rely on a highly active palladium catalyst that can facilitate the cycle without a copper co-catalyst, thereby eliminating the Glaser pathway.[19] If using the traditional method, ensure all reagents, solvents, and the reaction vessel are meticulously degassed. |
| Inactive Palladium Catalyst | The Pd(0) active species must be generated and remain active.[21] For this substrate, a simple Pd/PPh₃ system may be insufficient. Solution: Use a more robust palladium precatalyst with a bulky, electron-rich ligand. This is especially important for copper-free conditions.[19][22] Modern monoligated precatalysts are highly effective.[22] |
| Inappropriate Base/Solvent | An amine base (e.g., Et₃N, i-Pr₂NH) is typically used to both deprotonate the alkyne and act as a solvent.[23] Solution: For copper-free reactions, a stronger base like cesium carbonate (Cs₂CO₃) in a solvent like DMF or Dioxane can be very effective. For sterically hindered substrates, ensure the solvent can fully dissolve all components at the reaction temperature. |
Detailed Experimental Protocols
The following protocols are robust starting points for optimization. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). All palladium-catalyzed reactions should be performed under an inert atmosphere.
Protocol 1: Suzuki-Miyaura Coupling (General Procedure)
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon (repeat 3 times). Add degassed 1,4-dioxane and degassed water to form a 4:1 mixture (e.g., 4 mL dioxane, 1 mL water per 1 mmol of substrate).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling (General Procedure)
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%), and a magnetic stir bar.[22]
-
Reagent Addition: Evacuate and backfill the flask with argon (3x). Add anhydrous, degassed solvent (e.g., DMSO), followed by the base (e.g., TMP or Cs₂CO₃, 2.0 equiv) and the terminal alkyne (1.2 equiv).[19][22]
-
Reaction: Stir the mixture at the desired temperature (start with room temperature, but heating to 60-80 °C may be required).[22] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous ammonium chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude material by flash column chromatography.
References
- Current time information in Pasuruan, ID. Google. Retrieved January 20, 2026.
-
Sonogashira coupling. Wikipedia. Retrieved January 20, 2026, from [Link]
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Cross-Coupling. BenchChem. Retrieved January 20, 2026.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem. Retrieved January 20, 2026.
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved January 20, 2026, from [Link]
- How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos. BenchChem. Retrieved January 20, 2026.
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. ACS Publications. Retrieved January 20, 2026, from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Buchwald–Hartwig amination. Wikipedia. Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
- Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates. BenchChem. Retrieved January 20, 2026.
- Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. BenchChem. Retrieved January 20, 2026.
-
Development of a Heteroleptic Palladium Catalyst for the Fluorination of Arylboronic Acids using Data Science Tools. PubMed. Retrieved January 20, 2026, from [Link]
- Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts.
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Retrieved January 20, 2026, from [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. ACS Publications. Retrieved January 20, 2026, from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds. ACS Publications. Retrieved January 20, 2026, from [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Retrieved January 20, 2026, from [Link]
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. Denovopharm. Retrieved January 20, 2026.
-
Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. Retrieved January 20, 2026, from [Link]
- Use of Base Metals in Suzuki Coupling. Denovopharm. Retrieved January 20, 2026.
- Investigating Reactivity and Selectivity in a Palladium-Catalyzed Heteroleptic Ligand System for Electrophilic Arene Fluorination.
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 20, 2026, from [Link]
-
Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds. ACS Publications. Retrieved January 20, 2026, from [Link]
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Thieme. Retrieved January 20, 2026.
- Minimizing side reactions in the Sonogashira coupling of benzothiadiazoles. BenchChem. Retrieved January 20, 2026.
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines. BenchChem. Retrieved January 20, 2026.
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Retrieved January 20, 2026, from [Link]
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Synform. Retrieved January 20, 2026.
- Role of tert-Butyl Hydroperoxide (TBHP) in Cross-Coupling Reactions.
- Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde. BenchChem. Retrieved January 20, 2026.
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. Retrieved January 20, 2026, from [Link]
-
Oxidative cross-dehydrogenative coupling (CDC) via C(sp2)–H bond functionalization: tert-butyl peroxybenzoate (TBPB)-promoted regioselective direct C-3 acylation/benzoylation of 2H-indazoles with aldehydes/benzyl alcohols/styrenes. National Institutes of Health. Retrieved January 20, 2026, from [Link]
- Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5. BenchChem. Retrieved January 20, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Cellular Assay Optimization and Validation for Benzimidazole Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with benzimidazole compounds in cellular assays. This guide is designed to provide expert-driven, field-proven insights to help you navigate the common and complex challenges associated with this important class of molecules. Our goal is to empower you with the knowledge to design, optimize, and validate robust and reproducible cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial hurdles when working with benzimidazole compounds in cell-based assays?
A1: The most frequent initial challenges with benzimidazole compounds stem from their physicochemical properties. Many derivatives exhibit poor aqueous solubility, which can lead to compound precipitation in your assay medium, inaccurate concentration assessments, and consequently, unreliable results.[1][2][3] Another primary concern is the potential for off-target effects and general cytotoxicity that may not be related to the specific biological target of interest.[1][4] Finally, the metabolic instability of some benzimidazoles can be a factor, where the compound is rapidly metabolized by the cells, leading to a decrease in the effective concentration over the course of the experiment.[5][6][7]
Q2: Why is it critical to select the appropriate cell line for my assay?
A2: The choice of cell line is fundamental to the biological relevance of your assay.[8][9] The selected cells should accurately represent the disease or target you are investigating.[8] For instance, if you are developing a cancer therapeutic, using a relevant cancer cell line is crucial.[8] It is also important to consider whether to use primary cells or immortalized cell lines, as this will impact the physiological relevance and reproducibility of your assay.[9]
Q3: What are the key parameters to consider during the initial assay development phase?
A3: During the initial development of a cell-based assay, several parameters need to be meticulously optimized to ensure robust and reproducible results. These include:
-
Cell Density and Viability: The number of cells seeded per well can significantly impact the assay window and variability.[10]
-
Incubation Time: The duration of compound exposure should be sufficient to elicit a measurable biological response without causing excessive cytotoxicity.
-
Media Composition: Components in the cell culture medium can interact with your compound or affect cell health.
-
Compound Vehicle Concentration: The concentration of the solvent used to dissolve the benzimidazole (e.g., DMSO) should be optimized to avoid solvent-induced toxicity.[10]
Q4: What is the importance of a "fit-for-purpose" assay validation?
A4: A "fit-for-purpose" validation ensures that your assay is reliable for its intended application, whether it's for initial hit screening, lead optimization, or potency testing for lot release.[8][11] The level of validation will depend on the stage of your drug discovery program.[12] For early-stage discovery, the focus may be on reproducibility and robustness, while for later-stage development, a more comprehensive validation according to regulatory guidelines (e.g., FDA, EMA) is required.[12][13]
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments with benzimidazole compounds.
Issue 1: Compound Solubility and Precipitation
Q: I'm observing compound precipitation in my assay plates. How can I address this?
A: This is a very common issue with benzimidazole derivatives. Here’s a systematic approach to troubleshoot and resolve it:
Step 1: Assess Compound Solubility Before proceeding with cellular assays, determine the aqueous solubility of your benzimidazole compound in the assay medium.
Protocol: Aqueous Solubility Assessment
-
Prepare a high-concentration stock solution of your benzimidazole compound in a suitable organic solvent (e.g., 10 mM in 100% DMSO).
-
Serially dilute the stock solution in the assay medium to create a range of concentrations above and below the expected therapeutic range.
-
Incubate the solutions under the same conditions as your cellular assay (e.g., 37°C, 5% CO2) for a relevant period.
-
Visually inspect for precipitation under a microscope.
-
Quantify the soluble fraction by centrifuging the samples and measuring the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Step 2: Optimization Strategies Based on your solubility assessment, you can employ several strategies:
| Strategy | Rationale |
| Lower the final DMSO concentration | While DMSO is an excellent solvent, high concentrations can be toxic to cells. Aim for a final concentration of ≤0.5%. |
| Use a co-solvent | In some cases, a mixture of solvents (e.g., DMSO and ethanol) can improve solubility. However, this needs to be carefully validated for cell toxicity. |
| Formulation Approaches | For lead compounds, consider formulation strategies like creating solid dispersions or using cyclodextrin complexes to enhance solubility.[2] |
| Salt Formation | Converting the benzimidazole to a salt form can significantly improve its aqueous solubility.[2][3] |
Step 3: Workflow for Addressing Solubility Issues
Caption: Deconstructing the assay workflow to identify sources of variability.
Step 2: Systematic Troubleshooting
-
Cell-Related:
-
Standardize Cell Culture: Use cells within a narrow passage number range. Ensure high cell viability (>95%) before seeding.
-
Optimize Seeding Density: Perform a cell titration experiment to find the optimal cell density that gives a robust signal-to-background ratio.
-
-
Compound-Related:
-
Verify Stock Concentration: Periodically check the concentration of your stock solutions.
-
Assess Compound Stability: Some benzimidazoles can be unstable in solution. Assess the stability of your compound in the assay medium over the duration of the experiment.
-
-
Assay Plate-Related:
-
Mitigate Edge Effects: Avoid using the outer wells of the plate, or fill them with sterile medium or PBS.
-
Ensure Uniform Seeding: Mix the cell suspension thoroughly before and during plating.
-
-
Assay Readout-Related:
-
Reagent Quality Control: Use fresh reagents and validate new lots.
-
Instrument Calibration: Ensure the plate reader is properly calibrated and maintained.
-
Issue 3: Unexpected Cytotoxicity or Off-Target Effects
Q: My benzimidazole compound is showing potent cytotoxicity, but I suspect it's not due to inhibition of my primary target. How can I investigate this?
A: This is a critical question in drug discovery. Distinguishing between on-target and off-target effects is essential.
Step 1: Orthogonal Assays Use an orthogonal assay that measures the same biological outcome but with a different detection technology. [14]For example, if your primary assay measures cell viability via a metabolic readout (e.g., MTT), a secondary assay could measure cell membrane integrity (e.g., LDH release). [14] Step 2: Counterscreens Employ counterscreens to identify common off-target activities. [15]This could include screening against a panel of known promiscuous targets or using a cell line that does not express your target of interest.
Step 3: Target Engagement Assays Directly measure the interaction of your compound with its intended target within the cell. Techniques like cellular thermal shift assays (CETSA) can confirm target engagement.
Step 4: Structure-Activity Relationship (SAR) Analysis Synthesize and test analogs of your compound. A clear SAR, where small changes in the compound structure lead to predictable changes in activity, provides strong evidence for on-target activity.
Step 5: Investigating Off-Target Mechanisms
Caption: Decision tree for investigating unexpected cytotoxicity.
Assay Validation Protocols
A robust validation process is essential to ensure that your assay is accurate, precise, and reproducible. [9][11]
Protocol: Cytotoxicity Assay (MTT-based)
This protocol outlines a standard MTT assay to determine the cytotoxic effects of benzimidazole compounds. [16][17][18]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment. [19]
-
-
Compound Treatment:
-
Prepare serial dilutions of your benzimidazole compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls (e.g., 0.5% DMSO) and positive controls (e.g., doxorubicin). [16] * Incubate for a specified duration (e.g., 48 or 72 hours). [16]
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Gently shake the plate to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Validation Parameters
The following table summarizes key validation parameters that should be assessed for a cell-based potency assay.
| Parameter | Description | Acceptance Criteria (Example) |
| Precision | The closeness of agreement between a series of measurements. [8][20] | Intra-assay and inter-assay coefficient of variation (CV) ≤ 20%. |
| Accuracy | The closeness of the measured value to the true value. [8][20] | The mean calculated concentration should be within 80-120% of the nominal concentration. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. [9][20] | R² value of the dose-response curve ≥ 0.98. |
| Robustness | The capacity of the assay to remain unaffected by small, deliberate variations in method parameters. [20][21] | Consistent results with minor changes in cell density, incubation time, etc. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. [9][20] | No interference from the vehicle or related but inactive compounds. |
References
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
- Al-Ostath, A., et al. (2024). Benzimidazole-based small molecules as anticancer agents targeting telomeric G-quadruplex and inhibiting telomerase enzyme. PMC.
-
Creative Bioarray. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
- Kralj, M., et al. (2020). Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles. PMC.
-
Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Retrieved from [Link]
- Denker, A., & O'Mahony, A. (2020). Chapter 2: Development and Validation of Disease Assays for Phenotypic Screening. In B. Isherwood & A. Augustin (Eds.), Phenotypic Drug Discovery. The Royal Society of Chemistry.
-
National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
- Abdel-Maksoud, M. S., et al. (2021). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. ACS Omega, 7(1), 875-899.
- Anonymous. (2024). Current Achievements of Benzimidazole: A Review.
- Islam, M. R., et al. (2021).
- El-Sayed, N., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2167017.
- El-Naggar, A. M., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 470.
- Abdel-Meguid, M., et al. (2023). Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity. Molecules, 28(1), 425.
- Kumar, D., et al. (2022).
-
ResearchGate. (n.d.). Examples of benzimidazole‐based drugs that have been marketed. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link]
-
Eurofins. (n.d.). Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). Retrieved from [Link]
-
Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. Retrieved from [Link]
-
BioProcess International. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. Retrieved from [Link]
-
ResearchGate. (2016). Benzimidazole based Pt(II) complexes with better normal cell viability than cisplatin: Synthesis, substitution behavior, cytotoxicity, DNA binding and DFT study. Retrieved from [Link]
- Stoyanova, A. M., et al. (2022). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PMC.
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
- Gottschall, D., Theodorides, V., & Wang, R. (1990). The metabolism of benzimidazole anthelmintics. Parasitology Today, 6(4), 115-124.
- da Silva, L. F., et al. (2024). Structure-Metabolism Relationships of Benzimidazole Derivatives with anti-Trypanosoma cruzi Activity for Chagas Disease. ChemMedChem.
- Anonymous. (2025).
-
Aldevron. (n.d.). Potency Assay Guide. Retrieved from [Link]
- Morais, M., & Soares, E. (1993). In vitro metabolism of 2-(5-ethylpyridin-2-yl)benzimidazole. Xenobiotica, 23(10), 1145-1151.
- Kumar, A., et al. (2023). Recent advances of benzimidazole as anticancer agents. Archiv der Pharmazie.
- Anonymous. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts.
-
U.S. Food and Drug Administration. (2011). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. Retrieved from [Link]
- El-Sayed, N., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. PMC.
-
Wikipedia. (n.d.). 25N-NBOMe. Retrieved from [Link]
- Al-Masoudi, N. A., et al. (2024).
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
Quinta Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Retrieved from [Link]
Sources
- 1. Benzimidazole-based small molecules as anticancer agents targeting telomeric G-quadruplex and inhibiting telomerase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts [mdpi.com]
- 4. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The metabolism of benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Metabolism Relationships of Benzimidazole Derivatives with anti-Trypanosoma cruzi Activity for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. marinbio.com [marinbio.com]
- 9. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 10. skandalifesciences.com [skandalifesciences.com]
- 11. dispendix.com [dispendix.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. fda.gov [fda.gov]
- 14. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. propharmagroup.com [propharmagroup.com]
- 21. bioprocessintl.com [bioprocessintl.com]
minimizing impurities in the synthesis of halogenated benzimidazoles
Technical Support Center: Synthesis of Halogenated Benzimidazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of halogenated benzimidazoles. This guide is designed to provide you, the research and development professional, with in-depth, field-proven insights to overcome common challenges in synthesizing these critical pharmaceutical scaffolds. Purity is paramount, as even minor impurities can significantly impact downstream applications, from biological screening to API performance. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: From Reaction Crude to Pure Compound
This section addresses specific, common issues encountered during the synthesis and purification of halogenated benzimidazoles in a practical question-and-answer format.
Question 1: My crude reaction mixture is a dark, tarry color, not the expected solid precipitate. What happened and can I salvage the product?
Answer: Dark coloration, particularly brown or black tar, is almost always indicative of oxidation, primarily of the o-phenylenediamine starting material. This is a frequent issue when reactions are exposed to air at elevated temperatures.
-
Causality: o-Phenylenediamines are highly susceptible to aerobic oxidation, forming intensely colored polymeric impurities. The rate of oxidation increases with temperature and pH.
-
Immediate Action: While salvaging the product can be difficult, it is not impossible. Attempt to dissolve a small portion of the crude material in a solvent like ethyl acetate and analyze via TLC or HPLC to see if any desired product is present. If a significant amount of product exists, a challenging column chromatography purification on silica gel may be required.[1]
-
Preventative Protocol:
-
Use High-Purity Starting Materials: Consider using o-phenylenediamine dihydrochloride, which is more stable against oxidation and can lead to reduced color impurities.[2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, especially during heating steps.[1]
-
Temperature Control: Avoid excessive heating. Run small-scale trials to determine the minimum temperature required for the reaction to proceed to completion.
-
Acidic Conditions: Maintaining acidic conditions (e.g., using 4N HCl as a solvent) during the condensation step helps protect the diamine from oxidation.[3][4]
-
Question 2: My HPLC/LC-MS analysis shows a peak with a mass corresponding to a di-halogenated product. How can I prevent this over-halogenation?
Answer: The formation of di- or even tri-halogenated species is a common side reaction, particularly when the benzimidazole ring itself is the target for halogenation.
-
Causality: The benzimidazole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. Once the first halogen is installed, the ring may still be sufficiently activated for a second halogenation to occur, leading to positional isomers of the di-halogenated product.[5]
-
Preventative Protocol:
-
Control Stoichiometry: Use the halogenating agent (e.g., SO₂Cl₂, NBS, Br₂) in a precise stoichiometric amount, typically 1.0 to 1.05 equivalents. Avoid large excesses.
-
Lower Reaction Temperature: Perform the halogenation at the lowest possible temperature that allows the reaction to proceed. Often, starting at 0-5 °C and allowing the reaction to slowly warm to room temperature is effective.[6]
-
Slow Addition: Add the halogenating agent dropwise or portion-wise over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
Choice of Halogenating Agent: For sensitive substrates, use a milder halogenating agent. For example, N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are often more controllable than Cl₂ or Br₂ gas.
-
Question 3: I'm observing a significant byproduct that is double the mass of my expected product, especially when using an aldehyde in the synthesis. What is this and how do I avoid it?
Answer: You are likely forming a 1,2-disubstituted benzimidazole. This occurs when a second molecule of the aldehyde reacts with the N-H of the newly formed 2-substituted benzimidazole.
-
Causality: The initial condensation of o-phenylenediamine with one molecule of aldehyde forms the 2-substituted benzimidazole. The remaining N-H proton is acidic and can be deprotonated or the nitrogen can act as a nucleophile, attacking another molecule of the aldehyde. This forms a carbinolamine intermediate which then dehydrates to the 1,2-disubstituted product. This side reaction is often catalyzed by Lewis acids.[7]
-
Preventative Protocol:
-
Control Stoichiometry: The most critical factor is the ratio of diamine to aldehyde. To favor the mono-substituted product, a ratio of diamine to aldehyde of 4:1 has been shown to be effective, though this is not atom-economical.[7] A more practical approach is to use a slight excess of the diamine (e.g., 1.1 equivalents) and carefully monitor the reaction.
-
Avoid Certain Catalysts: Strong Lewis acid catalysts can promote the formation of the 1,2-disubstituted byproduct.[7] Consider catalyst-free conditions or milder oxidative cyclization methods if this is a persistent issue.[8]
-
Reaction Conditions: Running the reaction under milder conditions (lower temperature, shorter reaction time) can help minimize the formation of this byproduct.
-
Workflow Diagram: Impurity Formation Pathways
Caption: Key pathways in halogenated benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose analytical techniques for monitoring reaction progress and assessing final purity?
A1: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of the product.[9][10]
-
High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative analysis. A UV detector is standard. Developing a good HPLC method is crucial for accurately determining the purity percentage and detecting closely-eluting impurities.[11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown peaks. It provides the molecular weight of impurities, which is a critical first step in structure elucidation.[11][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your final product and can be used to identify major impurities if their concentration is high enough.[1][11]
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent should dissolve your crude product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.
-
Solubility Testing: Test small batches of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, water, or mixtures).
-
Common Choices: Ethanol, ethyl acetate, and their mixtures with water or hexanes are common for benzimidazole derivatives.[1][14]
-
Procedure: Dissolve the crude material in a minimum amount of the hot solvent. If colored impurities are present, you can add a small amount of activated carbon and hot-filter the solution. Allow the solution to cool slowly to form well-defined crystals. Cool further in an ice bath before filtering to maximize yield.
Q3: Can I use microwave synthesis for these reactions, and what are the advantages?
A3: Yes, microwave-assisted synthesis is frequently used for benzimidazole derivatives and offers significant advantages.
-
Reduced Reaction Time: Reactions that take several hours with conventional heating can often be completed in minutes.[2][15]
-
Improved Yields: The rapid and uniform heating can sometimes lead to cleaner reactions and higher yields.[2]
-
Efficiency: Allows for rapid screening of reaction conditions to find the optimal parameters. It's important to note that direct translation from a conventional to a microwave protocol may require some optimization of temperature and time.
Key Protocols & Data Tables
Protocol 1: Synthesis of 2-(Chloromethyl)benzimidazole (Phillips Method)
This protocol is a classic example of benzimidazole synthesis via condensation with a carboxylic acid derivative.[3][4]
Materials:
-
o-Phenylenediamine (10.8 g, 0.1 mol)
-
Chloroacetic acid (14.2 g, 0.15 mol)
-
4N Hydrochloric Acid (100 mL)
-
Ammonia solution (concentrated)
-
Deionized water
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add o-phenylenediamine (10.8 g), chloroacetic acid (14.2 g), and 4N hydrochloric acid (100 mL).
-
Heat the mixture to reflux (approx. 100-110 °C) with stirring for 1.5 to 3 hours. Monitor the reaction by TLC until the o-phenylenediamine is consumed.
-
Allow the reaction mixture to cool to room temperature. It may be left to stand overnight, which can improve crystallization.[4]
-
Pour the cooled reaction mixture into a beaker containing 200 mL of cold water with vigorous stirring.
-
Slowly add concentrated ammonia solution dropwise to neutralize the mixture. The product will begin to precipitate. Continue adding ammonia until the pH of the solution is 8-9.
-
Stir the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual salts.
-
Dry the product under vacuum to yield 2-(chloromethyl)benzimidazole.
Protocol 2: General Purification by Column Chromatography
Procedure:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding the silica, and evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). A common starting point is a 3:1 hexane:ethyl acetate mixture.[1]
-
Loading: Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified halogenated benzimidazole.
Table 1: Common Impurities and Mitigation Strategies
| Impurity Type | Potential Cause | Recommended Preventative Action |
| Unreacted Starting Material | Incomplete reaction (insufficient time, temp, or catalyst). | Monitor reaction by TLC/HPLC; ensure proper stoichiometry and reaction conditions. |
| Colored/Polymeric Byproducts | Oxidation of o-phenylenediamine. | Use inert atmosphere; use dihydrochloride salt of diamine; avoid excessive heat.[1][2] |
| Over-halogenation | Excess halogenating agent; harsh conditions. | Use precise stoichiometry (1.0-1.05 eq); add reagent slowly at low temperature. |
| 1,2-Disubstituted Byproduct | Reaction of product with excess aldehyde. | Use a slight excess of diamine; avoid strong Lewis acid catalysts.[7] |
| N-Oxide | Unintended oxidation of imidazole nitrogen. | Use an inert atmosphere; avoid strong, non-specific oxidants.[16] |
| Residual Solvents | Incomplete drying or entrapment in crystals. | Dry final product thoroughly under high vacuum, potentially with gentle heating.[17] |
Workflow Diagram: General Purification Strategy
Caption: A typical workflow for the purification of halogenated benzimidazoles.
References
- CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents.
-
Benzimidazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molbank, 2022. Available at: [Link]
- EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents.
-
Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. International Journal of Creative Research Thoughts, 2023. Available at: [Link]
-
Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. ResearchGate. Available at: [Link]
-
Synthesis of 2-(trichloromethyl)benzimidazole - PrepChem.com. Available at: [Link]
-
Halogenation of Substituted Benzimidazoles. Nitration of the Resulting Halobenzimidazoles. Semantic Scholar. Available at: [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. Available at: [Link]
-
2: Alkylation of benzimidazole Halogenation: 1-chloro-2,5 or... - ResearchGate. Available at: [Link]
-
Study on the synthesis and its mechanism for benzimidazole derivatives - ResearchGate. Available at: [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. Available at: [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - Beilstein Journals. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH. Available at: [Link]
-
Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed. Available at: [Link]
-
One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool - NIH. Available at: [Link]
-
Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis - MDPI. Available at: [Link]
-
2: Alkylation of benzimidazole Halogenation: 1-chloro-2,5 or... - ResearchGate. Available at: [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. Pharmaspire. Available at: [Link]
-
Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities - Impactfactor. Available at: [Link]
- CA2269053A1 - Crystals of benzimidazole derivatives and their production - Google Patents.
-
Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles - PMC - PubMed Central. Available at: [Link]
-
Benzimidazole - Wikipedia. Available at: [Link]
-
Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. Available at: [Link]
-
Preparation of benzimidazole N-oxides by a two-step continuous flow process. ResearchGate. Available at: [Link]
-
Acid-base equilibria present in benzimidazole N-oxide derivatives. - ResearchGate. Available at: [Link]
-
Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - PubMed. Available at: [Link]
-
Preparation of benzimidazole N -oxides by a two-step continuous flow process - SciSpace. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC - NIH. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 4. Synthesis routes of 2-(Chloromethyl)benzimidazole [benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 8. Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
- 14. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CA2269053A1 - Crystals of benzimidazole derivatives and their production - Google Patents [patents.google.com]
Validation & Comparative
A Researcher's Guide to Characterizing 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole as a Potential Kinase Inhibitor
This guide provides a comprehensive experimental framework for characterizing the potential kinase inhibitory activity of the novel compound, 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole. Recognizing the current lack of public data on this molecule's biological effects[1], we propose a systematic approach to evaluate its efficacy and selectivity in comparison to well-established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new therapeutic agents.
Our investigation will benchmark the performance of this compound against three archetypal kinase inhibitors, each representing a distinct inhibitory profile:
-
Staurosporine: A natural product known for its potent, broad-spectrum inhibition of a wide range of protein kinases.[2]
-
Dasatinib: A multi-targeted tyrosine kinase inhibitor primarily used in cancer therapy, with notable activity against BCR-ABL and SRC family kinases.[3][4]
-
Vemurafenib: A highly specific inhibitor of the mutated BRAF V600E kinase, a key driver in certain types of melanoma.[5][6]
By comparing the novel compound to these standards, we can gain valuable insights into its potential mechanism of action, therapeutic utility, and future development trajectory.
Comparative Inhibitor Profiles
A foundational understanding of the chosen reference inhibitors is crucial for contextualizing the experimental outcomes of our novel compound.
| Inhibitor | Type | Primary Targets | Mechanism of Action |
| Staurosporine | Broad-Spectrum | Protein Kinase C (PKC), Cyclin-Dependent Kinases (CDKs), and others[2][7] | Competes with ATP for binding to the kinase catalytic site.[2] |
| Dasatinib | Multi-Targeted | BCR-ABL, SRC family kinases, c-KIT, EPHA2, PDGFRβ[3][4] | Binds to both the active and inactive conformations of the ABL kinase domain, overcoming resistance to other inhibitors.[3][4] |
| Vemurafenib | Specific | BRAF V600E mutant kinase[5][6] | Selectively inhibits the mutated BRAF kinase, blocking the MAPK/ERK signaling pathway.[5][8] |
Proposed Experimental Workflow
To thoroughly characterize this compound, we propose a multi-tiered experimental approach, progressing from in vitro biochemical assays to cell-based functional studies.
Caption: Proposed experimental workflow for characterizing a novel kinase inhibitor.
Part 1: In Vitro Kinase Inhibition Assays
The initial step is to ascertain the direct inhibitory effect of this compound on a diverse panel of kinases. This will provide a preliminary understanding of its potency and selectivity.
Experimental Protocol: Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to measure the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[9][10]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound, Staurosporine, Dasatinib, and Vemurafenib in 100% DMSO.
-
Perform a serial 1:3 dilution to create a 10-point dose-response curve, starting from 1 mM.[9]
-
Include a DMSO-only control.
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of each diluted compound or DMSO control.
-
Add 2.5 µL of the selected kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[9]
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.[9]
-
-
ADP Detection:
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Rationale for Kinase Selection: The initial screening panel should include a broad representation of the human kinome. Based on the profiles of our reference compounds, we recommend including kinases such as ABL1, SRC, BRAF (wild-type and V600E mutant), and members of the PKC and CDK families.
Part 2: Cell-Based Proliferation Assays
Following the identification of target kinases, the next logical step is to evaluate the compound's effect on the proliferation of cancer cell lines known to be dependent on these kinases.
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12]
-
Cell Plating:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound and the reference inhibitors for 72 hours.
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Rationale for Cell Line Selection: The choice of cell lines is critical for a meaningful comparison. We suggest a panel that includes:
-
K562: A chronic myeloid leukemia cell line expressing the BCR-ABL fusion protein, sensitive to Dasatinib.[14]
-
A375: A malignant melanoma cell line with the BRAF V600E mutation, sensitive to Vemurafenib.
-
HeLa: A cervical cancer cell line, as a general cancer cell line for assessing broad anti-proliferative effects, often sensitive to Staurosporine.
Part 3: Western Blot Analysis of Signaling Pathways
To confirm that the observed anti-proliferative effects are due to the inhibition of the intended kinase targets, we will perform Western blot analysis to examine the phosphorylation status of key downstream signaling proteins.[15][16]
Caption: Simplified signaling pathways targeted by Vemurafenib and Dasatinib.
Experimental Protocol: Western Blotting
-
Cell Lysis:
-
Treat selected cell lines with this compound and reference inhibitors at their respective IC50 concentrations for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[17]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. The choice of antibodies will depend on the signaling pathway being investigated (e.g., anti-phospho-ERK, anti-phospho-STAT5).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Rationale for Pathway Analysis:
-
For cells treated with the novel compound and Vemurafenib, we will probe for phosphorylated and total levels of MEK and ERK to assess the inhibition of the MAPK pathway.[5]
-
For cells treated with the novel compound and Dasatinib, we will examine the phosphorylation of STAT5, a downstream target of BCR-ABL.[18]
-
For a broader analysis, we can also look at markers of apoptosis such as cleaved PARP and cleaved Caspase-3.
Data Interpretation and Comparative Analysis
The data generated from these experiments will allow for a robust comparison of this compound with the known inhibitors.
-
IC50 Comparison Table: The IC50 values from the in vitro kinase assays and cell proliferation assays will be tabulated for a direct comparison of potency.
-
Selectivity Profile: The kinase panel screening data will reveal the selectivity of the novel compound, which can be compared to the broad-spectrum activity of Staurosporine, the multi-targeted profile of Dasatinib, and the high specificity of Vemurafenib.
-
Signaling Pathway Inhibition: The Western blot results will provide mechanistic insights into how the compound exerts its anti-proliferative effects and whether it acts on the expected signaling pathways.
Conclusion
The proposed experimental framework provides a rigorous and systematic approach to characterize the kinase inhibitory profile of the novel compound this compound. By conducting these comparative studies, we can elucidate its potency, selectivity, and mechanism of action, thereby providing a solid foundation for its further development as a potential therapeutic agent. This guide emphasizes the importance of a multi-faceted experimental design that combines biochemical and cell-based assays to generate a comprehensive and reliable dataset for informed decision-making in the drug discovery process.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib?
- GlpBio. (2023, October 24). Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges. YouTube.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Vemurafenib?
- ChemicalBook. (2024, March 29). Dasatinib: Mechanism of action and Safety.
- Song, L., et al. (2011). Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. BMC Cancer, 11, 33.
- Ascierto, P. A., et al. (2012). Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. Drugs, 72(17), 2229-2242.
- Flaherty, K. T. (2012). Vemurafenib: A First in Class Serine-Threonine Protein Kinase Inhibitor for the Treatment of Malignant Melanoma With Activating BRAF Mutations. Clinical Cancer Research, 18(6), 1586-1591.
- Pharmacology Lectures. (2025, January 3). Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube.
- Chun, J. S., et al. (2001). Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation. British Journal of Pharmacology, 134(1), 53-62.
- Kariya, K., et al. (2020). Kinase activity-tagged western blotting assay.
- Kariya, K., et al. (2020). Kinase Activity-Tagged Western Blotting Assay. Biotechnology and Applied Biochemistry, 67(4), 578-584.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- National Center for Biotechnology Information. (2025, May 4). Vemurafenib. StatPearls.
- BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine.
- Zhang, J., et al. (2012). Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. ACS Chemical Biology, 7(3), 461-469.
- Sacco, F., et al. (2012). Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases. Methods in Molecular Biology, 858, 269-281.
- BenchChem. (n.d.). An In-depth Technical Guide on the Core Mechanism of Action of Dasatinib, a Multi-Targeted Tyrosine Kinase Inhibitor.
- Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applic
- Zi, X., et al. (2000). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. Anticancer Research, 20(5A), 3245-3253.
- Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots.
- A review on macrocyclic kinase inhibitors in clinical trials. (n.d.). Int J Pharm Chem Anal.
- Protocol Online. (2009, February 2). Cell Proliferation Assay.
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- BioAssay Systems. (n.d.). Kinase.
- Jones, S. D., et al. (2010). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Eukaryotic Cell, 9(7), 1133-1141.
- Abcam. (n.d.). MTT assay protocol.
- Sigma-Aldrich. (n.d.). Cell Viability and Proliferation Assays.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
- Zambrano, J. N., et al. (2018). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. Oncotarget, 9(88), 35856-35868.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. (n.d.). MDPI.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Wikipedia. (n.d.). Janus kinase inhibitor.
- Labiotech.eu. (2025, March 26). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations.
- Open Exploration Publishing. (n.d.). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024).
- OmicsX. (n.d.). Approved Oncology Targeting Small Molecule Kinase Inhibitors. Drug Development Insights.
- ASBMB. (2025, March 18). Pan-kinase inhibitor for head and neck cancer enters clinical trials.
- TKI-28, a broad-spectrum tyrosine kinase inhibitor with anti-tumor and anti-angiogenic effects. (2005, May 1). AACR Journals.
- A comprehensive review of protein kinase inhibitors for cancer therapy. (n.d.). PMC.
- This compound. (n.d.).
- Synthesis and Biological Evaluation of a 5-6-5 Imidazole-Phenyl-Thiazole Based α-Helix Mimetic. (n.d.). PMC.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 4. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 5. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 6. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hps.com.au [hps.com.au]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. atcc.org [atcc.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases | Springer Nature Experiments [experiments.springernature.com]
- 16. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Kinase activity-tagged western blotting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzimidazoles in Drug Discovery
Introduction: The Benzimidazole Scaffold and the Strategic Role of Fluorine
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities, including anthelmintic, antiviral, and anticancer properties. This privileged structure, a fusion of benzene and imidazole rings, offers a versatile platform for interacting with diverse biological targets. The quest to optimize the pharmacological profile of benzimidazole-based drug candidates has led researchers to explore various chemical modifications. Among the most impactful of these is the strategic incorporation of fluorine atoms.
This guide provides a comparative analysis of fluorinated and non-fluorinated benzimidazoles, delving into the profound effects of fluorination on physicochemical properties, metabolic stability, and biological activity. We will explore the synthetic rationale, present comparative experimental data, and provide detailed protocols for synthesis and characterization, offering a comprehensive resource for researchers and drug development professionals.
The Impact of Fluorination: A Physicochemical Perspective
The substitution of hydrogen with fluorine, an isostere of similar size but vastly different electronic properties, imparts unique characteristics to the benzimidazole core. Understanding these effects is crucial for rational drug design.
-
Electronegativity and pKa Modulation: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. When placed on the benzene ring of the benzimidazole scaffold, it can significantly lower the pKa of the imidazole N-H proton. This change in acidity can drastically alter the ionization state of the molecule at physiological pH, influencing its solubility, membrane permeability, and ability to interact with target proteins.
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to metabolic cleavage. A common strategy in drug design is to introduce fluorine at sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This "metabolic shielding" can block hydroxylation, thereby increasing the compound's half-life and bioavailability.
-
Conformational Control and Binding Affinity: Fluorine's high electronegativity can create unique non-covalent interactions, such as hydrogen bonds with backbone amides (n→π* interactions) or electrostatic interactions with positively charged residues in a protein's active site. These interactions can help to lock the molecule into a specific, biologically active conformation, leading to enhanced binding affinity and potency.[1]
-
Lipophilicity: The effect of fluorine on lipophilicity (logP) is context-dependent. While a single fluorine atom can increase lipophilicity, polyfluorination, as in a trifluoromethyl (CF3) group, often increases it more significantly.[1] This property must be carefully balanced to ensure adequate aqueous solubility and cell permeability.
Synthetic Strategies: Crafting the Benzimidazole Core
The most common and versatile method for synthesizing the benzimidazole scaffold is the Phillips condensation , which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[2][3]
Sources
A Comparative Guide to the Structure-Activity Relationships of 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole and its Analogs as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs. Its versatile structure allows for a wide range of substitutions, enabling the fine-tuning of pharmacological properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole, a specific scaffold with potential as a kinase inhibitor. By understanding how modifications to this core structure impact biological activity, researchers can rationally design more potent and selective therapeutic agents.
The this compound Scaffold: A Privileged Starting Point
The parent compound, this compound, possesses a unique combination of substituents that contribute to its potential as a drug candidate. The benzimidazole core itself is a bioisostere of purine, allowing it to interact with a variety of biological targets. The specific substitutions on this scaffold are crucial for its activity:
-
N1-tert-butyl Group: The bulky tert-butyl group at the N1 position serves several purposes. It can provide steric hindrance that influences the molecule's conformation and its interaction with the target protein. This group can also enhance lipophilicity, which may improve cell membrane permeability.
-
C5-Bromo and C6-Fluoro Groups: Halogen atoms are known to modulate the electronic properties of aromatic rings and can participate in halogen bonding with protein residues. The presence of both bromine and fluorine at adjacent positions creates a distinct electronic environment on the benzene ring, which can influence binding affinity and selectivity.
Recent patent literature suggests that benzimidazole derivatives with similar substitution patterns exhibit inhibitory activity against serine/threonine and tyrosine kinases, particularly PIM1-3 and DYRK1A kinases.[1][2][3] These kinases are implicated in various diseases, including cancer and autoimmune disorders, making them attractive therapeutic targets.
Structure-Activity Relationship (SAR) Analysis
The following sections explore the impact of structural modifications at key positions of the this compound scaffold.
Modifications at the N1-Position
The N1-substituent plays a critical role in orienting the molecule within the binding pocket of the target kinase. While the tert-butyl group is a key feature of the parent scaffold, exploring other substituents can reveal important SAR trends.
| Modification at N1 | Expected Impact on Activity | Rationale |
| Smaller alkyl groups (e.g., methyl, ethyl) | Likely decreased activity | Reduced steric bulk may lead to a loss of specific hydrophobic interactions within the binding pocket. |
| Cycloalkyl groups (e.g., cyclopropyl, cyclohexyl) | Potentially maintained or altered activity | Can maintain lipophilicity while offering different conformational constraints. |
| Aryl or heteroaryl groups | Potentially increased activity | Can introduce additional π-π stacking or hydrogen bonding interactions with the target protein. |
dot graph SAR_N1 { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Parent [label="N1-tert-butyl\n(Baseline Activity)"]; Smaller_Alkyl [label="Smaller Alkyl\n(Decreased Activity)", fillcolor="#EA4335"]; Cycloalkyl [label="Cycloalkyl\n(Potentially Maintained Activity)", fillcolor="#FBBC05"]; Aryl [label="Aryl/Heteroaryl\n(Potentially Increased Activity)", fillcolor="#34A853"];
Parent -> Smaller_Alkyl [label="Loss of steric bulk"]; Parent -> Cycloalkyl [label="Maintained lipophilicity"]; Parent -> Aryl [label="Introduces new interactions"]; } caption { label = "SAR at the N1-Position of the Benzimidazole Core"; fontsize = 12; fontname = "Arial"; }
Modifications at the C2-Position
The C2-position of the benzimidazole ring is a common point for modification and often extends into the solvent-exposed region of a kinase binding site. Introducing various substituents at this position can significantly impact potency and selectivity.
| Modification at C2 | Expected Impact on Activity | Rationale |
| Hydrogen (unsubstituted) | Baseline activity | Provides a starting point for comparison. |
| Small alkyl or cycloalkyl groups | May increase activity | Can fill small hydrophobic pockets in the binding site. |
| Aryl or heteroaryl rings | Often leads to a significant increase in activity | Can form key hydrogen bonds and π-stacking interactions with the hinge region of kinases. |
| Amine or substituted amine groups | Can enhance activity and improve solubility | The nitrogen atom can act as a hydrogen bond acceptor or donor. |
dot graph SAR_C2 { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Unsubstituted [label="C2-H\n(Baseline)"]; Alkyl [label="Alkyl/Cycloalkyl\n(Increased Activity)", fillcolor="#FBBC05"]; Aryl [label="Aryl/Heteroaryl\n(Significantly Increased Activity)", fillcolor="#34A853"]; Amine [label="Amine\n(Enhanced Activity/Solubility)", fillcolor="#34A853"];
Unsubstituted -> Alkyl [label="Hydrophobic interactions"]; Unsubstituted -> Aryl [label="H-bonding & π-stacking"]; Unsubstituted -> Amine [label="H-bonding & solubility"]; } caption { label = "SAR at the C2-Position of the Benzimidazole Core"; fontsize = 12; fontname = "Arial"; }
Modifications of the Halogen Substitution Pattern (C5 and C6)
The electronic nature and binding interactions of the benzene portion of the scaffold are heavily influenced by the halogen substituents.
| Halogen Modification | Expected Impact on Activity | Rationale |
| Removal of one or both halogens | Likely decreased activity | Loss of favorable electronic properties and potential halogen bonding interactions. |
| Replacement with other halogens (e.g., Cl, I) | May modulate activity | Different halogens have varying sizes and electronegativity, which will alter the binding profile. |
| Shifting halogen positions | Could increase or decrease activity | The precise positioning of the halogens is likely critical for optimal interaction with the target. |
dot graph SAR_Halogen { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Parent [label="5-Bromo, 6-Fluoro\n(Baseline Activity)"]; No_Halogen [label="No Halogens\n(Decreased Activity)", fillcolor="#EA4335"]; Other_Halogens [label="Other Halogens\n(Modulated Activity)", fillcolor="#FBBC05"]; Shifted_Halogens [label="Shifted Positions\n(Variable Activity)", fillcolor="#FBBC05"];
Parent -> No_Halogen [label="Loss of interactions"]; Parent -> Other_Halogens [label="Altered binding"]; Parent -> Shifted_Halogens [label="Altered binding"]; } caption { label = "Impact of Halogen Substitutions on the Benzimidazole Core"; fontsize = 12; fontname = "Arial"; }
Experimental Protocols
General Synthesis of Substituted Benzimidazoles
A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde.
Step-by-step Methodology:
-
Starting Materials: Begin with the appropriately substituted o-phenylenediamine (e.g., 4-bromo-5-fluoro-N1-tert-butylbenzene-1,2-diamine) and the desired aldehyde.
-
Reaction Conditions: Dissolve the o-phenylenediamine and a slight excess of the aldehyde in a suitable solvent such as ethanol or acetic acid.
-
Catalyst/Oxidant: Add a catalytic amount of an acid (e.g., HCl) or an oxidizing agent (e.g., sodium metabisulfite) to facilitate the cyclization.
-
Heating: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate).
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.
dot graph Synthesis_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="o-phenylenediamine + Aldehyde"]; Reaction [label="Dissolve in Solvent\nAdd Catalyst/Oxidant"]; Heat [label="Reflux"]; Workup [label="Cool and Neutralize"]; Purify [label="Extract and Purify"]; Product [label="Pure 2-Substituted Benzimidazole", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reaction -> Heat -> Workup -> Purify -> Product; } caption { label = "General Synthetic Workflow for 2-Substituted Benzimidazoles"; fontsize = 12; fontname = "Arial"; }
In Vitro Kinase Inhibition Assay
To evaluate the biological activity of the synthesized analogs, a standard in vitro kinase inhibition assay can be performed.
Step-by-step Methodology:
-
Materials: Recombinant kinase (e.g., PIM1), appropriate substrate peptide, ATP, and the synthesized benzimidazole analogs.
-
Assay Buffer: Prepare a suitable kinase assay buffer containing buffering agents, salts, and cofactors.
-
Compound Preparation: Dissolve the benzimidazole analogs in DMSO to create stock solutions and then dilute them to the desired concentrations in the assay buffer.
-
Reaction Initiation: In a microplate, combine the kinase, substrate peptide, and the benzimidazole analog (or DMSO for control). Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with ³²P-ATP) or non-radioactive methods like fluorescence polarization or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
dot graph Kinase_Assay_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Prepare [label="Prepare Reagents\n(Kinase, Substrate, ATP, Inhibitor)"]; React [label="Combine Reagents in Microplate\nInitiate with ATP"]; Incubate [label="Incubate at Controlled Temperature"]; Detect [label="Stop Reaction and Detect\nPhosphorylation"]; Analyze [label="Calculate % Inhibition\nDetermine IC50"]; Result [label="IC50 Value", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Prepare -> React -> Incubate -> Detect -> Analyze -> Result; } caption { label = "Workflow for an In Vitro Kinase Inhibition Assay"; fontsize = 12; fontname = "Arial"; }
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR analysis presented in this guide highlights the critical role of substitutions at the N1, C2, and C5/C6 positions. While the N1-tert-butyl group and the 5-bromo-6-fluoro pattern provide a solid foundation for activity, modifications at the C2 position with aryl or heteroaryl moieties are likely to yield the most significant gains in potency. Further exploration of these SAR trends, guided by the experimental protocols outlined, will be instrumental in the design and synthesis of next-generation benzimidazole-based therapeutics.
References
- Novel Benzimidazole Derivatives as Kinase Inhibitors. US20150336967A1.
-
Synthesis and biological activity of novel benzimidazoles. Indian Journal of Chemistry, Vol. 47B, March 2008, pp. 460-468. [Link]
-
Benzimidazole derivatives as kinase inhibitors. US-10174013-B2. [Link]
-
Novel benzimidazole derivatives as kinase inhibitors. KR-101779272-B1. [Link]
Sources
- 1. US20150336967A1 - Novel Benzimidazole Derivatives as Kinase Inhibitors - Google Patents [patents.google.com]
- 2. Benzimidazole derivatives as kinase inhibitors - Patent US-10174013-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel benzimidazole derivatives as kinase inhibitors - Patent KR-101779272-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling: The Case of 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole
For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. A lack of selectivity, leading to off-target effects, is a primary reason for late-stage drug development failures, costing significant time and resources.[1] This guide provides an in-depth, technical comparison of cross-reactivity profiling for the novel compound 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole , a member of the medicinally significant benzimidazole class of molecules.
The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its resemblance to endogenous purines, allowing it to interact with a wide array of biological targets, most notably protein kinases. This inherent versatility, however, necessitates a rigorous evaluation of a compound's selectivity to understand its full biological activity and potential liabilities.
Due to the novelty of this compound, publicly available cross-reactivity data is limited. Therefore, this guide will present a framework for such an analysis, utilizing hypothetical data for our lead compound to illustrate the principles and methodologies. This will be contrasted with known benzimidazole derivatives to provide a realistic comparative landscape.
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
Defining a compound's selectivity profile early in the drug discovery process is paramount. It allows for:
-
Informed Lead Optimization: Understanding off-target interactions guides medicinal chemists in designing more selective analogues.
-
Early De-risking: Identifying potential safety liabilities before significant investment in preclinical and clinical studies can prevent costly failures.
-
Unveiling Novel Therapeutic Opportunities: In some instances, polypharmacology (the ability of a drug to interact with multiple targets) can be advantageous for treating complex diseases. A thorough cross-reactivity profile can uncover these opportunities.
This guide will focus on three widely adopted and robust experimental approaches for cross-reactivity profiling:
-
Kinome Scanning: To assess the selectivity of the compound against a broad panel of protein kinases.
-
Cellular Thermal Shift Assay (CETSA®): To confirm target engagement in a cellular context and assess off-target binding within the native proteome.
-
Receptor Binding Assays: To evaluate potential interactions with other major drug target classes, such as G-protein coupled receptors (GPCRs).
Comparative Selectivity Profile: A Hypothetical Analysis
To contextualize the cross-reactivity of this compound, we will compare its hypothetical profile against two representative benzimidazole-based kinase inhibitors: a highly selective inhibitor (Compound A) and a multi-targeted inhibitor (Compound B).
| Compound | Primary Target | IC50 (nM) | Key Off-Targets (IC50 > 10x Primary Target) | Selectivity Score (S10 at 1µM) |
| This compound (Hypothetical) | p38α (MAPK14) | 15 | EGFR (250 nM), VEGFR2 (400 nM) | 0.02 |
| Compound A (Selective Inhibitor Example) | JAK1 | 5 | Minimal activity against a panel of 400 kinases | <0.01 |
| Compound B (Multi-targeted Inhibitor Example) | VEGFR2 | 10 | PDGFRβ (25 nM), c-Kit (50 nM) | 0.15 |
-
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
-
Selectivity Score (S10 at 1µM): The number of kinases inhibited by more than 90% at a 1µM compound concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.
Experimental Methodologies for Robust Cross-Reactivity Profiling
The following sections provide detailed, step-by-step protocols for the key experiments used to generate the data in the comparative table.
Kinome Scanning: A Global View of Kinase Inhibition
Kinome scanning platforms, such as KINOMEscan™, offer a high-throughput method to profile a compound against a large panel of kinases.[2][3] The principle is based on a competitive binding assay where the amount of kinase captured by an immobilized ligand is measured in the presence and absence of the test compound.[4]
-
Compound Preparation: this compound is solubilized in DMSO to create a stock solution.
-
Assay Setup: The assay is performed in microtiter plates. Each well contains a specific DNA-tagged kinase, an immobilized ligand, and the test compound at a fixed concentration (e.g., 1 µM). A DMSO control is included for each kinase.
-
Competition Binding: The plate is incubated to allow the test compound to compete with the immobilized ligand for binding to the kinase active site.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are expressed as "percent of control" (%Ctrl), where a lower value indicates stronger inhibition. A dissociation constant (Kd) can be determined by running the assay with a range of compound concentrations.
Cellular Thermal Shift Assay (CETSA®): Target Engagement in a Physiological Context
CETSA® is a powerful biophysical method that allows for the assessment of target engagement in intact cells and tissues.[5][6] The principle is based on the ligand-induced thermal stabilization of target proteins.[7][8]
-
Cell Culture and Treatment: A relevant cell line is cultured and treated with various concentrations of this compound or a vehicle control (DMSO).
-
Heating: The treated cells are heated to a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will be stabilized and remain in solution at higher temperatures.
-
Cell Lysis and Protein Extraction: The cells are lysed, and the soluble protein fraction is separated from the precipitated protein by centrifugation.
-
Protein Quantification: The amount of soluble target protein at each temperature is quantified by a protein detection method, such as Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Receptor Binding Assays: Broadening the Scope of Off-Target Profiling
To ensure a comprehensive understanding of a compound's selectivity, it is crucial to assess its potential for interaction with other major drug target families beyond kinases. Radioligand receptor binding assays are a gold standard for this purpose.[9][10][11]
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest.
-
Assay Setup: The assay is performed in a multi-well plate format. Each well contains the receptor-containing membranes, a known radiolabeled ligand for the receptor, and the test compound at various concentrations.
-
Incubation: The plate is incubated to allow the test compound to compete with the radioligand for binding to the receptor.
-
Separation of Bound and Free Radioligand: The bound radioligand is separated from the unbound radioligand, typically by filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the inhibitory constant (Ki) of the test compound for the receptor.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to characterizing the cross-reactivity profile of a novel benzimidazole derivative, this compound. While the presented data for this specific compound is hypothetical, the methodologies described are industry-standard practices that provide a comprehensive and reliable assessment of a compound's selectivity.
The benzimidazole scaffold's propensity for kinase interaction underscores the necessity of broad kinome screening. However, a truly comprehensive profile must extend beyond a single target class. The inclusion of cellular target engagement assays like CETSA® and broad panel receptor binding assays provides a more complete picture of a compound's potential interactions within the complex environment of a cell and the human body.
For this compound, the next steps would involve executing these experimental plans to generate real data. This will enable a data-driven approach to its continued development, either by confirming its selectivity for its intended target or by identifying potential off-target liabilities that need to be addressed through further medicinal chemistry efforts. Ultimately, a thorough understanding of a compound's cross-reactivity is not just a regulatory requirement but a fundamental aspect of rational drug design and the development of safer, more effective medicines.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved January 20, 2026, from [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Waring, M. J., et al. (2015). An analysis of the attrition of drug candidates from four major pharmaceutical companies. Nature Reviews Drug Discovery, 14(7), 475-486. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 20, 2026, from [Link]
-
Bio-protocol. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved January 20, 2026, from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved January 20, 2026, from [Link]
-
JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved January 20, 2026, from [Link]
-
Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved January 20, 2026, from [Link]
-
DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved January 20, 2026, from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved January 20, 2026, from [Link]
-
Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved January 20, 2026, from [Link]
-
PubMed Central. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved January 20, 2026, from [Link]
-
ACS Publications. (2015). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Retrieved January 20, 2026, from [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Retrieved January 20, 2026, from [Link]
-
PubMed. (2024). In silico off-target profiling for enhanced drug safety assessment. Retrieved January 20, 2026, from [Link]
-
LINCS Data Portal. (2017). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). Retrieved January 20, 2026, from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 20, 2026, from [Link]
-
Broad Institute. (n.d.). Small-molecule Profiling. Retrieved January 20, 2026, from [Link]
-
PubMed Central. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Retrieved January 20, 2026, from [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved January 20, 2026, from [Link]
-
PubMed. (2012). Potent and highly selective benzimidazole inhibitors of PI3-kinase delta. Retrieved January 20, 2026, from [Link]
-
PubMed. (2014). Benzimidazole derivatives as kinase inhibitors. Retrieved January 20, 2026, from [Link]
-
PubMed. (2016). Novel JAK1-selective benzimidazole inhibitors with enhanced membrane permeability. Retrieved January 20, 2026, from [Link]
-
PubMed. (2013). Identification of benzimidazole diamides as selective inhibitors of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway. Retrieved January 20, 2026, from [Link]
Sources
- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 2. chayon.co.kr [chayon.co.kr]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. annualreviews.org [annualreviews.org]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Receptor-Ligand Binding Assays [labome.com]
A Researcher's Guide to the Antimicrobial Spectrum of Benzimidazole Derivatives
The benzimidazole scaffold, a heterocyclic aromatic organic compound, represents a privileged structure in medicinal chemistry. Its structural similarity to naturally occurring purines allows for favorable interactions with various biological targets, leading to a broad range of pharmacological activities.[1] This guide provides an in-depth comparison of the antimicrobial spectrum of different benzimidazole derivatives, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The Versatile Antimicrobial Landscape of Benzimidazoles
Benzimidazole derivatives have demonstrated a remarkable breadth of activity against a wide array of microorganisms, including bacteria, fungi, and parasites.[2][3][4] This versatility stems from the diverse substitutions that can be made on the benzimidazole ring, which modulate the compound's physicochemical properties and target-binding affinity.
Antibacterial Spectrum: Targeting Gram-Positive and Gram-Negative Pathogens
A significant number of benzimidazole derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][5] The mechanism of action for the antibacterial effects of many benzimidazoles is still under investigation, but some derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[6]
Below is a comparative summary of the Minimum Inhibitory Concentration (MIC) values for selected benzimidazole derivatives against common bacterial pathogens.
| Derivative | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 11d [1] | S. aureus | 2 | Norfloxacin | - |
| B. subtilis | 2 | Chloromycin | - | |
| E. coli | 16 | Fluconazole | - | |
| Compound 5b [1] | E. coli 35218 | 6.25 | Chloramphenicol | 12.5 |
| P. vulgaris | 12.5 | Chloramphenicol | 50 | |
| Compound 6c [7] | E. coli JW55031 (TolC mutant) | 2 | - | - |
| Compound 65a [5] | E. coli | 0.026 | Norfloxacin | 0.039 |
| S. aureus | 0.031 | Norfloxacin | 0.020 | |
| Compound 66a [5] | S. aureus | 3.12 | Chloramphenicol | 12.50 |
| E. coli | 3.12 | Chloramphenicol | 6.25 | |
| Compound 67b [5] | B. cereus | 32 | Ciprofloxacin | 8 |
| S. aureus | 32 | Ciprofloxacin | 4 | |
| E. coli | 64 | Ciprofloxacin | 8 | |
| P. aeruginosa | 64 | Ciprofloxacin | 4 |
Note: MIC values can vary depending on the specific strain and testing conditions. The data presented here is for comparative purposes.
Antifungal Spectrum: Combating Yeasts and Molds
Benzimidazole derivatives have also emerged as a promising class of antifungal agents.[2][8] Their primary mechanism of antifungal action often involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[9][10] Some derivatives also exert their antifungal effects by inhibiting tubulin polymerization, similar to their anthelmintic mechanism.[11][12]
Here is a comparison of the antifungal activity of various benzimidazole derivatives.
| Derivative | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1-nonyl-1H-benzo[d]imidazole [10] | Candida spp. | 0.5-256 | - | - |
| Aspergillus spp. | 16-256 | - | - | |
| 1-decyl-1H-benzo[d]imidazole [10] | Candida spp. | 2-256 | - | - |
| Aspergillus spp. | 16-256 | - | - | |
| Compound 4h [13] | C. albicans | 1.95 | Amphotericin B | - |
| Ketoconazole | - | |||
| Compound 4p [13] | C. albicans | 1.95 | Amphotericin B | - |
| Ketoconazole | - | |||
| Compound 6b [14] | C. glabrata | 0.97 | Voriconazole | >3.88 |
| Fluconazole | >3.88 | |||
| Compound 6i [14] | C. glabrata | 0.97 | Voriconazole | >3.88 |
| Fluconazole | >3.88 | |||
| Compound 6j [14] | C. glabrata | 0.97 | Voriconazole | >3.88 |
| Fluconazole | >3.88 | |||
| Compound A23 [11][12] | Botrytis cinerea (EC50) | 0.338 | Boscalid (EC50) | 0.870 |
| Carbendazim (EC50) | 0.625 |
Note: EC50 (half maximal effective concentration) is another measure of a drug's potency.
Anthelmintic Spectrum: The Classical Application
The most well-established therapeutic application of benzimidazoles is as anthelmintic agents.[15][16][17] Derivatives such as albendazole, mebendazole, and thiabendazole are widely used to treat infections caused by parasitic worms.[1][15] Their primary mechanism of action is the inhibition of microtubule polymerization by binding to β-tubulin in the parasite, which disrupts cell division and other essential cellular processes.[15]
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the generation of reliable and reproducible data, standardized methods for antimicrobial susceptibility testing are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.[2][4][16][18][19][20][21]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15]
Workflow for Broth Microdilution Assay
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to obtain a uniform lawn of growth.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the benzimidazole derivatives onto the surface of the agar.
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpretation: Interpret the results as susceptible, intermediate, or resistant by comparing the measured zone diameters to the interpretive criteria provided by CLSI. [20]
Structure-Activity Relationships (SAR)
The antimicrobial spectrum and potency of benzimidazole derivatives are significantly influenced by the nature and position of substituents on the benzimidazole ring. [3][6]
-
Position 2: Substitutions at the 2-position are crucial for activity. The introduction of various aromatic and heterocyclic moieties at this position has been shown to enhance antimicrobial effects. For instance, the presence of a p-nitrophenyl ring at the 2-position has been linked to significant antibacterial activity. [22]* Position 5 (and 6): Modifications at the 5- and 6-positions of the benzimidazole ring also play a key role in modulating biological activity. Halogen substitutions, such as fluorine and chlorine, at these positions have been shown to be important for antifungal activity. [22]
Conclusion
Benzimidazole derivatives represent a versatile and promising scaffold for the development of novel antimicrobial agents with a broad spectrum of activity. Their efficacy against a wide range of bacteria, fungi, and parasites, coupled with the potential for diverse chemical modifications, makes them a compelling area for further research. By employing standardized experimental protocols and understanding the structure-activity relationships, researchers can continue to explore and optimize this important class of compounds in the ongoing fight against infectious diseases.
References
- Unveiling the antimicrobial potential of benzimidazole derivatives: A comprehensive review. (2025). Vertex AI Search.
- Singh, N., Kumar, G., Singh, M., & Negi, D. S. (2017). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Research & Reviews: Journal of Chemistry.
- Zates, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed.
- Özkay, Y., Tunalı, Y., & Karaca, H. (2011).
- Singh, N., Kumar, G., Singh, M., & Negi, D. S. (2017). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review.
- Assef, G. A., & Ghorab, M. M. (2015).
- Kumar, A., Sharma, S., & Kumar, A. (2019). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Taylor & Francis Online.
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). Vertex AI Search.
- Patil, A., Ganguly, S., & Surana, S. (2012). Benzimidazole: A short review of their antimicrobial activities.
- Kumar, R., & Singh, P. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology.
- In silico designing of some Benzimidazole derivatives for Anti-fungal activity. (n.d.). ProQuest.
- Kumar, R., & Singh, P. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. RJPT.
- Yildiz, I., & Bektas, H. (2019). Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds. NIH.
- Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. (2023). PMC.
- Kumar, R., & Singh, P. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent.
- Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. (2017).
- Anthelmintics Benzimidazole deriv
- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2016). PMC.
- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System
- Gottschall, D. W., Theodorides, V. J., & Wang, R. (1990). The metabolism of benzimidazole anthelmintics. PubMed.
- Broad-spectrum Anthelmintics. (2022). SCOPS.
- The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs. (2020). PubMed.
- Antimicrobial Potential of Benzimidazole Derived Molecules. (n.d.). Scilit.
- Benzimidazole-based analog as anthelmintic agent. (2020).
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2005). Journal of Clinical Microbiology.
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
- M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. (n.d.). CLSI.
- Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). PubMed.
- ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (2021). CLSI.
- An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols. (2015). PubMed.
- Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard Tenth Edition. (n.d.).
- Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; Approved Stan. (2008). CLSI.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
- CLSI-EUCAST Recommendations for Disk Diffusion Testing. (2019). CLSI.
Sources
- 1. rroij.com [rroij.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Activity and Mechanism of Novel Benzimidazole-Containing Flavonol Derivatives as Potential Tubulin Polymerization Inhibitors against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 20. asm.org [asm.org]
- 21. CLSI-EUCAST Recommendations for Disk Diffusion Testing | News | CLSI [clsi.org]
- 22. rjptonline.org [rjptonline.org]
Uncharted Territory: The Challenge of Characterizing 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole
Researchers, scientists, and drug development professionals delving into novel chemical entities will find that 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole currently represents a frontier with limited available data. A comprehensive analysis of publicly accessible scientific literature and bioactivity databases reveals a conspicuous absence of detailed information regarding its specific biological targets and inhibitory profile. This lack of data precludes a direct, evidence-based head-to-head comparison with other inhibitors at this time.
While the benzimidazole scaffold is a well-established pharmacophore present in a multitude of approved drugs and clinical candidates with diverse mechanisms of action, the specific biological activity of this compound remains uncharacterized in the public domain. Information is currently confined to its chemical structure and availability from various commercial suppliers. One supplier offers a high-level and unsubstantiated description suggesting potential inhibitory activity against targets associated with type 2 diabetes, Alzheimer's disease, and Mycobacterium tuberculosis. However, without supporting experimental data, these claims remain speculative.
The Benzimidazole Precedent: A Scaffold of Diverse Biological Activity
The benzimidazole core is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. This versatility is a double-edged sword in the case of an uncharacterized derivative like this compound. While it suggests a high probability of biological activity, it also makes predicting a specific target without experimental data a formidable challenge. Benzimidazole derivatives have been successfully developed as:
-
Anticancer Agents: Targeting various components of cell signaling pathways crucial for cancer progression.[1]
-
Kinase Inhibitors: Modulating the activity of protein kinases, which are key regulators of cellular processes.[2]
-
Topoisomerase Inhibitors: Interfering with the function of enzymes that manage the topology of DNA, critical for cell division.[3][4]
-
Epigenetic Modulators: Influencing the expression of genes without altering the DNA sequence itself.[1]
-
Antimicrobials: Exhibiting activity against various pathogens.
A Hypothetical Exploration: Potential Avenues for Investigation
Given the limited information, we can only propose hypothetical avenues for investigation based on the broad precedent of the benzimidazole class and the unverified claims from a commercial supplier. One plausible, though unconfirmed, area of interest is its potential as an anti-tubercular agent.
Hypothetical Target: Mycobacterium tuberculosis
The unsubstantiated claim of activity against Mycobacterium tuberculosis provides a speculative starting point. If this were to be investigated, this compound would enter a field with established inhibitors targeting various essential mycobacterial processes.
A potential target within this context could be enzymes essential for mycobacterial survival. For instance, GSK3036656 (GSK656) is an investigational drug that inhibits the mycobacterial leucyl-tRNA synthetase (LeuRS), an enzyme critical for protein synthesis.[5][6][7][8][9]
The Path Forward: A Call for Experimental Characterization
To move beyond speculation, a systematic experimental evaluation of this compound is necessary. The following experimental workflow outlines a potential strategy for elucidating its biological activity.
Experimental Workflow for Target Identification and Inhibitor Characterization
Figure 1. A generalized experimental workflow for the characterization of a novel compound.
Detailed Experimental Protocol: A Representative Kinase Inhibition Assay
Should this compound be identified as a kinase inhibitor, a common method to quantify its potency is through a biochemical kinase assay. The following is a generalized protocol.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a putative target kinase.
Materials:
-
Recombinant target kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Setup: In a microplate, add the target kinase, the kinase substrate, and the test compound or control.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Termination of Reaction: Stop the reaction by adding a stop solution or by proceeding immediately to the detection step.
-
Detection: Quantify the kinase activity. For example, if using a phosphospecific antibody, perform an ELISA-based detection. If using a luminescent assay like ADP-Glo™, measure the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices:
-
Serial Dilution: This is crucial for generating a dose-response curve, which is essential for determining the IC50.
-
Controls: Including a positive control (a known inhibitor of the target kinase) and a negative control (DMSO vehicle) is vital for validating the assay's performance and ensuring that the observed inhibition is due to the test compound.
-
ATP Concentration: The concentration of ATP can influence the apparent IC50 value for ATP-competitive inhibitors. It is often set at or near the Km value for ATP for the specific kinase.
Conclusion: Awaiting the Data
References
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). RSC Medicinal Chemistry.
- Benzimidazole derivatives as kinase inhibitors. (n.d.). PubMed.
- Benzimidazole Derivatives as Antibacterial Drugs. (n.d.).
- Benzimidazole derivatives as topoisomerase inhibitors. (2025).
-
Discovery of a Potent and Specific M. tuberculosis Leucyl-tRNA Synthetase Inhibitor: (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1][2]oxaborol-1(3H)-ol (GSK656). (2017). Journal of Medicinal Chemistry.
- Ganfeborole (GSK 3036656). (2022). Working Group for New TB Drugs.
-
Discovery of a Potent and Specific M. Tuberculosis Leucyl-tRNA Synthetase Inhibitor: (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1][2]oxaborol-1(3H)-ol (GSK656). (2017). PubMed.
- A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity. (2021). ASM Journals.
- First-Time-in-Human Study and Prediction of Early Bactericidal Activity for GSK3036656, a Potent Leucyl-tRNA Synthetase Inhibitor for Tuberculosis Tre
Sources
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening | MDPI [mdpi.com]
- 3. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]
- 7. Discovery of a Potent and Specific M. tuberculosis Leucyl-tRNA Synthetase Inhibitor: (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol (GSK656) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. First-Time-in-Human Study and Prediction of Early Bactericidal Activity for GSK3036656, a Potent Leucyl-tRNA Synthetase Inhibitor for Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Target Engagement of 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole in Cells
In the landscape of contemporary drug discovery, the unequivocal demonstration of a compound's interaction with its intended molecular target within a cellular context is a cornerstone of a successful research program. This guide provides a comprehensive comparison of two leading methodologies for validating the target engagement of novel chemical entities, using the illustrative case of 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole. While the specific target of this molecule is under investigation, its structural motif belongs to the benzoimidazole class, a scaffold prevalent in numerous kinase inhibitors.[1][2][3] This guide will, therefore, proceed under the hypothesis that this compound is a putative kinase inhibitor, and we will explore robust strategies to confirm its engagement with a hypothetical target kinase, "Kinase X".
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a rationale for experimental design, ensuring that the data generated is not only high-quality but also self-validating.
The Imperative of Cellular Target Engagement
Biochemical assays, while valuable for initial screening, do not fully recapitulate the complex environment of a living cell.[4][5] Factors such as cell permeability, efflux pumps, intracellular competition with high concentrations of endogenous ligands like ATP, and the potential for compound metabolism can all influence a compound's ability to engage its target.[5] Therefore, direct measurement of target binding in intact cells is a critical step to bridge the gap between in vitro potency and cellular efficacy.[4]
This guide will compare two powerful and widely adopted techniques for quantifying intracellular target engagement:
-
Cellular Thermal Shift Assay (CETSA®) : A label-free method that leverages the principle of ligand-induced thermal stabilization of a target protein.[6][7][8][9]
-
NanoBRET™ Target Engagement Assay : A proximity-based assay that measures compound binding through Bioluminescence Resonance Energy Transfer (BRET).[10][11][12]
We will delve into the principles, protocols, and data interpretation for each, providing a head-to-head comparison to guide your selection of the most appropriate method for your research needs.
Method 1: Cellular Thermal Shift Assay (CETSA®)
The principle behind CETSA is elegantly simple: the binding of a ligand, such as our test compound this compound, to its target protein increases the protein's thermal stability.[6][7][8][9] When cells are heated, proteins denature and aggregate. A ligand-bound protein, however, will be more resistant to this thermal denaturation.[7]
CETSA® Experimental Workflow
The following diagram illustrates the general workflow for a CETSA® experiment.
Caption: CETSA® workflow for assessing target engagement.
Detailed CETSA® Protocol
1. Cell Preparation and Compound Treatment:
- Culture cells known to express the target of interest, "Kinase X".
- Harvest and resuspend the cells in a suitable buffer.
- Aliquot the cell suspension and treat with a dose-response of this compound or a vehicle control (e.g., DMSO) for a predetermined incubation time.
2. Thermal Challenge:
- Heat the individual aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (typically 3 minutes), followed by rapid cooling.[13]
3. Cell Lysis and Fractionation:
- Lyse the cells to release their contents. This can be achieved through various methods, such as freeze-thaw cycles or sonication.
- Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.
4. Protein Quantification:
- Carefully collect the supernatant.
- Quantify the amount of soluble "Kinase X" in each sample using a specific detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
5. Data Analysis:
- Plot the amount of soluble "Kinase X" as a function of temperature for both the vehicle- and compound-treated samples.
- Fit the data to a sigmoidal curve to determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.
- A positive shift in the Tm for the compound-treated samples compared to the vehicle control indicates target engagement.
Trustworthiness and Self-Validation in CETSA®
A key strength of CETSA® is its label-free nature, which avoids potential artifacts introduced by reporter tags. The self-validating aspects of the protocol include:
-
Dose-dependent thermal shift: The magnitude of the Tm shift should correlate with the concentration of this compound.
-
Specificity control: A structurally similar but inactive analog of the compound should not produce a significant thermal shift.
-
Orthogonal validation: The cellular thermal shift should be consistent with the compound's effect in a downstream functional assay (e.g., inhibition of "Kinase X" activity).
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a powerful, live-cell method that quantifies compound binding based on Bioluminescence Resonance Energy Transfer (BRET).[10][12] This technology requires engineering the target protein, "Kinase X", to express it as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the active site of the kinase is then added.
When the tracer is bound to the NanoLuc®-Kinase X fusion protein, the proximity of the luciferase and the fluorophore allows for energy transfer upon addition of the luciferase substrate, resulting in a BRET signal. A test compound that also binds to the kinase active site will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[10][14][15]
NanoBRET™ Experimental Workflow
The following diagram outlines the workflow for a NanoBRET™ Target Engagement Assay.
Sources
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CETSA [cetsa.org]
- 9. news-medical.net [news-medical.net]
- 10. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 11. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.ca]
- 15. eubopen.org [eubopen.org]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 5-Bromo-Benzimidazoles
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. The 5-bromo-benzimidazole moiety is a privileged structure, serving as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to 5-bromo-benzimidazoles, offering experimental data and field-proven insights to inform your synthetic strategy.
Introduction to Benzimidazole Synthesis
The formation of the benzimidazole core classically relies on the condensation of an o-phenylenediamine with a one-carbon electrophile, typically a carboxylic acid or an aldehyde. These foundational methods, the Phillips-Ladenburg and Weidenhagen reactions, have been refined over decades, with modern adaptations focusing on improving yields, reducing reaction times, and embracing greener chemistry principles. This guide will dissect these classical and contemporary approaches for the synthesis of 5-bromo-benzimidazoles, providing a critical evaluation of their synthetic efficiency.
Core Synthetic Strategies and Mechanistic Considerations
The primary precursor for 5-bromo-benzimidazoles is 4-bromo-1,2-phenylenediamine. The choice of the co-reactant and the reaction conditions dictates the efficiency and outcome of the synthesis.
Route 1: The Phillips-Ladenburg Condensation with Carboxylic Acid Derivatives
This venerable method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. The reaction proceeds via the formation of an N-acyl-o-phenylenediamine intermediate, which then undergoes intramolecular cyclization and dehydration to afford the benzimidazole ring.
Experimental Protocol: Synthesis of 5-Bromo-1H-benzimidazole via Phillips-Ladenburg Condensation
-
To a solution of 4-bromo-1,2-phenylenediamine (1.0 mmol) in a suitable solvent (e.g., 4N HCl), add formic acid (1.2 mmol).
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the solution with a base (e.g., 10% NaOH) to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 5-bromo-1H-benzimidazole.
The choice of the carboxylic acid derivative can influence the reaction conditions. For instance, using orthoesters like triethyl orthoformate can lead to milder reaction conditions and high yields. A notable example is the synthesis of 5-bromo-1H-benzimidazole from 4-bromo-1,2-benzenediamine and trimethyl orthoformate, which has been reported to proceed with quantitative yield at room temperature.[1]
Route 2: The Weidenhagen Synthesis with Aldehydes
The Weidenhagen synthesis utilizes an aldehyde as the one-carbon source. The reaction mechanism involves the initial formation of a Schiff base between the o-phenylenediamine and the aldehyde, followed by cyclization and subsequent oxidation to the benzimidazole. The oxidant can be atmospheric oxygen or an added reagent.
Experimental Protocol: Synthesis of 2-Substituted-5-Bromo-1H-benzimidazoles via Weidenhagen Synthesis
-
In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1.0 mmol) and a substituted aldehyde (1.0 mmol) in ethanol.
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a Lewis acid.
-
Reflux the mixture for 3-6 hours, monitoring by TLC.
-
If required, introduce an oxidizing agent (e.g., sodium metabisulfite) to facilitate aromatization.
-
After completion, cool the reaction and pour it into ice-cold water to precipitate the product.
-
Filter, wash with water, and purify by recrystallization.
Route 3: Modern Enhancements - Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of benzimidazole synthesis, it significantly reduces reaction times and often improves yields compared to conventional heating.[2][3] This is attributed to the efficient and uniform heating of the reaction mixture. Both Phillips-Ladenburg and Weidenhagen reactions can be effectively performed under microwave conditions.[2]
Experimental Protocol: Microwave-Assisted Synthesis of 5-Bromo-Benzimidazoles
-
In a microwave-safe vessel, combine 4-bromo-1,2-phenylenediamine (1.0 mmol) and the appropriate carboxylic acid or aldehyde (1.1 mmol).
-
Add a minimal amount of a high-boiling point solvent (e.g., DMF) or perform the reaction under solvent-free conditions.
-
If necessary, add a catalytic amount of acid.
-
Irradiate the mixture in a microwave reactor at a specified temperature and power for a short duration (typically 5-15 minutes).
-
After cooling, work up the reaction mixture as described in the conventional protocols.
Comparative Analysis of Synthetic Efficiency
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the different synthetic routes to 5-bromo-benzimidazoles.
| Synthetic Route | Starting Materials | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Phillips-Ladenburg (Conventional) | 4-bromo-1,2-phenylenediamine, Formic Acid/Derivatives | 2 - 4 hours | 80-95% | Well-established, reliable. | Requires elevated temperatures, longer reaction times. |
| Weidenhagen (Conventional) | 4-bromo-1,2-phenylenediamine, Aldehydes | 3 - 6 hours | 70-90% | Access to 2-substituted derivatives. | May require an additional oxidizing agent. |
| Microwave-Assisted Phillips-Ladenburg | 4-bromo-1,2-phenylenediamine, Formic Acid/Derivatives | 5 - 15 minutes | 85-98%[2] | Rapid synthesis, high yields, energy efficient. | Requires specialized microwave equipment. |
| Microwave-Assisted Weidenhagen | 4-bromo-1,2-phenylenediamine, Aldehydes | 10 - 20 minutes | 80-95%[3] | Fast access to 2-substituted derivatives. | Requires specialized microwave equipment. |
| One-Pot Synthesis from Bromo-Nitroanilines | 2-bromo-4-nitroaniline, Aldehydes | Varies | Good to excellent | High step economy. | May involve multiple reagents and stricter control of conditions. |
Visualization of Synthetic Workflows
To further clarify the discussed synthetic pathways, the following diagrams illustrate the general workflows.
Caption: Weidenhagen Synthesis Workflow.
Conclusion and Recommendations
The choice of the optimal synthetic route to 5-bromo-benzimidazoles is contingent on the specific requirements of the researcher, including desired scale, available equipment, and the need for 2-substitution.
-
For simplicity and reliability in obtaining the parent 5-bromo-1H-benzimidazole, the Phillips-Ladenburg condensation , particularly with trimethyl orthoformate, offers an excellent and high-yielding option. [1]* To access a diverse range of 2-substituted 5-bromo-benzimidazoles , the Weidenhagen synthesis is the preferred method.
-
For enhanced efficiency, significantly reduced reaction times, and alignment with green chemistry principles , microwave-assisted synthesis is highly recommended for both the Phillips-Ladenburg and Weidenhagen reactions. [2][3]The initial investment in microwave technology can be rapidly offset by increased productivity and energy savings.
-
For maximum step economy , exploring one-pot syntheses from readily available starting materials like bromo-nitroanilines is a promising avenue, although these may require more rigorous optimization of reaction conditions.
By carefully considering these factors and the detailed protocols provided, researchers can confidently select and implement the most efficient synthetic strategy for their specific needs in the pursuit of novel 5-bromo-benzimidazole derivatives.
References
-
AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. [Link]
-
Mamedov, V. A., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(48), 42369-42394. [Link]
-
Mobinikhaledi, A., Forughifar, N., & Kalhor, M. (2008). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 20(2), 1501. [Link]
-
Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical and Pharmaceutical Bulletin, 55(1), 115-117. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole (CAS No. 1187385-67-6), a halogenated organic compound.
The procedures outlined here are grounded in established safety protocols and regulatory frameworks. The primary objective is to ensure the safety of laboratory personnel, protect the environment, and maintain strict compliance with hazardous waste regulations. This guide moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to foster a culture of safety and responsibility in the laboratory.
Compound Identification and Hazard Assessment
This compound is a heterocyclic organic compound containing both bromine and fluorine atoms. The presence of these carbon-halogen bonds classifies it as a halogenated organic compound .[2][3] This classification is critical because halogenated wastes have specific disposal requirements due to their potential to form toxic and persistent environmental pollutants if not managed correctly.
While a specific, comprehensive toxicological profile for this compound is not widely published, its structure suggests potential hazards that must be managed proactively:
-
Irritation: Similar benzimidazole derivatives and halogenated aromatics can cause skin and eye irritation.[4][5]
-
Toxicity: Many halogenated organic compounds are classified as toxic and may cause harm if inhaled or ingested.[6]
-
Environmental Hazard: Improper disposal can lead to the release of persistent organic pollutants. Halogenated wastes are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any work that will generate waste, ensure all necessary safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.
-
Engineering Controls: Always handle this compound and its waste within a certified chemical fume hood to prevent the inhalation of any dust or vapors.
-
Personal Protective Equipment (PPE): Wear the following minimum PPE:
-
Chemical Splash Goggles: Protects eyes from splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are generally recommended. Always check the manufacturer's glove compatibility chart.[9]
-
Lab Coat: A fully buttoned lab coat protects skin and personal clothing from contamination.
-
Waste Segregation and Container Management
Proper segregation is the cornerstone of safe and cost-effective chemical waste management. Commingling different waste streams can create dangerous chemical reactions and significantly increase disposal costs.[3] Halogenated organic wastes must always be kept separate from non-halogenated wastes.[2][3]
| Parameter | Specification | Rationale & Citation |
| Container Type | Chemically resistant, leak-proof container with a secure, screw-top cap (e.g., HDPE or glass). | To prevent chemical degradation of the container and ensure containment.[7][9] |
| Waste Stream | Halogenated Organic Solids or Halogenated Organic Liquids . | Proper classification is required for regulatory compliance and ensures the correct final disposal method (e.g., incineration).[2][10] |
| Labeling | Clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard warnings. | OSHA and RCRA regulations mandate clear identification to prevent accidental mixing and ensure safe handling.[7][11] |
| Incompatible Wastes | Do NOT mix with strong oxidizing agents, acids, bases, or reactive metals. | To prevent violent reactions, gas evolution, or fire.[9] |
| Storage Location | In a designated Satellite Accumulation Area (SAA) at or near the point of generation, with secondary containment. | Federal regulations require waste to be under the control of laboratory personnel in a designated area to minimize spills and facilitate proper management.[11][12] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the collection and disposal of this compound waste.
Experimental Workflow: Waste Collection
-
Container Preparation: Obtain a designated hazardous waste container for "Halogenated Organic Waste" from your institution's Environmental Health & Safety (EHS) department. Ensure it is clean, dry, and properly labeled.
-
Waste Transfer (Solids): For solid waste (e.g., residual compound, contaminated filter paper), use a dedicated spatula or scoop to transfer the material directly into the waste container.
-
Waste Transfer (Liquids): For solutions containing the compound, pour the waste carefully into the designated "Halogenated Organic Liquid Waste" container using a funnel.
-
Container Sealing: Securely cap the waste container immediately after adding waste. Do not leave containers open in the fume hood.[11]
-
Log Entry: If required by your institution, log the added waste type and quantity on the container's inventory sheet.
-
Request Pickup: Once the container is full or is no longer needed, submit a chemical waste collection request to your EHS department.
Workflow Diagram: Disposal Decision Process
Caption: Decision workflow for handling and segregating halogenated chemical waste.
Spill Management
Accidents can happen, and preparation is key. Spilled chemicals and the materials used for cleanup must also be disposed of as hazardous waste.[12]
-
Small Spills (manageable within 10 minutes):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills of liquids.
-
Carefully sweep or scoop the absorbent material and spilled chemical into the designated halogenated solid waste container.[9]
-
Clean the spill area as appropriate and report the incident to your supervisor.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert others and prevent entry into the affected area.
-
Contact your institution's EHS or emergency response team for cleanup.
-
Final Disposal Pathway and Waste Minimization
Ultimate Disposal
Once collected by EHS, halogenated organic waste is typically sent to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The most common and effective disposal method for this category of waste is high-temperature incineration .[10][13] This process is designed to break the strong carbon-halogen bonds and convert the compound into less harmful substances like carbon dioxide, water, and mineral acids, which are then neutralized in a scrubber system.[10]
Waste Minimization
As stewards of a safe and sustainable research environment, all laboratory personnel have a responsibility to minimize waste generation.[11][14]
-
Source Reduction: Purchase and use the smallest quantity of the chemical necessary for your experiments.[11]
-
Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and to track chemicals that are nearing their expiration date.[14]
-
Scale Reduction: Where scientifically viable, reduce the scale of experiments to decrease the volume of waste produced.[11]
By adhering to these detailed procedures, you contribute to a robust safety culture, ensure regulatory compliance, and protect our environment.
References
- Daniels Health. (2025, May 21).
- Ace Waste.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- CSIR IIP.
- Vanderbilt University.
- BenchChem. (2025). Essential Procedures for the Safe Disposal of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.
- Hazardous Waste Segreg
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
- Fisher Scientific. (2024, April 1). Safety Data Sheet - 2-(4-Fluorophenyl)benzimidazole.
- Safety Oper
- Environmental Health and Safety, Oregon State University. Hazardous Waste Reduction.
- Sigma-Aldrich. (2025, June 24).
- Fisher Scientific. (2025, December 19).
Sources
- 1. acewaste.com.au [acewaste.com.au]
- 2. bucknell.edu [bucknell.edu]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. danielshealth.com [danielshealth.com]
- 8. epa.gov [epa.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 14. iip.res.in [iip.res.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
